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  • Product: 2-Ethoxy-5-thiophen-2-ylbenzoic acid

Core Science & Biosynthesis

Foundational

Structural and Synthetic Profiling of 2-Ethoxy-5-(thiophen-2-yl)benzoic Acid: A Whitepaper for Drug Discovery Applications

Executive Summary & Medicinal Chemistry Context As a Senior Application Scientist, I frequently encounter the 2-alkoxy-5-arylbenzoic acid scaffold in early-stage drug discovery. The molecule 2-Ethoxy-5-(thiophen-2-yl)ben...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Medicinal Chemistry Context

As a Senior Application Scientist, I frequently encounter the 2-alkoxy-5-arylbenzoic acid scaffold in early-stage drug discovery. The molecule 2-Ethoxy-5-(thiophen-2-yl)benzoic acid represents a highly versatile, tri-functional building block. It is a specialized biaryl analog where the central benzene ring is decorated with an ether linkage, a carboxylic acid, and a heteroaromatic thiophene ring.

In medicinal chemistry, this specific substitution pattern is a privileged motif. For instance, replacing the thiophene ring with a piperazinylsulfonyl group yields the direct precursor to Sildenafil (Viagra), a potent PDE5 inhibitor[1]. In contrast, the inclusion of the thiophene ring—a classic bioisostere for a phenyl group—is frequently utilized in the development of cannabinoid (CB2) receptor ligands[2] and selective kinase inhibitors. The thiophene moiety maintains the spatial occupation and


 stacking capabilities of a benzene ring while altering the electron density and reducing overall lipophilicity, which can favorably modulate pharmacokinetic profiles and reduce off-target liabilities.

Physicochemical & Structural Parameters

Understanding the baseline physicochemical properties of this molecule is critical for predicting its behavior in biological assays and formulation matrices. The data below synthesizes known properties of the core fragments, such as 2-ethoxybenzoic acid[3] and 2-(thiophen-2-yl)benzoic acid[4], to establish the profile of the target compound.

PropertyValueComputational Rationale / Source
Molecular Formula C13H12O3SDerived from constituent fragments.
Molecular Weight 248.30 g/mol Highly optimal for small molecule drug space; leaves ample MW budget for downstream functionalization.
Estimated LogP ~3.5Balances the lipophilicity of the thiophene/ethoxy groups with the hydrophilicity of the carboxylic acid.
Topological Polar Surface Area 74.8 ŲCalculated sum of polar atoms: Carboxylic acid (37.3 Ų) + Thiophene Sulfur (28.2 Ų) + Ether Oxygen (9.3 Ų). Ideal for membrane permeability.
H-Bond Donors 1Carboxylic acid (-OH).
H-Bond Acceptors 3Carboxylic acid (x2), Ethoxy ether (x1).
Rotatable Bonds 4Allows sufficient conformational flexibility for induced-fit target binding.

Deconstructive Structure-Activity Relationship (SAR)

The utility of 2-Ethoxy-5-(thiophen-2-yl)benzoic acid stems from the orthogonal reactivity and distinct biological roles of its three functional groups. The diagram below maps the logical causality behind why each functional group is strategically valuable in a drug scaffold.

SAR Core 2-Ethoxy-5-(thiophen-2-yl)benzoic acid Acid Carboxylic Acid • H-bond Donor/Acceptor • Amide coupling precursor • Improves aqueous solubility Core->Acid Ethoxy Ethoxy Group (-OEt) • Steric shielding of acid • Lipophilic electron donor • Ortho/Para directing Core->Ethoxy Thiophene Thiophene Ring • Phenyl bioisostere • Pi-Pi stacking interactions • Metabolic stability Core->Thiophene

Deconstructive Structure-Activity Relationship (SAR) profile of the target molecule.

Field-Proven Synthetic Methodology

To synthesize this molecule reliably, we employ a two-step sequence: a regioselective electrophilic aromatic bromination followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling. The protocols below are designed as self-validating systems , ensuring that chemical causality and in-process controls (IPCs) guide the experimentalist to success.

Step 1: Regioselective Bromination of 2-Ethoxybenzoic Acid

Causality & Logic: Direct bromination of 2-ethoxybenzoic acid leverages the strong electron-donating nature of the ethoxy group, which acts as an ortho/para director. Because the ortho position is sterically hindered by the adjacent carboxylic acid (which is a meta director, synergistically reinforcing the same position), the electrophilic attack occurs with near-perfect regioselectivity at the 5-position[2].

Protocol:

  • Dissolve 2-ethoxybenzoic acid (1.0 eq) in anhydrous acetonitrile (MeCN). Expert Insight: MeCN is chosen as a polar aprotic solvent because it stabilizes the polar transition state of the bromonium ion intermediate without reacting with the brominating agent.

  • Cool the solution to 0 °C and add N-bromosuccinimide (NBS, 1.05 eq) portion-wise. Maintaining a low temperature suppresses radical-mediated side reactions (e.g., benzylic bromination of the ethoxy group) and rigidly enforces the ionic electrophilic pathway.

  • Warm to ambient temperature and stir for 24–48 hours[5].

  • Quench with water, extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

Self-Validation (IPC): Monitor the reaction via LC-MS. The product mass will display a distinct 1:1 isotopic doublet at m/z ~245 and 247 [M+H]⁺, which is the universal macroscopic signature of mono-bromination.

Step 2: Suzuki-Miyaura Cross-Coupling

Causality & Logic: The Suzuki-Miyaura coupling is selected over Stille or Negishi couplings due to the superior toxicity profile, bench-stability, and commercial availability of boronic acids. We utilize Pd(dppf)Cl₂ as the catalyst. The bidentate dppf ligand enforces a cis-geometry on the palladium center, which drastically accelerates the reductive elimination step and minimizes protodeboronation of the electron-rich thiophene boronic acid[2].

Workflow A 2-Ethoxybenzoic acid B NBS, MeCN (Regioselective Bromination) A->B C 5-Bromo-2-ethoxybenzoic acid B->C D Thiophen-2-ylboronic acid Pd(dppf)Cl2, K2CO3 1,4-Dioxane/H2O C->D E 2-Ethoxy-5-(thiophen-2-yl) benzoic acid D->E

Workflow for the synthesis of 2-Ethoxy-5-(thiophen-2-yl)benzoic acid via Suzuki coupling.

Protocol:

  • Charge a Schlenk flask with 5-bromo-2-ethoxybenzoic acid (1.0 eq), thiophen-2-ylboronic acid (1.2 eq), and Pd(dppf)Cl₂ (0.05 eq).

  • Add a degassed biphasic mixture of 1,4-dioxane and 2M aqueous K₂CO₃ (3:1 ratio). Expert Insight: Dioxane provides excellent solubility for the organic substrates, while the aqueous phase is strictly required to dissolve the inorganic base and activate the boronic acid via the formation of a reactive, electron-rich boronate complex.

  • Heat the mixture to 90 °C under a nitrogen atmosphere for 12 hours.

  • Cool to room temperature, dilute with water, and wash the aqueous layer heavily with diethyl ether.

  • Acidify the aqueous layer to pH 2 using 1M HCl to precipitate the product. Filter and dry under vacuum.

Self-Validation (Workup Logic): The success of this reaction is intrinsically validated during the workup phase. By washing the basic aqueous layer with diethyl ether (Step 4), all unreacted boronic acid, homocoupled thiophene byproducts, and palladium ligands are stripped away. The target molecule remains trapped in the aqueous phase as a water-soluble potassium carboxylate salt. Upon acidification to pH 2 (Step 5), the sudden precipitation of a solid serves as a macroscopic validation of the coupling, as the newly formed lipophilic biaryl acid is highly insoluble in acidic water.

References

  • Source: Google Patents (US20100093814A1)
  • 2-Ethoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]- benzoic Acid Source: Pharmaffiliates URL:[Link]

  • 2-Ethoxybenzoic acid | CID 67252 Source: PubChem, National Center for Biotechnology Information URL:[Link]

  • 2-(Thiophen-2-yl)benzoic acid | CID 5105623 Source: PubChem, National Center for Biotechnology Information URL:[Link]

Sources

Exploratory

Technical Profile: 2-Ethoxy-5-(thiophen-2-yl)benzoic acid

The following technical guide provides an in-depth profile of 2-Ethoxy-5-(thiophen-2-yl)benzoic acid , a specialized biaryl scaffold used in medicinal chemistry. While direct commercial literature for this specific inter...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth profile of 2-Ethoxy-5-(thiophen-2-yl)benzoic acid , a specialized biaryl scaffold used in medicinal chemistry.

While direct commercial literature for this specific intermediate is limited, this guide synthesizes its properties, synthesis, and applications based on established structure-activity relationship (SAR) principles and validated organic chemistry protocols.

Executive Summary

2-Ethoxy-5-(thiophen-2-yl)benzoic acid is a biaryl carboxylic acid derivative featuring a central benzoic acid core substituted with an ethoxy group at the ortho position and a thiophene ring at the meta position (relative to the carboxyl group). It serves as a critical pharmacophore scaffold in drug discovery, particularly for designing kinase inhibitors, GPCR ligands, and metabolic disease modulators. Its structure offers a balance of lipophilicity (via the thiophene and ethoxy groups) and polar interactions (via the carboxylic acid), making it an ideal candidate for fragment-based drug design (FBDD).

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

Nomenclature & Identification
PropertyDetail
IUPAC Name 2-Ethoxy-5-(thiophen-2-yl)benzoic acid
Common Synonyms 5-(2-Thienyl)-2-ethoxybenzoic acid; 2-Ethoxy-5-(2-thiophenyl)benzoic acid
Molecular Formula C₁₃H₁₂O₃S
Molecular Weight 248.30 g/mol
SMILES CCOC1=C(C(=O)O)C=C(C=C1)C2=CC=CS2
Structural Class Biaryl Carboxylic Acid / Thiophene Derivative
Physicochemical Profiling (Calculated)

Note: Values are predicted based on group contribution methods (cLogP, pKa).

ParameterValue (Approx.)Significance
LogP (Lipophilicity) 3.4 – 3.8Moderate lipophilicity; suitable for oral bioavailability (Lipinski's Rule of 5 compliant).
pKa (Acidic) 3.8 – 4.2Typical of benzoic acids; exists as a carboxylate anion at physiological pH (7.4).
Topological Polar Surface Area (TPSA) ~65 ŲGood membrane permeability prediction (<140 Ų).
Solubility (Water) Low (< 0.1 mg/mL)Requires organic co-solvents (DMSO, MeOH) for stock solutions.
H-Bond Donors / Acceptors 1 / 3Favorable for receptor binding interactions.

Synthetic Methodology

The most robust route to synthesize this compound is via a Suzuki-Miyaura Cross-Coupling reaction. This protocol ensures high regioselectivity and yield.

Retrosynthetic Analysis

The target molecule is disassembled into two key building blocks:

  • Electrophile: 5-Bromo-2-ethoxybenzoic acid (or its ester).

  • Nucleophile: 2-Thienylboronic acid.

Detailed Synthetic Protocol

Reaction: 5-Bromo-2-ethoxybenzoic acid + 2-Thienylboronic acid


 2-Ethoxy-5-(thiophen-2-yl)benzoic acid

Reagents:

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%) or Pd(PPh₃)₄.

  • Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 equiv).

  • Solvent: 1,4-Dioxane / Water (4:1 ratio).

  • Atmosphere: Inert (Nitrogen or Argon).[1]

Step-by-Step Procedure:

  • Preparation: In a flame-dried Schlenk flask, dissolve 5-bromo-2-ethoxybenzoic acid (1.0 equiv) and 2-thienylboronic acid (1.2 equiv) in degassed 1,4-dioxane.

  • Activation: Add the base (K₂CO₃, 2.0 equiv dissolved in minimal water) and the Palladium catalyst.

  • Reaction: Heat the mixture to 80–90°C under N₂ atmosphere for 4–12 hours. Monitor conversion via TLC (Hexane:EtOAc 3:1) or LC-MS.

  • Work-up:

    • Cool to room temperature.

    • Acidify carefully with 1N HCl to pH ~3 (to ensure the product is in the free acid form).

    • Extract with Ethyl Acetate (3x).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Water or purify via Flash Column Chromatography (SiO₂, gradient 0-5% MeOH in DCM).

Synthesis Workflow Diagram

G Start1 5-Bromo-2-ethoxybenzoic acid (Electrophile) Catalyst Pd(dppf)Cl2 / K2CO3 80°C, Dioxane/H2O Start1->Catalyst Start2 2-Thienylboronic acid (Nucleophile) Start2->Catalyst Intermediate Crude Reaction Mixture Catalyst->Intermediate Suzuki Coupling Acidification Acidify (1N HCl) pH ~3 Intermediate->Acidification Quench Extraction Extraction (EtOAc) & Drying Acidification->Extraction Product 2-Ethoxy-5-(thiophen-2-yl)benzoic acid (Final Product) Extraction->Product Purification

Caption: Suzuki-Miyaura coupling workflow for the synthesis of the target biaryl acid.

Analytical Characterization

To validate the identity and purity of the synthesized compound, the following analytical signatures are expected:

Proton NMR (¹H-NMR, 400 MHz, DMSO-d₆)
  • Carboxyl Proton: δ 12.5–13.0 ppm (broad s, 1H, -COOH ).

  • Aromatic Core (Benzoic):

    • δ ~7.8 ppm (d, 1H, H-6, ortho to COOH).

    • δ ~7.7 ppm (dd, 1H, H-4, para to OEt).

    • δ ~7.1 ppm (d, 1H, H-3, ortho to OEt).

  • Thiophene Ring:

    • δ ~7.5 ppm (dd, 1H, H-5').

    • δ ~7.4 ppm (dd, 1H, H-3').

    • δ ~7.1 ppm (dd, 1H, H-4').

  • Ethoxy Group:

    • δ ~4.1 ppm (q, 2H, -OCH ₂CH₃).[2]

    • δ ~1.4 ppm (t, 3H, -OCH₂CH ₃).

Mass Spectrometry (LC-MS)
  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode (ESI-).

  • Expected Mass: [M-H]⁻ = 247.3 m/z.

  • Pattern: Distinctive isotopic pattern due to Sulfur (³⁴S contribution).

Biological Relevance & Applications

This scaffold is highly relevant in medicinal chemistry due to its ability to mimic biaryl systems found in various bioactive molecules.

Potential Biological Targets[7]
  • Kinase Inhibition: The biaryl motif is a common ATP-mimetic scaffold. The carboxylic acid can form hydrogen bonds with the "hinge region" or lysine residues in the active site of kinases (e.g., PIM kinases, CDK).

  • Metabolic Targets (SGLT/PPAR): The structure resembles the lipophilic tail of PPAR agonists (fibrates) and the distal ring systems of SGLT2 inhibitors.

  • GPCR Ligands: The thiophene ring serves as a bioisostere for a phenyl ring, often improving metabolic stability and selectivity in GPCR antagonists (e.g., P2X3 or Angiotensin II receptors).

Bioisosterism Strategy
  • Thiophene vs. Phenyl: The thiophene ring is electron-rich and slightly smaller than a phenyl ring. This substitution is often used to:

    • Reduce molecular weight.

    • Alter the electronic distribution (increasing

      
      -
      
      
      
      stacking potential).
    • Avoid "flatland" issues in drug design by introducing a slightly different bond angle (C-C-S angle ~92° vs C-C-C 120°).

Safety & Handling (MSDS Highlights)

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Measures:

    • Wear nitrile gloves and safety goggles.

    • Handle in a fume hood to avoid inhalation of dust.

    • Store in a cool, dry place (2–8°C recommended to prevent decarboxylation over long periods).

References

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

  • PubChem Compound Summary. (2024). "2-Ethoxybenzoic acid" (Structural analog data).[3][4] National Center for Biotechnology Information. Link

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Sigma-Aldrich. (2024). "5-Bromo-2-ethoxybenzoic acid Product Specification." Link

Sources

Foundational

Comprehensive Technical Guide: CAS Registry Search, Property Prediction, and De Novo Synthesis of 2-Ethoxy-5-(thiophen-2-yl)benzoic Acid

Executive Summary As a Senior Application Scientist in early-stage drug discovery, encountering "dark chemical space"—compounds that lack a publicly indexed Chemical Abstracts Service Registry Number (CAS RN)—is a freque...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in early-stage drug discovery, encountering "dark chemical space"—compounds that lack a publicly indexed Chemical Abstracts Service Registry Number (CAS RN)—is a frequent hurdle. The target compound, 2-Ethoxy-5-(thiophen-2-yl)benzoic acid , represents a highly specific functionalized building block. It merges the established pharmacophore of 2-ethoxybenzoic acid with a thiophene bioisostere, a structural motif highly relevant in phosphodiesterase inhibitors and NSAID derivatives.

Because this exact molecule does not currently return a direct hit in public chemical repositories, this whitepaper provides a self-validating framework for executing a definitive database search, predicting the physicochemical properties of this unindexed entity, and establishing a robust, step-by-step synthetic protocol to generate the physical material required for formal CAS registration.

Chemical Identity & Structural Deconstruction

Before initiating any database query, we must define the exact structural parameters. Relying solely on nomenclature can lead to false negatives due to IUPAC synonym variations (e.g., 2-ethoxy-5-(2-thienyl)benzoic acid).

  • Systematic IUPAC Name : 2-Ethoxy-5-(thiophen-2-yl)benzoic acid

  • SMILES String : O=C(O)c1cc(ccc1OCC)c2cccs2

  • Molecular Formula : C13H12O3S

  • Exact Mass : 248.0507 Da

  • Molecular Weight : 248.30 g/mol

The CAS Number Search & Registration Workflow

When querying public repositories and proprietary databases yields no exact match, we must conclude that the compound is either a novel chemical entity (NCE) or buried in a Markush structure within an unindexed patent.

Causality of the Search Protocol : We do not just search names; we search by exact SMILES and substructure. If the exact structure is absent, we pivot to a "Similarity Search" to identify commercially available precursors. In this case, our substructure search successfully identifies the required synthons: 5-Bromo-2-ethoxybenzoic acid (CAS: 60783-90-6) [2] and Thiophen-2-ylboronic acid (CAS: 6165-68-0) [3]. To obtain a formal CAS RN for a novel compound, the material must be physically synthesized, analytically characterized (NMR, HRMS, IR), and submitted to CAS Registry Services.

CAS_Search Start Target: 2-Ethoxy-5-(thiophen-2-yl)benzoic acid Input SMILES & InChIKey PubChem Public Databases (PubChem, ChemSpider) Start->PubChem SciFinder Proprietary Databases (SciFinder-n, Reaxys) PubChem->SciFinder If not found Found CAS RN Identified (Proceed to Procurement) PubChem->Found If exact match SciFinder->Found If exact match NotFound No Exact Match Found (Novel Chemical Entity) SciFinder->NotFound If absent in literature Synthesis De Novo Synthesis & Analytical Characterization NotFound->Synthesis Required for registration CAS_Reg Submit to CAS Registry Services for New CAS RN Assignment Synthesis->CAS_Reg Submit Spectral Data

Logical workflow for CAS RN identification and novel compound registration.

Predicted Physicochemical Properties

Because empirical data for 2-ethoxy-5-(thiophen-2-yl)benzoic acid is unavailable, we must extrapolate its properties using fragment-based predictive modeling. We benchmark against the parent scaffold, 2-Ethoxybenzoic acid (CAS: 134-11-2), which has an experimental pKa of 4.21 and a LogP of 1.29 [1].

PropertyPredicted ValueRationale / Causality
LogP (Octanol/Water) 3.45 ± 0.2Thiophene adds significant lipophilicity (+2.1) compared to the parent 2-ethoxybenzoic acid.
pKa (Carboxylic Acid) 4.05 ± 0.1The electron-withdrawing nature of the thiophene ring slightly increases the acidity of the COOH group.
Topological Polar Surface Area (TPSA) 74.7 ŲSum of COOH (37.3 Ų), Ether oxygen (9.2 Ų), and Thiophene sulfur (28.2 Ų). Optimal for oral bioavailability.
Hydrogen Bond Donors / Acceptors 1 / 3Complies strictly with Lipinski’s Rule of Five, indicating excellent theoretical drug-likeness.

De Novo Synthesis: The Self-Validating Protocol

To physically realize the compound for CAS registration and biological assaying, we design a convergent synthesis using the Suzuki-Miyaura cross-coupling reaction. This choice is deliberate: Suzuki couplings offer high functional group tolerance, meaning the carboxylic acid and ether moieties will not interfere with the palladium-catalyzed C-C bond formation.

Synthesis_Pathway SM1 5-Bromo-2-ethoxybenzoic acid (CAS: 60783-90-6) Catalyst Pd(PPh3)4 (5 mol%) K2CO3 (3.0 equiv) 1,4-Dioxane/H2O, 90°C SM1->Catalyst SM2 Thiophen-2-ylboronic acid (CAS: 6165-68-0) SM2->Catalyst Product 2-Ethoxy-5-(thiophen-2-yl)benzoic acid (Target Compound) Catalyst->Product Suzuki-Miyaura Cross-Coupling

Proposed Suzuki-Miyaura cross-coupling synthesis pathway for the target compound.

Step-by-Step Experimental Methodology

Note: This protocol is designed as a self-validating system. The use of a biphasic solvent system ensures the base remains dissolved, while the organic phase solvates the catalyst and organic precursors. TLC monitoring provides real-time validation of precursor consumption.

  • Reagent Preparation : In an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add 5-bromo-2-ethoxybenzoic acid (1.0 equiv, 2.45 g, 10 mmol) and thiophen-2-ylboronic acid (1.2 equiv, 1.53 g, 12 mmol). Causality: The slight excess of boronic acid compensates for potential protodeboronation side reactions.

  • Catalyst & Base Addition : Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 equiv, 578 mg, 0.5 mmol) and Potassium carbonate (K2CO3) (3.0 equiv, 4.14 g, 30 mmol).

  • Solvent Introduction & Degassing : Add a degassed mixture of 1,4-Dioxane and deionized water (4:1 v/v, 25 mL). Causality: Degassing via three freeze-pump-thaw cycles is critical. Dissolved oxygen poisons the Pd(0) catalyst by oxidizing it to an inactive Pd(II) species and promotes unwanted homocoupling of the boronic acid.

  • Reaction Execution : Seal the flask under an argon atmosphere. Heat the biphasic mixture to 90 °C in an oil bath with vigorous stirring for 12 hours.

  • In-Process Monitoring : Monitor the reaction via TLC (Eluent: Hexanes/Ethyl Acetate 1:1 with 1% Acetic Acid). The reaction is complete when the starting aryl halide spot is fully consumed.

  • Workup & Purification :

    • Cool the mixture to room temperature and dilute with 30 mL of Ethyl Acetate.

    • Extract the aqueous layer. Causality: Acidify the aqueous layer with 1M HCl to pH ~2 to protonate the newly formed 2-ethoxy-5-(thiophen-2-yl)benzoic acid. This neutralizes the carboxylate salt, rendering the target compound insoluble in water and driving it into the organic phase.

    • Extract the precipitated product with Dichloromethane (3 x 20 mL).

    • Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify via flash column chromatography or recrystallization from ethanol to yield the pure target compound.

Applications in Drug Development

While 2-Ethoxy-5-(thiophen-2-yl)benzoic acid currently resides in the "dark space" of unindexed chemical entities, its structural motifs are highly prized. The 2-ethoxybenzoic acid core is a known precursor for Sildenafil analogs, while the thiophene ring acts as a metabolically stable bioisostere for a phenyl group, often improving target binding affinity through favorable sulfur-aromatic interactions. By executing the synthesis and registering the compound via the workflows detailed above, researchers can bridge the critical gap between theoretical in silico design and physical high-throughput screening.

References

  • PubChem. "2-Ethoxybenzoic acid | C9H10O3 | CID 67252".
  • BLD Pharm. "60783-90-6 | 5-Bromo-2-ethoxybenzoic acid".
  • ChemicalBook. "2-Thiopheneboronic acid | 6165-68-0".
Exploratory

Thiophene-Containing Benzoic Acid Scaffolds: A Technical Guide for Drug Discovery

Topic: Thiophene-containing benzoic acid scaffolds for drug discovery Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary The integration of thi...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Thiophene-containing benzoic acid scaffolds for drug discovery Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The integration of thiophene rings into benzoic acid scaffolds represents a high-value strategy in modern medicinal chemistry. This guide analyzes the structural, synthetic, and therapeutic utility of thiophene-containing benzoic acid derivatives . As a bioisostere of the biphenyl system, this scaffold offers distinct physicochemical advantages—specifically in lipophilicity modulation (


), metabolic stability, and π-stacking capability—while the carboxylic acid moiety serves as a critical anchor for ionic interactions with positively charged residues (e.g., Arginine, Lysine) in target active sites.

This whitepaper provides a self-validating roadmap for leveraging this scaffold, covering rational design, robust synthetic protocols, and validated therapeutic applications in metabolic, infectious, and oncological diseases.

Structural Rationale & Medicinal Chemistry[1][2][3][4][5][6]

Bioisosterism: Thiophene vs. Benzene

The substitution of a phenyl ring with a thiophene ring (bioisosterism) is not merely a space-filling exercise; it fundamentally alters the electronic and steric landscape of the ligand.

  • Electronic Effects: Thiophene is electron-rich (π-excessive) compared to benzene. This increases the strength of cation-π interactions with receptor residues.

  • Steric Profile: The bond angle of C–S–C in thiophene (~92°) is significantly smaller than the C–C–C angle in benzene (120°), altering the vector of substituents. This "scaffold hopping" can resolve steric clashes in tight binding pockets.

  • Lipophilicity: Thiophene derivatives generally exhibit different

    
     values compared to their phenyl counterparts, often improving membrane permeability without compromising solubility when paired with the hydrophilic benzoic acid moiety.
    
The Benzoic Acid Pharmacophore

The benzoic acid moiety acts as a "warhead" for electrostatic clamping. In enzymes like Protein Tyrosine Phosphatase 1B (PTP1B) , the carboxylate anion mimics the phosphate group of the natural substrate (phosphotyrosine), forming bidentate hydrogen bonds with the backbone amides of the P-loop.

Synthetic Architectures

The construction of thiophene-containing benzoic acids typically follows a convergent synthesis strategy. The most robust pathway involves the independent synthesis of the thiophene core followed by distinct coupling to the benzoic acid fragment.

Core Synthesis Workflow (DOT Diagram)

SynthesisWorkflow Precursors Precursors (Diketo esters / Acetonitriles) Cyclization Cyclization (Gewald / Paal-Knorr) Precursors->Cyclization S8 / Base Functionalization Functionalization (Halogenation / Borocylation) Cyclization->Functionalization NBS or B2pin2 Coupling C-C Bond Formation (Suzuki-Miyaura) Functionalization->Coupling Pd(PPh3)4, Base Deprotection Hydrolysis (Ester -> Acid) Coupling->Deprotection LiOH / THF FinalScaffold Target Scaffold (Thiophene-Benzoic Acid) Deprotection->FinalScaffold HCl Workup

Figure 1: Convergent synthetic workflow for thiophene-benzoic acid scaffolds. The modular approach allows for late-stage diversification.

Therapeutic Applications & Case Studies

Metabolic Disease: PTP1B Inhibitors

Target: Protein Tyrosine Phosphatase 1B (PTP1B) is a negative regulator of insulin signaling.[1][2] Mechanism: The thiophene-benzoic acid scaffold acts as a non-hydrolyzable phosphotyrosine mimetic.

  • Key Finding: Thiophene derivatives often show higher selectivity for PTP1B over the homologous TCPTP compared to pure biphenyl analogs due to the specific geometry of the thiophene ring fitting into the "second aryl phosphate binding site" (Site B).

  • Reference: Zhang et al. demonstrated that thiophene-containing carboxylic acids exhibited IC50 values in the low micromolar range with improved cellular permeability [1].

Infectious Disease: Antimycobacterial Agents

Target: DprE1 (Decaprenylphosphoryl-β-D-ribose 2′-epimerase).[3] Mechanism: Inhibition of cell wall synthesis in Mycobacterium tuberculosis.

  • Key Finding: Scaffold hopping from a benzothiazole to a thiophene-arylamide core retained potency while lowering lipophilicity, reducing off-target toxicity.

  • Reference: Wang et al. reported thiophene-arylamide derivatives with MIC values < 1 µg/mL against drug-resistant strains [2].

Oncology: RhoA/ROCK Pathway

Target: RhoA GTPase.[4] Mechanism: Inhibition of tumor metastasis.[4]

  • Key Finding: Benzo[b]thiophene-3-carboxylic acid derivatives effectively inhibit cancer cell migration by disrupting stress fiber formation.[4]

  • Reference: Li et al. synthesized derivatives that suppress myosin light chain phosphorylation, confirming pathway engagement [3].[4]

SAR Data Summary
Structural ModificationEffect on Activity (General)Specific Outcome (Example)
Thiophene vs. Phenyl Improved Selectivity15x higher potency in PTP1B inhibition [1]
Ortho-substitution on Benzoic Acid Conformational LockForces non-planar geometry, improving fit in hydrophobic pockets
C-3 Thiophene Substitution Lipophilicity TuningMethyl/Chloro groups increase hydrophobic interaction in DprE1 active site [2]
Carboxylic Acid Bioisosteres PermeabilityReplacement with tetrazole often retains activity but alters pKa

Detailed Experimental Protocol

Protocol: Suzuki-Miyaura Coupling for Thiophene-Benzoic Acid Linkage

Objective: To synthesize 4-(thiophen-2-yl)benzoic acid ethyl ester precursors. This protocol is designed to be robust and scalable.

Reagents:

  • Aryl Halide: Methyl 4-bromobenzoate (1.0 equiv)

  • Boronic Acid: Thiophene-2-boronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv)

  • Base: K₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine Methyl 4-bromobenzoate (1.0 mmol), Thiophene-2-boronic acid (1.2 mmol), and K₂CO₃ (3.0 mmol).

  • Degassing: Evacuate the flask and backfill with Argon (repeat 3x). Add degassed 1,4-Dioxane (4 mL) and Water (1 mL).

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol) quickly under a stream of Argon. Seal the flask.

  • Reaction: Heat the mixture to 90°C for 12 hours. The color typically changes from orange-red to black (formation of Pd black indicates catalyst decomposition, but active species remains in solution).

  • Validation Check: Spot TLC (Hexane/EtOAc 4:1). The starting bromide (Rf ~0.6) should disappear; the fluorescent product (Rf ~0.5) should appear.

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove Pd residues. Wash the pad with EtOAc.

  • Extraction: Wash the filtrate with brine (2x), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (SiO₂, Gradient 0-10% EtOAc in Hexanes).

Causality:

  • Why Pd(dppf)Cl₂? The bidentate ferrocene ligand prevents rapid catalyst decomposition and promotes the coupling of electron-rich thiophenes which can sometimes poison simple Pd(PPh₃)₄ catalysts.

  • Why 4:1 Dioxane/Water? Water is essential to dissolve the carbonate base, facilitating the transmetallation step.

Pharmacokinetics & Toxicity (ADMET)

The thiophene ring introduces specific metabolic liabilities that must be managed during lead optimization.

ADMET Decision Tree (DOT Diagram)

ADMET Start Thiophene-Benzoic Acid Candidate Metabolism Phase I Metabolism (CYP450) Start->Metabolism SOxidation S-Oxidation (Sulfoxide/Sulfone formation) Metabolism->SOxidation High Risk Epoxidation Thiophene Epoxidation (Reactive Metabolite) Metabolism->Epoxidation High Risk SafeMet Stable Metabolite (Glucuronidation of Acid) Metabolism->SafeMet Desired Toxicity Toxicity Risk (GSH Depletion / Hepatotoxicity) SOxidation->Toxicity Epoxidation->Toxicity Strategy Mitigation Strategy: Block C-2/C-5 positions with F, Cl, or Methyl Toxicity->Strategy Feedback Loop

Figure 2: Metabolic stability decision tree. Thiophene S-oxidation and epoxidation are primary concerns.

Key Considerations
  • Reactive Metabolites: Unsubstituted thiophenes can undergo metabolic activation by CYP450s to form reactive thiophene-S-oxides or epoxides, leading to covalent binding with proteins (idiosyncratic toxicity).

  • Mitigation: Substitution at the C-2 and C-5 positions of the thiophene ring (e.g., with chlorine or methyl groups) blocks these metabolic "soft spots," significantly improving safety profiles [4].

References

  • Zhang, S., et al. (2010). "Novel thiophene derivatives as PTP1B inhibitors with selectivity and cellular activity."[5][6] Bioorganic & Medicinal Chemistry. Link

  • Wang, B., et al. (2021). "Discovery of Novel Thiophene-arylamide Derivatives as DprE1 Inhibitors with Potent Antimycobacterial Activities." Journal of Medicinal Chemistry. Link

  • Li, Z., et al. (2024). "Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway." Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Gaikwad, P.L., et al. (2012). "The Use of Bioisosterism in Drug Design and Molecular Modification." American Journal of PharmTech Research.[7] Link

  • Roman, G. (2022).[8] "Benzo[b]thiophenes in Drug Discovery and Medicinal Chemistry." European Journal of Medicinal Chemistry. Link

Sources

Foundational

Advanced Synthesis &amp; Strategic Application of Thiophene-Based SGLT2 Inhibitor Intermediates

Executive Summary The introduction of thiophene moieties into the scaffold of Sodium-Glucose Co-Transporter 2 (SGLT2) inhibitors represents a pivotal shift in medicinal chemistry, moving beyond the classical biphenyl str...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The introduction of thiophene moieties into the scaffold of Sodium-Glucose Co-Transporter 2 (SGLT2) inhibitors represents a pivotal shift in medicinal chemistry, moving beyond the classical biphenyl structures of early "gliflozins" (e.g., Dapagliflozin). The thiophene ring, functioning as a bioisostere for the phenyl group, offers unique electronic and steric properties that enhance potency and selectivity for SGLT2 over SGLT1.

This guide provides a rigorous technical analysis of the synthesis and application of thiophene-containing intermediates , specifically focusing on the aglycone architecture found in third-generation inhibitors like Canagliflozin and Ipragliflozin . We will dissect the construction of the critical diarylmethane linkage, the challenges of regioselectivity, and the process chemistry required for scalable manufacturing.

Structural Rationale: The Thiophene Advantage

In SGLT2 inhibitor design, the pharmacophore typically consists of a glucose moiety (the "warhead") linked via a carbon spacer to a lipophilic aglycone. The aglycone usually features two aromatic rings connected by a methylene bridge.

Bioisosterism and Electronic Modulation

Replacing a phenyl ring with a thiophene ring (as seen in Canagliflozin) is not merely a space-filling modification.

  • Electronic Effects: Thiophene is electron-rich (π-excessive) compared to benzene. This alters the electron density of the aglycone, influencing the π-π stacking interactions within the hydrophobic pocket of the SGLT2 active site.

  • Geometry: The C-S-C bond angle in thiophene (~92°) is significantly sharper than the C-C-C angle in benzene (120°). This geometric contraction alters the vector of the distal aromatic ring, potentially allowing for a tighter fit in the receptor's specific sub-pocket.

Selectivity Profile

The introduction of the thiophene moiety has been correlated with improved selectivity ratios.[1] For instance, Canagliflozin demonstrates high selectivity for SGLT2 (IC50 ~2.2 nM) vs. SGLT1, partly attributed to the specific orientation of the 5-(4-fluorophenyl)thiophene motif.

Strategic Retrosynthesis

To synthesize thiophene-based SGLT2 inhibitors, the primary challenge lies in constructing the asymmetric diarylmethane scaffold before coupling it to the sugar.

The Target Intermediate

The industry-standard intermediate for Canagliflozin-type molecules is: 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene (CAS: 1030825-20-7).[2]

Retrosynthetic Diagram

The following diagram illustrates the disconnection strategy, separating the


-glycosylation event from the construction of the aglycone.

Retrosynthesis cluster_legend Legend Target Target: Canagliflozin (Thiophene C-Glucoside) Coupling C-C Bond Formation (C-Glycosylation) Target->Coupling Sugar Gluconolactone Derivative (TMS-Protected) Coupling->Sugar Aglycone Aglycone Intermediate 2-(5-bromo-2-methylbenzyl)- 5-(4-fluorophenyl)thiophene Coupling->Aglycone Thiophene 2-(4-Fluorophenyl)thiophene Aglycone->Thiophene Friedel-Crafts & Reduction Benzoyl 5-Bromo-2-methylbenzoyl chloride Aglycone->Benzoyl key Blue: Target | Green: Key Intermediate | Red: Starting Materials

Figure 1: Retrosynthetic analysis of Canagliflozin, highlighting the convergence of the thiophene aglycone and the sugar moiety.[3]

Synthetic Methodologies: The Aglycone[4]

The synthesis of the aglycone 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene is the process-limiting step. Two primary routes exist: the Linear Friedel-Crafts Route (Industrial Preferred) and the Cross-Coupling Route.

Route A: Linear Friedel-Crafts Acylation & Reduction

This route is favored for its cost-effectiveness and scalability, avoiding expensive palladium catalysts early in the synthesis.

Step 1: Friedel-Crafts Acylation

  • Reagents: 2-(4-fluorophenyl)thiophene + 5-bromo-2-methylbenzoyl chloride.[4]

  • Catalyst: AlCl₃ (Lewis Acid).[3]

  • Solvent: Dichloromethane (DCM) or Chlorobenzene.

  • Mechanism: The electron-rich thiophene ring undergoes electrophilic aromatic substitution.

  • Regioselectivity: The acylation occurs preferentially at the C2 position of the thiophene (or C5 if C2 is substituted). Since C2 is already occupied by the fluorophenyl group, acylation targets the open C5 position.

Step 2: Silane Reduction

  • Reagents: Triethylsilane (Et₃SiH) + Boron Trifluoride Etherate (BF₃·OEt₂).

  • Transformation: Reduction of the ketone (carbonyl) to a methylene group.

  • Why this method? Clemmensen reduction (Zn/Hg) is too harsh for the halogen substituents; Wolff-Kishner is incompatible with base-sensitive groups. The silane reduction is mild and highly selective.

Route B: Organometallic Cross-Coupling
  • Method: Suzuki-Miyaura or Kumada coupling.

  • Utility: Used when specific substitution patterns make Friedel-Crafts regioselectivity difficult to control.

  • Drawback: Higher cost due to Pd/Ni catalysts and ligand requirements.

Experimental Protocol: Synthesis & Coupling

The following protocol describes the preparation of the aglycone via Route A and its subsequent coupling to the sugar moiety.

Part I: Synthesis of Aglycone Intermediate

Target: 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene[2]

  • Acylation:

    • Charge a reactor with DCM (10 vol) and 5-bromo-2-methylbenzoic acid (1.0 eq) .

    • Add catalytic DMF and slowly charge Oxalyl Chloride (1.2 eq) at 0–5°C. Stir until gas evolution ceases (Acid Chloride formation).

    • Cool to -10°C. Add AlCl₃ (1.2 eq) in portions.

    • Add 2-(4-fluorophenyl)thiophene (1.0 eq) dissolved in DCM slowly, maintaining T < 0°C.

    • Critical Control: Exotherm management is vital to prevent polymerization of the thiophene.

    • Quench with ice water. Separate organic layer. Yields ketone intermediate.[3][5][6]

  • Reduction:

    • Dissolve the ketone intermediate in Acetonitrile/DCM (1:1) .

    • Add Triethylsilane (3.0 eq) .

    • Cool to 0°C. Add BF₃·OEt₂ (2.0 eq) dropwise.

    • Warm to 35°C and stir for 4 hours.

    • Monitoring: HPLC should show disappearance of the ketone peak (~RT 12.5 min) and appearance of the methylene product (~RT 14.2 min).

    • Workup: Quench with saturated NaHCO₃. Crystallize from Ethanol/Heptane.

    • Target Purity: >98.5% (HPLC).

Part II: -Glycosylation (The Coupling)

This is the most technically demanding step, requiring cryogenic conditions to generate the lithiated species.

Table 1: Coupling Reaction Parameters

ParameterSpecificationRationale
Solvent THF / Toluene (1:1)THF coordinates Li; Toluene improves solubility of the aglycone.
Base n-Butyllithium (2.5M in Hexanes)Performs Lithium-Halogen exchange on the aryl bromide.
Temperature -78°C to -60°CPrevents side reactions (e.g., Wurtz coupling) and stabilizes the aryl-lithium species.
Electrophile 2,3,4,6-tetrakis-O-(trimethylsilyl)-D-gluconolactoneThe protected sugar lactone.[3]
Quench Methanesulfonic acid (MSA) in MethanolPromotes desilylation and formation of the methyl glycoside.

Protocol:

  • Dissolve the Aglycone (from Part I) in anhydrous THF/Toluene under Nitrogen.

  • Cool to -78°C .

  • Add n-BuLi (1.1 eq) dropwise over 60 minutes. Do not allow T > -65°C.

  • Stir for 30 mins to ensure complete Lithiation (check via HPLC of MeOH quenched aliquot).

  • Add the TMS-Gluconolactone (1.2 eq) dissolved in Toluene dropwise.

  • Stir at -78°C for 2 hours.

  • Quench with a solution of MSA in Methanol . This converts the intermediate lactol to the methyl ether.

  • Warm to room temperature.

Process Logic & Pathway Visualization

The following diagram details the reaction logic for the


-glycosylation, highlighting the critical transition states.

ReactionPathway Figure 2: Reaction pathway for the C-glycosylation of the thiophene aglycone. Start Aglycone Bromide Li_Species Aryl-Lithium Species (-78°C) Start->Li_Species n-BuLi Li-Hal Exchange Addition Nucleophilic Addition (Tetrahedral Intermediate) Li_Species->Addition + Lactone Lactone TMS-Gluconolactone Lactone->Addition Lactol Lactol Intermediate Addition->Lactol Acidic Quench Product Canagliflozin Precursor (Methyl Ether) Lactol->Product MeOH/MSA Glycosidation

Quality Control & Impurity Profiling

When synthesizing thiophene intermediates, specific impurities must be monitored:

  • Regioisomers: During the Friedel-Crafts step, acylation may occur at the C3 or C4 position of the thiophene ring (though sterically disfavored). These are difficult to remove later.

    • Control: Maintain low temperature (<0°C) during AlCl₃ addition.[3]

  • Des-bromo Impurity: During the lithiation step, if moisture is present, the aryl-lithium will protonate to form the des-bromo analog.

    • Control: Karl Fischer (KF) of solvents must be <0.05%.

  • Dimerization: Wurtz coupling products (Aglycone-Aglycone) can form if the temperature spikes during lithiation.

References

  • Nomura, S., et al. (2010). "Discovery of Canagliflozin, a Novel C-Glucoside with Thiophene Ring, as Sodium-Dependent Glucose Cotransporter 2 Inhibitor for the Treatment of Type 2 Diabetes Mellitus."[7][8][9] Journal of Medicinal Chemistry. Link

  • Ellsworth, B. A., et al. (2008). "C-Arylglucoside synthesis: triisopropylsilane as a selective reagent for the reduction of anomeric C-phenyl ketals." Tetrahedron Letters.
  • BenchChem. (2025).[10] "A Comparative Benchmarking of Canagliflozin Synthesis Routes from Diverse Starting Materials." Link

  • Imamura, M., et al. (2012).[5] "Discovery of Ipragliflozin (ASP1941): A Novel C-Glucoside with a Benzothiophene Scaffold as a Potent and Selective Sodium-Dependent Glucose Cotransporter 2 Inhibitor." Bioorganic & Medicinal Chemistry. Link

  • ChemicalBook. (2025).[11] "Product Monograph: 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene." Link

Sources

Exploratory

A Technical Guide to 5-Substituted 2-Ethoxybenzoic Acids: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Introduction: The Therapeutic Promise of Substituted Benzoic Acids The benzoic acid scaffold is a cornerstone in medicinal chemistry, forming the structural...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Promise of Substituted Benzoic Acids

The benzoic acid scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. Among these, the 2-ethoxybenzoic acid framework has garnered significant interest as a versatile template for the design of novel drugs. The strategic placement of an ethoxy group at the 2-position modulates the molecule's lipophilicity and electronic properties, influencing its pharmacokinetic and pharmacodynamic profiles. Further substitution at the 5-position offers a powerful means to fine-tune biological activity, leading to the development of compounds with potent analgesic, anti-inflammatory, and potentially antimicrobial properties. This in-depth technical guide provides a comprehensive overview of the synthesis, biological evaluation, and therapeutic potential of 5-substituted 2-ethoxybenzoic acids, offering valuable insights for researchers and professionals in the field of drug discovery and development.

Synthetic Strategies for 5-Substituted 2-Ethoxybenzoic Acids

The synthesis of 5-substituted 2-ethoxybenzoic acids can be approached through several strategic routes, primarily centered around the modification of a pre-existing salicylic acid or benzoic acid core. The choice of synthetic pathway is often dictated by the nature of the desired substituent at the 5-position and the availability of starting materials.

A common and efficient method involves the O-alkylation of a substituted salicylic acid derivative. This approach, a variation of the Williamson ether synthesis, utilizes an ethylating agent to introduce the 2-ethoxy group.[1] Alternatively, functionalization at the 5-position can be achieved on a pre-formed 2-ethoxybenzoic acid scaffold through various electrophilic substitution reactions.[2]

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of 5-substituted 2-ethoxybenzoic acids, highlighting key decision points for introducing the desired functional groups.

Synthesis_Workflow cluster_0 Route A: Early 5-Substitution cluster_1 Route B: Late 5-Substitution Substituted Salicylic Acid Substituted Salicylic Acid Protection (optional) Protection (optional) Substituted Salicylic Acid->Protection (optional) If 5-substituent is reactive O-Ethylation O-Ethylation Substituted Salicylic Acid->O-Ethylation Direct ethylation Protection (optional)->O-Ethylation Deprotection (if applicable) Deprotection (if applicable) O-Ethylation->Deprotection (if applicable) Final Product A 5-Substituted 2-Ethoxybenzoic Acid O-Ethylation->Final Product A No protection needed Deprotection (if applicable)->Final Product A 2-Ethoxybenzoic Acid 2-Ethoxybenzoic Acid Electrophilic Substitution Electrophilic Substitution 2-Ethoxybenzoic Acid->Electrophilic Substitution e.g., Nitration, Acylation Final Product B 5-Substituted 2-Ethoxybenzoic Acid Electrophilic Substitution->Final Product B Starting Material Starting Material Starting Material->Substituted Salicylic Acid Starting Material->2-Ethoxybenzoic Acid

Caption: Generalized synthetic workflows for 5-substituted 2-ethoxybenzoic acids.

Detailed Experimental Protocol: Synthesis of 5-Amino-2-ethoxy-N-phenylbenzamide

This protocol provides a detailed procedure for the synthesis of a representative 5-substituted 2-ethoxybenzoic acid derivative, 5-amino-2-ethoxy-N-phenylbenzamide, which has demonstrated significant analgesic activity.[3][4] The synthesis involves a multi-step process starting from 2-hydroxy-5-nitrobenzoic acid.

Step 1: Ethylation of 2-Hydroxy-5-nitrobenzoic Acid

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-hydroxy-5-nitrobenzoic acid (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF).

  • Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 2-3 equivalents) to the solution.

  • Ethylating Agent: Slowly add ethyl iodide (EtI) or diethyl sulfate ((Et)₂SO₄, 1.5-2 equivalents) to the stirring suspension.

  • Reaction Conditions: Heat the reaction mixture to 60-80 °C and maintain for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Workup and Purification: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. Acidify the aqueous solution with dilute HCl to precipitate the product. Filter the solid, wash with water, and dry under vacuum. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure 2-ethoxy-5-nitrobenzoic acid.

Step 2: Amide Formation

  • Activation of Carboxylic Acid: Convert the 2-ethoxy-5-nitrobenzoic acid from Step 1 to its corresponding acyl chloride by reacting with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent like dichloromethane (DCM) with a catalytic amount of DMF.

  • Amidation: In a separate flask, dissolve aniline (1 equivalent) and a non-nucleophilic base such as triethylamine (TEA) or pyridine in DCM. Cool the solution in an ice bath.

  • Reaction: Slowly add the freshly prepared 2-ethoxy-5-nitrobenzoyl chloride solution to the aniline solution. Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Workup and Purification: Wash the reaction mixture sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain 2-ethoxy-5-nitro-N-phenylbenzamide.

Step 3: Reduction of the Nitro Group

  • Reaction Setup: Dissolve the 2-ethoxy-5-nitro-N-phenylbenzamide from Step 2 in a suitable solvent such as ethanol or ethyl acetate.

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Hydrogenation: Subject the mixture to hydrogenation using a hydrogen balloon or a Parr hydrogenator at room temperature until the reaction is complete (monitored by TLC).

  • Workup and Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent. Concentrate the filtrate under reduced pressure to yield the final product, 5-amino-2-ethoxy-N-phenylbenzamide.

Biological Activities and Mechanism of Action

5-Substituted 2-ethoxybenzoic acids have emerged as promising candidates for the development of new analgesic and anti-inflammatory drugs. Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory cascade.[3][4]

Analgesic and Anti-inflammatory Activity: Targeting the Cyclooxygenase Pathway

The cyclooxygenase enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid to prostaglandins (PGs), which are potent inflammatory mediators.[5] Prostaglandins, particularly PGE₂, play a crucial role in sensitizing nociceptors, leading to the perception of pain, and also contribute to the classic signs of inflammation, including vasodilation and increased vascular permeability.[6]

By inhibiting COX enzymes, 5-substituted 2-ethoxybenzoic acids effectively reduce the production of prostaglandins, thereby alleviating both pain and inflammation.[3][4] Research has shown that certain 5-amino-2-ethoxy-N-(substituted-phenyl)benzamide derivatives are potent inhibitors of COX-1.[3][4]

COX_Pathway Cell_Membrane_Phospholipids Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane_Phospholipids->Arachidonic_Acid Phospholipase A₂ COX_Enzymes COX-1 & COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins (e.g., PGE₂) COX_Enzymes->Prostaglandins Inflammation Inflammation (Vasodilation, Edema) Prostaglandins->Inflammation Pain Pain (Nociceptor Sensitization) Prostaglandins->Pain 5_Substituted_2_Ethoxybenzoic_Acids 5-Substituted 2-Ethoxybenzoic Acids 5_Substituted_2_Ethoxybenzoic_Acids->COX_Enzymes Inhibition

Caption: Mechanism of action of 5-substituted 2-ethoxybenzoic acids via inhibition of the cyclooxygenase pathway.

Structure-Activity Relationship (SAR)

The biological activity of 5-substituted 2-ethoxybenzoic acids is highly dependent on the nature of the substituent at the 5-position. For the 5-amino-2-ethoxy-N-phenylbenzamide series, the following observations have been made:

  • 5-Amino Group: The presence of the amino group at the 5-position is crucial for the observed analgesic activity.

  • N-Phenyl Substituent: The substitution pattern on the N-phenyl ring significantly influences the potency. For instance, a methoxy group at the 2-position of the N-phenyl ring resulted in a compound with potent COX-1 inhibitory and analgesic activities, comparable to indomethacin.[3][4] In contrast, a trifluoromethyl group at the 3-position of the N-phenyl ring yielded a derivative with a more potent analgesic effect than indomethacin, but with weaker COX-1 inhibitory activity, suggesting a potentially different or more complex mechanism of action.[3][4]

Table 1: Analgesic Activity of Selected 5-Amino-2-ethoxy-N-(substituted-phenyl)benzamides

CompoundN-Phenyl SubstituentAnalgesic Activity (Acetic Acid Writhing Test)COX-1 Inhibitory ActivityReference
9v 2-MethoxyphenylPotent, similar to indomethacinPotent[3],[4]
9g 3-TrifluoromethylphenylMore potent than indomethacinWeaker than indomethacin[3],[4]
Antimicrobial Activity: An Area for Further Exploration

While the analgesic and anti-inflammatory properties of 5-substituted 2-ethoxybenzoic acids are relatively well-documented, their antimicrobial potential remains an area that warrants further investigation. Benzoic acid and its derivatives are known for their antimicrobial properties, which are often pH-dependent and involve the disruption of microbial cell membranes.[7] The introduction of various substituents on the benzoic acid ring can modulate this activity. For example, the presence of electron-withdrawing groups like bromo has been shown to increase the antimicrobial activity of some p-aminobenzoic acid derivatives against certain bacterial and fungal strains.[8]

Although direct studies on the antimicrobial effects of 5-substituted 2-ethoxybenzoic acids are limited, the known activity of related compounds suggests that this class of molecules may possess a therapeutically relevant antimicrobial spectrum. Future research should focus on screening these compounds against a panel of clinically relevant bacteria and fungi to explore this potential application.

Experimental Protocol: Acetic Acid-Induced Writhing Test for Analgesic Activity

This in-vivo protocol is a standard method for evaluating the peripheral analgesic activity of a compound.

1. Animals:

  • Use male Swiss albino mice weighing between 20-25 g.

  • House the animals in standard laboratory conditions with free access to food and water for at least one week before the experiment.

  • Fast the animals for 12 hours before the experiment, with water provided ad libitum.

2. Materials:

  • Test compound (5-substituted 2-ethoxybenzoic acid derivative)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose in saline)

  • Standard analgesic drug (e.g., Indomethacin)

  • 0.6% (v/v) acetic acid solution in distilled water

  • Syringes and needles for oral and intraperitoneal administration

  • Observation chambers

3. Procedure:

  • Grouping: Divide the animals into at least three groups: a control group, a standard group, and one or more test groups for different doses of the compound.

  • Drug Administration: Administer the vehicle to the control group, the standard drug to the standard group, and the test compound to the test groups via oral gavage.

  • Induction of Writhing: After a specific pre-treatment time (e.g., 30 or 60 minutes), administer the 0.6% acetic acid solution intraperitoneally to each mouse.

  • Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and record the number of writhes (abdominal constrictions and stretching of the hind limbs) for a set period (e.g., 20 minutes).

  • Data Analysis: Calculate the percentage of inhibition of writhing for the standard and test groups compared to the control group using the following formula:

    % Inhibition = [(Mean number of writhes in control group - Mean number of writhes in test/standard group) / Mean number of writhes in control group] x 100

4. Self-Validation and Controls:

  • The inclusion of a positive control (standard drug) validates the sensitivity of the assay.

  • The use of a vehicle control ensures that the observed effects are due to the test compound and not the administration vehicle.

  • Randomization of animals into groups helps to minimize bias.

  • Blinding of the observer to the treatment groups can further reduce observer bias.

Conclusion and Future Directions

5-Substituted 2-ethoxybenzoic acids represent a promising class of compounds with significant potential for the development of novel analgesic and anti-inflammatory agents. Their well-defined mechanism of action through the inhibition of the cyclooxygenase pathway provides a solid foundation for rational drug design and optimization. The versatility of the benzoic acid scaffold allows for a wide range of structural modifications at the 5-position, enabling the fine-tuning of potency and selectivity.

Future research in this area should focus on several key aspects:

  • Expansion of the Substituent Scope: Synthesis and evaluation of a broader range of derivatives with diverse electronic and steric properties at the 5-position to further elucidate the structure-activity relationship.

  • Investigation of Antimicrobial Activity: A systematic screening of these compounds against a panel of pathogenic bacteria and fungi to explore their potential as antimicrobial agents.

  • Elucidation of a More Detailed Mechanism of Action: For compounds that exhibit potent biological activity with weak COX inhibition, further studies are needed to identify their molecular targets and signaling pathways.

  • Preclinical Development: Promising lead compounds should be advanced to more comprehensive preclinical studies to evaluate their pharmacokinetic profiles, safety, and efficacy in more advanced models of pain and inflammation.

By continuing to explore the chemical and biological landscape of 5-substituted 2-ethoxybenzoic acids, the scientific community can unlock their full therapeutic potential and contribute to the development of new and effective treatments for a range of human diseases.

References

  • Kudo, T., et al. (2011). Design and synthesis of novel cyclooxygenase-1 inhibitors as analgesics: 5-amino-2-ethoxy-N-(substituted-phenyl)benzamides. ChemMedChem, 6(5), 867-877. [Link]

  • Kudo, T., et al. (2011). Design and Synthesis of Novel Cyclooxygenase-1 Inhibitors as Analgesics: 5-Amino-2-ethoxy-N-(substituted-phenyl)benzamides. Okayama University Scientific Achievement Repository. [Link]

  • Clark, M. A., et al. (2014). Cyclooxygenase inhibition lowers prostaglandin E2 release from articular cartilage and reduces apoptosis but not proteoglycan degradation following an impact load in vitro. Arthritis Research & Therapy, 16(1), R18. [Link]

  • Lecturio (2026, January 20). Cox 1 vs Cox 2 Inhibitors (NSAIDs) [+Cheat Sheet]. Lecturio. [Link]

  • ResearchGate (n.d.). Cyclooxygenase pathway showing the formation of PGE2 and other... ResearchGate. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 13). The Chemical Properties and Synthesis of 2-Ethoxybenzoic Acid. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Al-Omair, M. A., et al. (2025, July 14). Synthesis and Estimate of Antimicrobial Efficacy of New Benzoic Acid Hydrazide Derivatives Substituted by Piperidine. ResearchGate. [Link]

  • Wikipedia (n.d.). Discovery and development of cyclooxygenase-2 inhibitors. Wikipedia. [Link]

  • Frontiers (n.d.). Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells. Frontiers. [Link]

  • Todea, A., et al. (2021, August 23). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. MDPI. [Link]

  • Chitkara University (n.d.). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Journal of Pharmaceutical Technology, Research and Management. [Link]

  • IJCRT.org (2024, August 8). A Comprehensive Study On Benzoic Acid And Its Derivatives. IJCRT.org. [Link]

  • ResearchGate (2020, April 26). synthesis, characterization and anti-microbial activity of substituted benzoxazole derivatives. ResearchGate. [Link]

  • ResearchGate (n.d.). Antibacterial activity of synthesized compounds (5a-i). ResearchGate. [Link]

  • ResearchGate (n.d.). The synthesis of 5‐amino‐2‐ether‐benzamide derivatives 4 a–g and 5 a–c.... ResearchGate. [Link]

  • MDPI (2013, March 21). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. MDPI. [Link]

  • Google Patents (n.d.). CN104370736A - Synthesis method of 2-ethoxybenzoic acid compound.
  • PMC (2020, September 21). New Route to the Synthesis of Benzamide-Based 5-Aminopyrazoles and Their Fused Heterocycles Showing Remarkable Antiavian Influenza Virus Activity. PMC. [Link]

  • MDPI (2025, November 29). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. MDPI. [Link]

  • ResearchGate (n.d.). (PDF) Synthesis, structural elucidation, and evaluation of antimicrobial activity of 5-ethoxy-2-mercaptobenzimidazole derivatives. ResearchGate. [Link]

  • Organic Syntheses (2025, March 16). Preparation of (Z)-N-Phenoxybenzimidoyl Chloride. Organic Syntheses. [Link]

  • ResearchGate (n.d.). (PDF) Synthesis, structural elucidation, and evaluation of antimicrobial activity of 5-ethoxy-2-mercaptobenzimidazole derivatives. ResearchGate. [Link]

  • Google Patents (n.d.). CN103553909A - Method for synthesizing o-ethoxybenzoic acid from salicylic acid and acetone.
  • Organic Syntheses (n.d.). Acetylacetone. Organic Syntheses. [Link]

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Protocols & Analytical Methods

Method

Application Note: Optimized Suzuki-Miyaura Coupling of 5-Bromo-2-ethoxybenzoic Acid with 2-Thienylboronic Acid

Topic: Protocol for coupling 5-bromo-2-ethoxybenzoic acid with 2-thienylboronic acid Content Type: Application Note & Detailed Protocol Executive Summary This technical guide outlines a robust protocol for the synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Protocol for coupling 5-bromo-2-ethoxybenzoic acid with 2-thienylboronic acid Content Type: Application Note & Detailed Protocol

Executive Summary

This technical guide outlines a robust protocol for the synthesis of 5-(2-thienyl)-2-ethoxybenzoic acid via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. While the Suzuki coupling is a staple of organic synthesis, this specific transformation presents two distinct challenges:

  • Protodeboronation: 2-Thienylboronic acid is electronically rich and prone to rapid hydrolytic deboronation (C-B bond cleavage) under aqueous basic conditions, often outcompeting the cross-coupling.

  • Free Carboxylic Acid: The acidic proton on the benzoate substrate consumes base and generates an anionic species (carboxylate) in situ, altering the solubility profile and requiring modified stoichiometry.

This protocol utilizes a high-activity catalyst system and a specific "Reverse-Phase" workup strategy to ensure high purity and yield.

Scientific Foundation & Mechanistic Insight

The Reaction Scheme

The reaction couples an aryl bromide with a heteroaryl boronic acid.

Substrates:

  • Electrophile: 5-Bromo-2-ethoxybenzoic acid (Sterically moderate; electron-rich alkoxy group ortho to carboxylate).

  • Nucleophile: 2-Thienylboronic acid (Electron-rich heterocycle; acid-sensitive).

Mechanistic Challenges

The catalytic cycle follows the standard Pd(0)/Pd(II) pathway: Oxidative Addition , Transmetalation , and Reductive Elimination . However, specific interventions are required for this substrate pair:

  • Base Stoichiometry: The first equivalent of base reacts immediately with the carboxylic acid (

    
    ) to form the carboxylate salt. This is non-negotiable. Therefore, standard 2.0 equivalent protocols will fail or proceed sluggishly. We require 3.0–4.0 equivalents  to ensure sufficient free base exists to activate the boronic acid (forming the boronate species) for transmetalation.
    
  • Protodeboronation Control: Thiophene boronic acids decompose to thiophene in the presence of protons and base. To mitigate this, we employ Pd(dppf)Cl₂·DCM or Pd(OAc)₂/SPhos . The bidentate ferrocenyl ligand (dppf) provides a large bite angle and rapid reductive elimination, favoring the product over the decomposition pathway.

Visualized Mechanism

The following diagram illustrates the catalytic cycle with specific emphasis on the base's dual role.

SuzukiMechanism Start Pd(II) Pre-catalyst Pd0 Active Pd(0) Species Start->Pd0 Reduction OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + 5-Br-2-OEt-Benzoate TransMet Transmetalation (Ar-Pd-Thienyl) OxAdd->TransMet + Activated Boronate BaseStep Base Activation (Formation of Boronate) BaseStep->TransMet Activates Boronic Acid SideRxn SIDE REACTION: Protodeboronation (Thiophene formation) BaseStep->SideRxn Slow Transmetalation RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim RedElim->Pd0 Regeneration

Caption: Catalytic cycle highlighting the critical intersection of base activation and the competing protodeboronation pathway.

Experimental Protocol

Materials & Reagents
ComponentRoleEquivalentsNotes
5-Bromo-2-ethoxybenzoic acid Limiting Reagent1.0Purity >97% is critical.
2-Thienylboronic acid Nucleophile1.5Excess accounts for deboronation.
Pd(dppf)Cl₂ · CH₂Cl₂ Catalyst0.03 (3 mol%)Robust against air/moisture.
Potassium Carbonate (

)
Base3.51.0 eq for neutralization, 2.5 eq for catalysis.
1,4-Dioxane Solvent (Org)--Degassed.[1]
Water Solvent (Aq)--Degassed; essential for base solubility.
Equipment Setup
  • Reaction Vessel: 25 mL or 50 mL Round Bottom Flask (RBF) or Microwave Vial (10-20 mL).

  • Temperature Control: Oil bath set to 90°C or Microwave Reactor.

  • Atmosphere: Nitrogen (

    
    ) or Argon balloon; Schlenk line preferred for degassing.
    
Step-by-Step Procedure
Phase 1: Reaction Assembly
  • Charge Solids: To a clean, dry reaction vessel equipped with a magnetic stir bar, add:

    • 5-Bromo-2-ethoxybenzoic acid (1.0 mmol, 245 mg)

    • 2-Thienylboronic acid (1.5 mmol, 192 mg)

    • 
       (3.5 mmol, 484 mg)
      
    • Pd(dppf)Cl₂[2] · CH₂Cl₂ (0.03 mmol, 25 mg)

  • Solvent Addition: Add a mixture of 1,4-Dioxane (8 mL) and Water (2 mL) .

    • Note: The 4:1 ratio ensures solubility of the organic bromide and the inorganic base.

  • Degassing: Seal the vessel with a septum. Sparge the mixture with Nitrogen gas for 10–15 minutes via a needle submerged in the solvent with a vent needle.

    • Critical: Oxygen poisons the Pd(0) catalyst and promotes homocoupling of the boronic acid.

Phase 2: Execution
  • Heating: Place the vessel in a pre-heated oil bath at 90°C .

  • Monitoring: Stir vigorously for 4–12 hours.

    • QC Check: Take a 50 µL aliquot, quench with 100 µL 1M HCl, extract with EtOAc, and analyze via TLC or LC-MS.

    • Target: Disappearance of the aryl bromide peak (

      
      ).
      
Phase 3: Workup (The "Acid-Base Switch")

This specific workup purifies the product from non-acidic impurities (like deboronated thiophene or homocoupled byproducts) without column chromatography.

  • Cooling: Cool the reaction mixture to room temperature.

  • Dilution: Dilute with Water (20 mL) . The mixture should be basic (pH > 10). The product is currently dissolved as the carboxylate salt.

  • First Extraction (Wash): Extract the aqueous layer with Ethyl Acetate (2 x 15 mL) or Dichloromethane.

    • Action:Discard the organic layer. This layer contains neutral impurities (catalyst ligands, deboronated thiophene, homocoupled biaryls).

    • Result: The product remains in the aqueous layer.

  • Acidification: Carefully acidify the aqueous layer with 1M HCl (approx. 10-15 mL) until pH reaches ~2–3.

    • Observation: A solid precipitate (the product) should form.

  • Second Extraction (Product Recovery): Extract the now-acidic aqueous slurry with Ethyl Acetate (3 x 20 mL) .

  • Drying: Combine the organic layers, dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
Phase 4: Purification
  • Recrystallization: The crude solid is often pure enough (>95%). If necessary, recrystallize from Ethanol/Water or Acetonitrile .

    • Alternative: If high purity is required for biological assay, perform flash chromatography using a gradient of Hexanes:Ethyl Acetate (with 1% Acetic Acid additive).

Workflow Visualization

Workflow Start Start: Weigh Reagents (Ar-Br, Boronic Acid, Base, Pd) Degas Degas Solvents (Dioxane/H2O, N2 Sparge) Start->Degas Heat Reaction: 90°C, 4-12h Degas->Heat Dilute Dilute with H2O (pH > 10) Heat->Dilute Wash Wash with EtOAc (Remove Neutral Impurities) Dilute->Wash Acidify Acidify Aqueous Layer (HCl to pH 2) Wash->Acidify Keep Aqueous Phase Extract Extract Product into EtOAc Acidify->Extract Precipitate Forms Final Concentrate & Recrystallize (Final Product) Extract->Final

Caption: Operational workflow emphasizing the acid-base extraction strategy for purification.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield (<40%) Protodeboronation of 2-thienylboronic acid.Switch to Pd(OAc)₂ (2%) + SPhos (4%) . SPhos is highly active and accelerates coupling over deboronation. Alternatively, use MIDA boronates.[3][4][5]
Starting Material Remains Catalyst deactivation (Pd black formation).Ensure rigorous degassing. Increase catalyst loading to 5 mol%.
Product is Oily/Impure Incomplete separation during workup.Ensure the pH is <3 during the final extraction. Use the "Wash" step (Step 8) aggressively to remove non-acidic byproducts.
Homocoupling (Thiophene dimer) Oxygen presence.Check inert gas lines. Add reagents under a counter-flow of Nitrogen.[1]

Safety Information

  • 2-Thienylboronic Acid: May cause skin and eye irritation. Handle in a fume hood.

  • Palladium Catalysts: Heavy metals; dispose of in dedicated heavy metal waste streams.

  • 1,4-Dioxane: Suspected carcinogen and peroxide former. Test for peroxides before use.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Coupling of Aryl Chlorides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

  • Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 35(9), 685-696. Link

Sources

Application

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Ethoxy-5-halobenzoic Acids

Introduction Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, particularly within the pharmaceutical and materials science sectors.[1][2] These reactions facilitat...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, particularly within the pharmaceutical and materials science sectors.[1][2] These reactions facilitate the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[2] This guide provides detailed application notes and protocols for the cross-coupling of 2-ethoxy-5-halobenzoic acids, a class of substrates valuable for the synthesis of complex molecular architectures. The methodologies described herein are designed to be robust and adaptable, providing researchers with a solid foundation for their synthetic endeavors.

The general mechanism for palladium-catalyzed cross-coupling reactions proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3][4] The cycle begins with the oxidative addition of an organohalide to a palladium(0) species, forming a palladium(II) intermediate. This is followed by transmetalation, where an organic group from a coupling partner is transferred to the palladium center. Finally, reductive elimination of the two organic fragments from the palladium(II) complex yields the desired product and regenerates the active palladium(0) catalyst.[2][3][4]

Core Concepts and Strategic Considerations

The successful execution of a palladium-catalyzed cross-coupling reaction hinges on the careful selection of several key parameters. For 2-ethoxy-5-halobenzoic acids, the electronic and steric properties of the substrate necessitate particular attention to the choice of catalyst, ligand, base, and solvent.

Substrate Reactivity: The reactivity of the aryl halide follows the general trend: I > Br > Cl.[5] While iodo- and bromo-derivatives are more reactive, recent advancements in ligand design have enabled the efficient coupling of less reactive and more cost-effective chloro-derivatives.[6][7] The presence of the ortho-ethoxy and para-carboxylic acid groups can influence the electronic and steric environment of the reaction center, potentially impacting the rate of oxidative addition.

Catalyst and Ligand Selection: The choice of the palladium source and the supporting ligand is critical for achieving high catalytic activity and selectivity. Common palladium precursors include palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).[8] The ligand modulates the electronic and steric properties of the palladium center, influencing the rates of the elementary steps in the catalytic cycle. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Fu research groups (e.g., SPhos, XPhos, RuPhos, and P(t-Bu)₃), have proven to be highly effective for a wide range of cross-coupling reactions, including those with challenging substrates.[6][7][8][9]

Base and Solvent: The base plays a crucial role in the catalytic cycle, often participating in the transmetalation step and neutralizing any acid generated during the reaction.[2] The choice of base can significantly impact the reaction outcome, with common options including carbonates (e.g., Cs₂CO₃, K₂CO₃), phosphates (e.g., K₃PO₄), and alkoxides.[8] The solvent must be capable of dissolving the reactants and catalyst system while remaining inert under the reaction conditions. Aprotic polar solvents such as dioxane, tetrahydrofuran (THF), and toluene are frequently employed.[8][10]

Reaction Workflow Diagram

The following diagram illustrates the general workflow for a palladium-catalyzed cross-coupling reaction.

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Weigh and add 2-ethoxy-5-halobenzoic acid, coupling partner, base, Pd catalyst, and ligand to a dry reaction vessel. B Evacuate and backfill the vessel with an inert gas (e.g., Argon). A->B Inert atmosphere C Add degassed solvent. B->C D Heat the reaction mixture to the specified temperature with stirring. C->D E Monitor reaction progress by TLC or LC-MS. D->E Periodic sampling F Cool the reaction to room temperature. E->F Upon completion G Perform aqueous work-up (e.g., extraction). F->G H Purify the crude product (e.g., column chromatography, recrystallization). G->H

Caption: General experimental workflow for palladium-catalyzed cross-coupling.

Detailed Protocols

The following protocols provide starting points for various palladium-catalyzed cross-coupling reactions of 2-ethoxy-5-halobenzoic acids. Optimization of these conditions may be necessary for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[2][4][11]

Reaction Scheme: 2-Ethoxy-5-bromobenzoic acid + Arylboronic acid → 5-Aryl-2-ethoxybenzoic acid

Materials:

  • 2-Ethoxy-5-bromobenzoic acid (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)[8]

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)[8]

  • Potassium phosphate (K₃PO₄) (3.0 equiv)[8]

  • 1,4-Dioxane/Water (e.g., 10:1 v/v), degassed

Procedure:

  • To a dry Schlenk flask, add 2-ethoxy-5-bromobenzoic acid, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

  • Evacuate the flask and backfill with argon. Repeat this cycle three times.[8]

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.[8]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Acidify the aqueous layer with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid product.[8]

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Typical Reaction Parameters for Suzuki-Miyaura Coupling:

ParameterRecommended ConditionNotes
Palladium Source Pd(OAc)₂, Pd₂(dba)₃Pd(OAc)₂ is a common and air-stable precatalyst.[8]
Ligand SPhos, XPhos, RuPhosBulky, electron-rich ligands are often effective.[8]
Base K₃PO₄, Cs₂CO₃Anhydrous bases can minimize side reactions.[8]
Solvent Dioxane/H₂O, Toluene/H₂OThe addition of water can be beneficial.[12]
Temperature 80 - 110 °CHigher temperatures may be needed for less reactive halides.[10]
Protocol 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[5][13]

Reaction Scheme: 2-Ethoxy-5-bromobenzoic acid + Amine → 5-(Amino)-2-ethoxybenzoic acid

Materials:

  • 2-Ethoxy-5-bromobenzoic acid (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • XPhos (4 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • 1,4-Dioxane, anhydrous and degassed

Procedure:

  • In a glovebox or under an inert atmosphere, add 2-ethoxy-5-bromobenzoic acid, Cs₂CO₃, Pd₂(dba)₃, and XPhos to a dry reaction tube.

  • Add the amine followed by anhydrous, degassed dioxane.

  • Seal the tube and heat the reaction mixture to 100-110 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute with ethyl acetate and filter through a pad of Celite.

  • Wash the filter cake with ethyl acetate.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Typical Reaction Parameters for Buchwald-Hartwig Amination:

ParameterRecommended ConditionNotes
Palladium Source Pd₂(dba)₃, Pd(OAc)₂Pd₂(dba)₃ is a common Pd(0) source.[14]
Ligand XPhos, BrettPhos, DavePhosBulky, electron-rich biaryl phosphine ligands are crucial.[5]
Base Cs₂CO₃, K₃PO₄, NaOtBuStrong, non-nucleophilic bases are generally preferred.[14]
Solvent Dioxane, Toluene, THFAnhydrous, aprotic solvents are required.[14]
Temperature 100 - 120 °CHigher temperatures are often necessary.
Protocol 3: Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne.[15][16]

Reaction Scheme: 2-Ethoxy-5-iodobenzoic acid + Terminal Alkyne → 5-(Alkynyl)-2-ethoxybenzoic acid

Materials:

  • 2-Ethoxy-5-iodobenzoic acid (1.0 equiv)

  • Terminal alkyne (1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N), degassed

  • Tetrahydrofuran (THF), anhydrous and degassed

Procedure:

  • To a dry Schlenk flask, add 2-ethoxy-5-iodobenzoic acid, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill with argon three times.

  • Add anhydrous, degassed THF and degassed triethylamine.

  • Add the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature or heat gently (e.g., 40-60 °C) if necessary.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with diethyl ether and water.

  • Separate the layers and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Typical Reaction Parameters for Sonogashira Coupling:

ParameterRecommended ConditionNotes
Palladium Source Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄Pd(PPh₃)₂Cl₂ is a common and effective catalyst.[17]
Co-catalyst Copper(I) iodide (CuI)Essential for the classical Sonogashira reaction.[15]
Base Triethylamine, DiisopropylethylamineActs as both a base and a solvent.[2]
Solvent THF, DMFAnhydrous conditions are important.[16]
Temperature Room temperature to 60 °CGenerally proceeds under mild conditions.[15]
Protocol 4: Heck Reaction

The Heck reaction couples an aryl halide with an alkene to form a substituted alkene.[18][19][20]

Reaction Scheme: 2-Ethoxy-5-bromobenzoic acid + Alkene → 5-(Alkenyl)-2-ethoxybenzoic acid

Materials:

  • 2-Ethoxy-5-bromobenzoic acid (1.0 equiv)

  • Alkene (e.g., styrene, acrylate) (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (4 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous and degassed

Procedure:

  • To a dry Schlenk flask, add 2-ethoxy-5-bromobenzoic acid, Pd(OAc)₂, and P(o-tol)₃.

  • Evacuate and backfill with argon three times.

  • Add anhydrous, degassed DMF, followed by triethylamine and the alkene.

  • Heat the reaction mixture to 100-120 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Typical Reaction Parameters for Heck Reaction:

ParameterRecommended ConditionNotes
Palladium Source Pd(OAc)₂A common and effective precatalyst.
Ligand P(o-tol)₃, PPh₃Phosphine ligands are typically used.
Base Et₃N, K₂CO₃An organic or inorganic base is required.
Solvent DMF, AcetonitrilePolar aprotic solvents are common.
Temperature 100 - 140 °CHigher temperatures are often necessary.

Troubleshooting and Optimization

Even with well-established protocols, challenges can arise. The following table outlines common issues and potential solutions.

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Poor substrate reactivity- Impure reagents or solvents[21]- Use a fresh catalyst or a different palladium source/ligand combination.- Increase temperature or reaction time.- Purify all reagents and use anhydrous, degassed solvents.[21]
Dehalogenation - Presence of hydride sources (e.g., from solvent or base)- Slow transmetalation- Use an anhydrous, aprotic solvent.- Switch to a non-hydridic base (e.g., K₃PO₄, Cs₂CO₃).- Optimize the ligand to accelerate the desired coupling pathway.[22]
Homocoupling of Coupling Partner - Oxygen in the reaction mixture- Inefficient transmetalation- Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere.- Adjust the stoichiometry of the coupling partners.
Catalyst Decomposition (Palladium Black) - High temperature- Presence of impurities- Lower the reaction temperature.- Use a more robust ligand to stabilize the catalyst.- Ensure high purity of all reagents.[23]

Safety Precautions

Palladium catalysts and many of the reagents used in these reactions require careful handling.

  • Palladium Catalysts: Palladium on carbon can be pyrophoric, especially after use in hydrogenations.[23] Handle all palladium catalysts in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[24] Avoid creating dust.[24]

  • Solvents: Many of the solvents used are flammable and/or toxic. Handle them in a fume hood and away from ignition sources.[25]

  • Bases: Strong bases like sodium tert-butoxide are corrosive and moisture-sensitive. Handle them under an inert atmosphere.

  • General: Always consult the Safety Data Sheet (SDS) for all chemicals before use.

Mechanism Diagram: Suzuki-Miyaura Coupling

The following diagram illustrates the catalytic cycle for the Suzuki-Miyaura coupling.

G cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ PdII_1 Ar-Pd(II)L₂-X Pd0->PdII_1 Oxidative Addition (Ar-X) PdII_2 [Ar-Pd(II)L₂-R']⁺ PdII_1->PdII_2 Transmetalation (R'-B(OR)₂ + Base) PdII_2->Pd0 Reductive Elimination Product Ar-R' PdII_2->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The palladium-catalyzed cross-coupling of 2-ethoxy-5-halobenzoic acids offers a powerful and versatile platform for the synthesis of a wide array of functionalized molecules. By carefully considering the choice of catalyst, ligand, base, and solvent, researchers can achieve high yields and selectivities. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for scientists and drug development professionals seeking to leverage these transformative reactions in their work.

References

  • Nobel Prize. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
  • Unknown. Cross-Coupling Reactions Guide.
  • National Center for Biotechnology Information. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC.
  • Chemistry LibreTexts. (2020, July 1). 17.2: Palladium catalyzed couplings.
  • Honrel. (2025, February 27). Precautions for Using Palladium Carbon Catalyst.
  • National Center for Biotechnology Information. The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands - PMC.
  • ResearchGate. Mechanism of palladium‐catalyzed cross‐coupling reactions between alkyl... | Download Scientific Diagram.
  • ResearchGate. (2025, August 6). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides | Request PDF.
  • Benchchem. Technical Support Center: Troubleshooting Dehalogenation in Cross-Coupling Reactions.
  • ACS Publications. (2000, March 22). Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides | Organic Letters.
  • Benchchem. Technical Support Center: Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions.
  • Fiveable. (2025, August 15). Palladium-catalyzed cross-coupling reactions | Organic....
  • Benchchem. Side reactions and byproduct formation in Suzuki coupling of 2-halobenzoic acids.
  • Royal Society of Chemistry. . Retrieved from

  • Sigma-Aldrich. (2025, October 7). SAFETY DATA SHEET.
  • Carl ROTH. Safety Data Sheet: Palladium.
  • ACS Publications. (2012, November 27). Palladium Catalyzed Coupling of Tosylhydrazones with Aryl and Heteroaryl Halides in the Absence of External Ligands: Synthesis of Substituted Olefins | The Journal of Organic Chemistry.
  • ACS Publications. (2013, July 9). Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki–Miyaura Cross-Coupling of Allylboronates and Aryl Halides | Journal of the American Chemical Society.
  • Unknown. (2024, April 23). How to Prevent Catalyst Poisoning at the Industrial Scale.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • MilliporeSigma. Cross-Coupling Reaction Manual: Desk Reference.
  • ACS Publications. (2013, October 25). An Operationally Simple Aqueous Suzuki–Miyaura Cross-Coupling Reaction for an Undergraduate Organic Chemistry Laboratory | Journal of Chemical Education.
  • ACS Publications. (2022, July 10). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development.
  • Andrew G Myers Research Group. The Suzuki Reaction.
  • Wikipedia. Buchwald–Hartwig amination.
  • Alfa Chemistry. Heck Reaction.
  • SciSpace. (1997). Palladium‐Catalyzed Cross‐Coupling Reaction of Grignard Reagents with Halobenzoic Acids, Halophenols and Haloanilines..
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
  • Organic Chemistry Portal. Heck Reaction.
  • Wikipedia. Heck reaction.
  • Unknown. HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.
  • The Royal Society of Chemistry. (2020, July 13). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation.
  • Organic Chemistry Portal. Suzuki Coupling.
  • Chemistry LibreTexts. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • Benchchem. Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-(3-methylphenyl)benzoic Acid Derivatives.
  • Wikipedia. Sonogashira coupling.
  • MDPI. (2017, September 11). Heck Reaction—State of the Art.
  • National Center for Biotechnology Information. Palladium-Catalyzed Cross-Couplings by C–O Bond Activation - PMC.
  • National Center for Biotechnology Information. Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine - PMC.
  • wikidoc. (2012, September 6). Sonogashira coupling.
  • Organic Chemistry Portal. Sonogashira Coupling.
  • Chem 115 Myers. The Heck Reaction.

Sources

Method

Application Note: Reagents and Protocols for the Synthesis of 2-Ethoxy-5-(thiophen-2-yl)benzoic Acid

Target Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Scientists Document Type: Technical Guide & Validated Protocols Executive Summary The compound 2-Ethoxy-5-(thiophen-2-yl)benzoic acid represent...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Scientists Document Type: Technical Guide & Validated Protocols

Executive Summary

The compound 2-Ethoxy-5-(thiophen-2-yl)benzoic acid represents a highly valuable biphenyl-like scaffold where a classical phenyl ring is replaced by a thiophene bioisostere. Such structural motifs are frequently utilized in medicinal chemistry to modulate physicochemical properties (e.g., lipophilicity, metabolic stability) and are key intermediates in the synthesis of cannabinoid (CB2) receptor ligands[1] and follicle-stimulating hormone (FSH) antagonists[2].

Synthesizing this molecule requires a robust two-step sequence: a regioselective electrophilic aromatic bromination followed by a Suzuki-Miyaura cross-coupling. The primary synthetic challenge lies in the cross-coupling step, as thiophen-2-ylboronic acid is notoriously susceptible to rapid protodeboronation under standard basic conditions[3]. This guide details the mechanistic rationale, reagent selection, and self-validating protocols required to achieve high-yielding synthesis.

Retrosynthetic Strategy & Pathway

The most efficient route to 2-ethoxy-5-(thiophen-2-yl)benzoic acid avoids the direct functionalization of a pre-formed biphenyl system. Instead, it utilizes commercially available 2-ethoxybenzoic acid, leveraging its innate electronic properties for regioselective halogenation, followed by a palladium-catalyzed carbon-carbon bond formation.

Synthesis SM 2-Ethoxybenzoic Acid Step1 Regioselective Bromination SM->Step1 NBS, MeCN 0 °C to RT Int 5-Bromo-2-ethoxybenzoic Acid Step1->Int Step2 Suzuki-Miyaura Cross-Coupling Int->Step2 Reagent Thiophen-2-ylboronic Acid Reagent->Step2 Pd Catalyst, Base Product 2-Ethoxy-5-(thiophen-2-yl) benzoic Acid Step2->Product

Figure 1: Two-step synthetic workflow for 2-Ethoxy-5-(thiophen-2-yl)benzoic acid.

Step 1: Regioselective Bromination

Mechanistic Rationale

The starting material, 2-ethoxybenzoic acid, features two substituents with competing directing effects. The ethoxy group (-OCH₂CH₃) is strongly electron-donating via resonance (+R effect) and directs electrophiles to the ortho and para positions. The carboxylic acid (-COOH) is electron-withdrawing (-R effect) and directs to the meta position. The 5-position is simultaneously para to the activating ethoxy group and meta to the deactivating carboxyl group, making it the overwhelmingly favored site for electrophilic aromatic substitution.

Using N-Bromosuccinimide (NBS) in Acetonitrile (MeCN) provides a controlled, low steady-state concentration of electrophilic bromine. Acetonitrile, a polar aprotic solvent, stabilizes the polar Wheland intermediate transition state without reacting with the brominating agent, preventing the over-bromination often seen with elemental Br₂[1].

Validated Protocol: Synthesis of 5-Bromo-2-ethoxybenzoic Acid

This protocol is adapted from validated pharmaceutical intermediate synthesis procedures[1].

Reagents Required:

  • 2-Ethoxybenzoic acid: 1.0 equivalent (e.g., 3.3 g, 20.0 mmol)

  • N-Bromosuccinimide (NBS): 1.05 equivalents (e.g., 3.7 g, 21.0 mmol)

  • Acetonitrile (MeCN): Anhydrous, 90 mL

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried round-bottom flask equipped with a magnetic stir bar with 2-ethoxybenzoic acid (20.0 mmol).

  • Solvation & Cooling: Dissolve the starting material in 75 mL of anhydrous acetonitrile. Submerge the flask in an ice-water bath to achieve an internal temperature of 0 °C.

  • Reagent Addition: Dissolve NBS (21.0 mmol) in 15 mL of acetonitrile. Add this solution dropwise to the reaction mixture over 15 minutes to prevent exothermic spikes.

  • Reaction Propagation: Remove the ice bath. Allow the mixture to warm to ambient temperature (20-25 °C) and stir continuously for 48 hours[1].

  • In-Process Control (IPC): Monitor reaction completion via LC-MS or TLC (Eluent: Hexanes/EtOAc 7:3 with 1% AcOH). The product will appear as a distinct, more non-polar spot compared to the starting material.

  • Quenching & Workup: Quench the reaction by adding 20 mL of deionized H₂O. Separate the layers. Extract the aqueous layer with Ethyl Acetate (3 × 30 mL).

  • Purification: Wash the combined organic phases with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be recrystallized from ethanol/water to yield pure 5-bromo-2-ethoxybenzoic acid.

Step 2: Suzuki-Miyaura Cross-Coupling

Mechanistic Rationale & The Protodeboronation Challenge

The Suzuki-Miyaura coupling of 5-bromo-2-ethoxybenzoic acid with thiophen-2-ylboronic acid requires careful catalyst selection. Heteroarylboronic acids, particularly thiophen-2-ylboronic acid , are highly prone to protodeboronation (hydrolytic cleavage of the C-B bond) under the basic, protic conditions typical of Suzuki couplings[3]. In fact, the 2-isomer is significantly more unstable than the 3-isomer[4].

To outcompete this degradation pathway, the transmetalation step of the catalytic cycle must be drastically accelerated. This is achieved by using highly active, electron-rich palladium catalysts.

SuzukiCycle Pd0 Pd(0)L_n Active Catalyst PdII_OA Pd(II) Complex (Oxidative Addition) Pd0->PdII_OA Oxidative Addition (Rate Limiting for Aryl Chlorides, Fast for Aryl Bromides) PdII_TM Pd(II) Complex (Transmetalation) PdII_OA->PdII_TM Transmetalation (Must outcompete Protodeboronation) PdII_TM->Pd0 Reductive Elimination Prod 2-Ethoxy-5-(thiophen-2-yl) benzoic Acid PdII_TM->Prod ArBr 5-Bromo-2-ethoxybenzoic Acid ArBr->Pd0 Boronic Thiophen-2-ylboronic Acid + Base Boronic->PdII_OA

Figure 2: Suzuki-Miyaura catalytic cycle emphasizing the critical transmetalation step.

Reagent Selection Data

The table below summarizes literature-validated catalyst systems for the cross-coupling of thiophen-2-ylboronic acid derivatives, demonstrating how ligand choice impacts yield[3][5][6].

Catalyst SystemLigandBaseSolvent SystemTemp / TimeYield / Outcome
Pd(OAc)₂ (1-5 mol%)RuPhos Na₂CO₃Ethanol85 °C / 16 hExcellent (>90%) . Bulky ligand accelerates transmetalation[4].
Pd(OAc)₂ (5 mol%)dppf K₂CO₃ (aq)THF80 °C / 16 hGood (75-85%) . Standard bidentate ligand system[5].
Pd(PPh₃)₄ (2 mol%)None (PPh₃)NaOAcDioxane/H₂O120 °C (MW) / 8 minModerate (<60%) . Requires excess boronic acid due to degradation[6].

Recommendation: The Pd(OAc)₂ / dppf system offers the best balance of cost-efficiency and performance for standard laboratory scale, while RuPhos is recommended if protodeboronation is observed.

Validated Protocol: Synthesis of 2-Ethoxy-5-(thiophen-2-yl)benzoic Acid

This protocol utilizes the Pd(OAc)₂/dppf system optimized for thiophene couplings[5].

Reagents Required:

  • 5-Bromo-2-ethoxybenzoic acid: 1.0 equivalent (3.0 mmol)

  • Thiophen-2-ylboronic acid: 1.5 equivalents (4.5 mmol) (Excess used to offset minor protodeboronation)

  • Palladium(II) acetate (Pd(OAc)₂): 0.05 equivalents (0.15 mmol, 33.6 mg)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf): 0.05 equivalents (0.15 mmol, 83.1 mg)

  • Potassium carbonate (K₂CO₃): 2.0 M aqueous solution, 3.6 mL (7.2 mmol)

  • Tetrahydrofuran (THF): 18 mL

Step-by-Step Methodology:

  • Degassing (Critical Step): In a Schlenk flask, combine THF (18 mL) and 2.0 M K₂CO₃ aq (3.6 mL). Sparge the biphasic mixture with Argon or Nitrogen for 15 minutes to remove dissolved oxygen, which can oxidize the phosphine ligand.

  • Reagent Charging: To the degassed solvent, add 5-bromo-2-ethoxybenzoic acid (3.0 mmol) and thiophen-2-ylboronic acid (4.5 mmol).

  • Catalyst Addition: Add Pd(OAc)₂ (33.6 mg) and dppf (83.1 mg) under a positive stream of inert gas[5]. Seal the flask.

  • Heating: Submerge the flask in a pre-heated oil bath at 80 °C. Stir vigorously for 16 hours. The biphasic nature requires high-speed stirring (e.g., >800 rpm) to ensure adequate mass transfer.

  • IPC: Monitor via LC-MS. The mass of the target product is [M+H]+ = 249.06.

  • Workup & Acidification: Cool the reaction to room temperature. Dilute with 20 mL of water and wash with Diethyl Ether (2 × 15 mL) to remove homocoupled thiophene byproducts and ligand oxides.

  • Product Isolation: Carefully acidify the aqueous layer to pH 2-3 using 1M HCl (Caution: CO₂ evolution). The product, 2-ethoxy-5-(thiophen-2-yl)benzoic acid, will precipitate.

  • Extraction: Extract the acidic aqueous layer with Ethyl Acetate (3 × 20 mL). Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure[5]. Purify via silica gel chromatography or recrystallization.

References

  • googleapis.com (Patent US 2007/0060573 A1). FSH Antagonists and Methods of Use.
  • The Journal of Organic Chemistry - ACS Publications. Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates.
  • google.com (Patent US20100093814A1). Novel compounds as cannabinoid receptor ligands and uses thereof.
  • PMC - NIH. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates.
  • RSC Publishing. Double C–H bond functionalization for C–C coupling at the β-position of thiophenes using palladium-catalyzed 1,4-migration associated with direct arylation.
  • MDPI. Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions.

Sources

Application

Application Note: Optimized Esterification Protocols for 2-Ethoxy-5-(thiophen-2-yl)benzoic Acid

Executive Summary The synthesis and functionalization of biaryl and heteroaryl benzoic acid derivatives are critical workflows in modern drug discovery and agrochemical development. 2-Ethoxy-5-(thiophen-2-yl)benzoic acid...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis and functionalization of biaryl and heteroaryl benzoic acid derivatives are critical workflows in modern drug discovery and agrochemical development. 2-Ethoxy-5-(thiophen-2-yl)benzoic acid is a highly valuable intermediate; however, its structural features—specifically the electron-donating and sterically demanding ortho-ethoxy group—present unique challenges during esterification.

This application note provides drug development professionals and synthetic chemists with two robust, field-proven, and self-validating protocols for the esterification of this compound. By detailing both a highly scalable Acid Chloride (SOCl₂) route and a mild Steglich (EDC/DMAP) route, this guide ensures high-yield conversions while preserving the integrity of the sensitive thiophene and ether moieties.

Mechanistic Rationale & Substrate Analysis

Understanding the causality behind reagent selection is paramount for optimizing yield and purity. 2-Ethoxybenzoic acid derivatives are widely utilized as building blocks in complex organic synthesis, where their ability to undergo controlled esterification is a fundamental requirement 1.

  • Steric Hindrance: The ethoxy group at the 2-position creates a steric shield around the adjacent carboxylic acid. Traditional Fischer esterification (refluxing alcohol with catalytic H₂SO₄) often results in sluggish kinetics and incomplete conversion.

  • Electronic Effects: The ethoxy group's electron-donating nature enhances the solubility of the compound in organic solvents but also influences regioselectivity and stability 2. Prolonged exposure to strong mineral acids at high temperatures can risk ether cleavage (dealkylation).

  • Catalytic Efficiency: To bypass these limitations, activating the carboxylic acid to a highly electrophilic intermediate (e.g., an acid chloride or an O-acylisourea) allows the esterification to proceed rapidly under mild conditions, ensuring high efficiency and selectivity 3.

Experimental Workflows & Visualizations

Workflow A: Acid Chloride-Mediated Esterification

This method is ideal for synthesizing simple alkyl esters (e.g., methyl, ethyl) and is highly scalable for bulk API manufacturing.

G A 2-Ethoxy-5-(thiophen-2-yl) benzoic acid B SOCl2 + Cat. DMF (Chlorination) A->B C Acid Chloride Intermediate B->C D Alcohol (R-OH) + Base (Esterification) C->D E Ester Product (Target) D->E

Workflow of SOCl2-mediated esterification of 2-ethoxy-5-thiophen-2-ylbenzoic acid.
Workflow B: Steglich Esterification

This method is preferred when coupling the acid with sterically hindered, complex, or acid-sensitive alcohols.

Steglich SM Carboxylic Acid + Alcohol EDC EDC·HCl Coupling Agent SM->EDC Oacyl O-Acylisourea Intermediate EDC->Oacyl DMAP DMAP Catalyst (Acyl Transfer) Oacyl->DMAP Nucleophilic Attack AcylPyridinium Acylpyridinium Species DMAP->AcylPyridinium Product Ester Product + Urea Byproduct AcylPyridinium->Product Alcoholysis

Mechanistic pathway of EDC/DMAP-mediated Steglich esterification.

Quantitative Data & Reagent Selection

Table 1: Reagent Stoichiometry for Method A (Acid Chloride Route)

Reagent / MaterialRoleEquivalentsRationale / Causality
2-Ethoxy-5-(thiophen-2-yl)benzoic acid Starting Material1.0 eqSubstrate.
Thionyl Chloride (SOCl₂) Chlorinating Agent1.5 eqSlight excess ensures complete conversion to the acid chloride.
N,N-Dimethylformamide (DMF) Catalyst0.05 eqForms the Vilsmeier-Haack reagent, accelerating chlorination at lower temps.
Target Alcohol (e.g., MeOH) Nucleophile3.0 eqExcess drives the equilibrium of the alcoholysis step.
Triethylamine (Et₃N) Acid Scavenger2.0 eqNeutralizes HCl generated during esterification, preventing ether cleavage.

Table 2: Reagent Stoichiometry for Method B (Steglich Route)

Reagent / MaterialRoleEquivalentsRationale / Causality
2-Ethoxy-5-(thiophen-2-yl)benzoic acid Starting Material1.0 eqSubstrate.
Target Alcohol (R-OH) Nucleophile1.1 eqNear-stoichiometric amount used for high-value complex alcohols.
EDC·HCl Coupling Agent1.2 eqPreferred over DCC; yields a water-soluble urea byproduct for easy workup.
DMAP Acyl Transfer Catalyst0.1 eqForms a highly reactive acylpyridinium intermediate, overcoming steric bulk.

Step-by-Step Experimental Protocols

Method A: Acid Chloride Route (Scalable Synthesis of Methyl/Ethyl Esters)

Step 1: Activation (Acid Chloride Formation)

  • Suspend 2-Ethoxy-5-(thiophen-2-yl)benzoic acid (10.0 g, ~40.3 mmol) in anhydrous Dichloromethane (DCM) (100 mL) under an inert N₂ atmosphere.

  • Add catalytic DMF (150 µL). Cool the mixture to 0 °C using an ice bath.

  • Add Thionyl Chloride (4.4 mL, ~60.5 mmol) dropwise over 15 minutes.

  • Remove the ice bath and stir at room temperature for 2 hours.

    • Self-Validation (IPC 1): The suspension will transition into a clear, homogenous solution, indicating the complete formation of the highly soluble acid chloride.

Step 2: Concentration

  • Concentrate the reaction mixture in vacuo to remove DCM, excess SOCl₂, and dissolved HCl gas.

  • Co-evaporate twice with anhydrous Toluene (20 mL) to ensure the complete removal of residual SOCl₂.

Step 3: Esterification

  • Redissolve the crude acid chloride in anhydrous DCM (80 mL) and cool to 0 °C.

  • Add Triethylamine (11.2 mL, ~80.6 mmol), followed by the dropwise addition of anhydrous Methanol (4.9 mL, ~121 mmol).

  • Stir for 1 hour at room temperature.

Step 4: Workup & Isolation

  • Quench the reaction with saturated aqueous NaHCO₃ (50 mL).

    • Self-Validation (IPC 2): Check the pH of the aqueous layer. It must be mildly basic (pH ~8) to confirm the neutralization of all acidic byproducts.

  • Separate the organic layer. Wash sequentially with 1M HCl (30 mL) and Brine (50 mL).

  • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the ester product.

Method B: Steglich Route (Mild Coupling for Complex Alcohols)

Step 1: Preparation & Catalysis

  • Dissolve 2-Ethoxy-5-(thiophen-2-yl)benzoic acid (5.0 g, ~20.1 mmol) and the target alcohol (22.1 mmol) in anhydrous DCM (75 mL) under N₂.

  • Add DMAP (245 mg, ~2.0 mmol). Cool the reaction flask to 0 °C.

Step 2: Coupling

  • Add EDC·HCl (4.6 g, ~24.1 mmol) portion-wise over 10 minutes.

    • Causality Note: Adding EDC at 0 °C minimizes the formation of the inactive N-acylurea byproduct via the rearrangement of the O-acylisourea intermediate.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

Step 3: Workup & Isolation

  • Dilute the mixture with additional DCM (50 mL).

  • Wash the organic phase with water (50 mL), 1M HCl (50 mL), saturated NaHCO₃ (50 mL), and Brine (50 mL).

    • Causality Note: The sequential washing completely removes the water-soluble EDC-urea byproduct, DMAP, and any unreacted starting acid.

  • Dry over Na₂SO₄, filter, and concentrate. Purify via silica gel chromatography if necessary.

Analytical Characterization & Self-Validation

To ensure the integrity of the self-validating system, the following analytical checks must be performed:

Table 3: Comparative Analytical Profiles

Analytical MethodStarting Material (Acid)Target Product (Methyl Ester)Validation Marker
TLC (7:3 Hexane:EtOAc) Rf ≈ 0.1 (Streaking)Rf ≈ 0.6 (Sharp spot)Complete disappearance of the baseline streak confirms 100% conversion.
¹H NMR (CDCl₃, 400 MHz) Broad singlet at ~12.5 ppm (COOH)Sharp singlet at ~3.9 ppm (COOCH₃)Absence of the 12.5 ppm peak and appearance of the 3.9 ppm peak validates esterification.
HPLC (Reverse Phase) Lower retention time (Polar)Higher retention time (Non-polar)Single peak at >98% AUC confirms purity and absence of dealkylation byproducts.

Note: The characteristic ethoxy protons will consistently appear as a quartet at ~4.2 ppm (-OCH₂-) and a triplet at ~1.5 ppm (-CH₃) in both the starting material and the product.

References

  • The Chemical Properties and Synthesis of 2-Ethoxybenzoic Acid NINGBO INNO PHARMCHEM URL:[Link]

  • Environmentally Friendly Green O-Alkylation Reaction for Ethenzamide Synthesis MDPI - Molecules URL:[Link]

Sources

Method

Application Note: Solvent Selection and Optimization for 2-Ethoxy-5-thiophen-2-ylbenzoic Acid Derivatization

Executive Summary 2-Ethoxy-5-thiophen-2-ylbenzoic acid (ETBA) is a highly functionalized aromatic building block frequently utilized in the synthesis of advanced pharmaceutical intermediates. Derivatizing this molecule—p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Ethoxy-5-thiophen-2-ylbenzoic acid (ETBA) is a highly functionalized aromatic building block frequently utilized in the synthesis of advanced pharmaceutical intermediates. Derivatizing this molecule—particularly via amide bond formation—presents unique physicochemical challenges. The lipophilic thiophene ring drastically reduces aqueous solubility, while the ortho-ethoxy group introduces significant steric hindrance around the carboxylic acid moiety.

This application note provides a comprehensive, mechanistic guide to selecting the optimal solvent systems for ETBA derivatization. By transitioning from hazardous traditional solvents (DMF, DCM) to sustainable, high-performance alternatives like 2-Methyltetrahydrofuran (2-MeTHF), researchers can improve reaction kinetics, enable direct aqueous workups, and seamlessly scale processes into continuous flow systems.

Physicochemical Profiling & Solvent Compatibility

To rationally select a solvent, we must analyze the structural features of ETBA and how they dictate solvation thermodynamics:

  • Thiophen-2-yl Group (C5): Imparts high lipophilicity. This makes the molecule highly soluble in ethereal and halogenated solvents, but severely limits its solubility in purely aqueous systems without micellar catalysis.

  • Ethoxy Group (C2): The ortho-positioning creates a steric shield around the carboxylate. During activation (e.g., with HATU), the solvent must not competitively hydrogen-bond or cluster around the reaction center, as this would further impede the approach of the amine nucleophile.

Table 1: Solvent Performance Metrics for ETBA Amidation
SolventDielectric Constant (

)
Dipole Moment (D)Solubilizing Power for ETBAWorkup EfficiencyGreen Chemistry Profile
DMF 36.73.82ExcellentPoor (Requires massive dilution)Poor (Reprotoxic)
DCM 8.931.60GoodModerate (Emulsion risks)Poor (Carcinogenic, Ozone)
2-MeTHF 6.971.38ExcellentExcellent (Direct phase separation) Excellent (Bio-renewable)
EtOAc 6.021.78ModerateGoodGood
Water 80.11.85Poor (Requires Surfactant)ExcellentExcellent

Data Synthesis: While DMF provides excellent stabilization of the polar transition state during amidation, 2-MeTHF offers a comparable dielectric environment with the critical added benefit of acting as its own extraction solvent during workup, preventing product loss of highly lipophilic ETBA derivatives [[1]]().

Mechanistic Insights: Overcoming Steric and Solubility Barriers

The rate-determining step in the amidation of ETBA is typically the formation of the acyl-activated intermediate (e.g., the HOAt ester when using HATU). Because the ortho-ethoxy group restricts the conformational freedom of the carboxylate, protic solvents will competitively hydrogen-bond, effectively "freezing" the carboxylate in an unreactive state.

Polar aprotic solvents are therefore mandatory. Kinetic studies reveal that reaction rates in polar aprotic media are up to five orders of magnitude higher than in standard aqueous systems due to the stabilization of ionic intermediates 2. Furthermore, the shift toward bio-renewable solvents like 2-MeTHF has proven highly effective. 2-MeTHF mimics the solvating power of DCM for aromatic substrates while completely avoiding carcinogenic risks and regulatory hurdles 1.

Experimental Protocols

Design Philosophy: The following protocols are designed as self-validating systems. By incorporating specific in-process controls (IPCs), the operator can verify the mechanistic success of the solvent choice in real-time.

Protocol A: Batch Amide Coupling of ETBA using 2-MeTHF (Green Protocol)

Objective: Synthesize an ETBA-amide utilizing a bio-renewable solvent, exploiting its water-immiscibility for a streamlined, zero-solvent-swap workup.

  • Pre-Activation (Critical Step): In a dry reaction vessel, suspend ETBA (1.0 equiv, 10 mmol) and HATU (1.2 equiv, 12 mmol) in anhydrous 2-MeTHF (20 mL, 0.5 M). Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 30 mmol) dropwise at 20°C.

    • Causality: The 0.5 M concentration is critical. 2-MeTHF supports this high concentration, which forces the sterically hindered ortho-ethoxy carboxylate to react with the HATU uronium salt.

    • Self-Validation: Stir for 15 minutes. The suspension will visibly transition to a clear, pale-yellow solution, confirming the complete formation of the active HOAt ester.

  • Amine Addition: Add the target primary or secondary amine (1.1 equiv, 11 mmol) in a single portion. Stir at room temperature for 2–4 hours.

    • Self-Validation: Monitor by HPLC (UV 254 nm). The thiophene chromophore provides strong UV absorbance. The reaction is complete when the ETBA peak is <1% relative to the product peak.

  • In-Situ Aqueous Workup: Add 1M HCl (15 mL) directly to the reaction flask and stir vigorously for 5 minutes.

    • Causality: 2-MeTHF is immiscible with water. The basic byproducts (DIPEA salts, residual amine) partition into the aqueous layer, while the lipophilic ETBA-amide remains entirely in the upper 2-MeTHF layer.

  • Washing and Isolation: Separate the phases. Wash the organic layer with saturated aqueous NaHCO

    
     (15 mL) to remove residual HOAt, followed by brine (15 mL). Dry over anhydrous Na
    
    
    
    SO
    
    
    , filter, and concentrate under reduced pressure to yield the crude amide.
Protocol B: Continuous Flow Amidation of ETBA

Objective: Scale-up ETBA amidation using plug-flow technology, leveraging 2-MeTHF to maintain substrate solubility at high concentrations.

  • Stock Solution Preparation: Prepare Solution A: ETBA (0.5 M) and coupling reagent (e.g., DPDTC) (0.5 M) in 2-MeTHF. Prepare Solution B: Amine (0.6 M) and base in a water/2-MeTHF (1:1) mixture.

    • Causality: 2-MeTHF is one of the few green solvents capable of solubilizing lipophilic carboxylic acids above 0.5 M, which is a strict requirement for efficient flow chemistry 3.

  • Flow Execution: Pump Solution A and Solution B through a T-mixer into a 4.0 mL plug-flow reactor heated to 60°C with a residence time of 30 minutes.

  • Inline Separation: Direct the reactor output into an inline liquid-liquid separator. The biphasic nature of the 2-MeTHF/water system allows continuous isolation of the organic stream containing the pure ETBA-amide.

Workflow Diagram: Solvent Selection Decision Tree

SolventDecisionTree N1 2-Ethoxy-5-thiophen-2-ylbenzoic Acid (ETBA) Derivatization N2 Reaction Modality? N1->N2 N3 Batch Amide Coupling (Sterically Hindered) N2->N3 Batch Synthesis N4 Continuous Flow Amidation N2->N4 Scale-up / Flow N5 Traditional Solvents (DMF, DCM) N3->N5 Legacy Protocol N6 Green Alternative (2-MeTHF) N3->N6 Green Protocol N9 Biphasic Flow (2-MeTHF / Water) N4->N9 >0.5M Solubility Req. N7 High Yield, but requires complex aqueous workup & high toxicity N5->N7 N8 High Yield, direct liquid-liquid extraction, bio-renewable N6->N8

Decision tree for ETBA solvent selection highlighting the advantages of 2-MeTHF in batch and flow.

References

  • Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC ACS Sustainable Chemistry & Engineering URL:[Link][3]

  • Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide Green Chemistry (RSC Publishing) URL:[Link][1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Purification of 2-Ethoxy-5-(thiophen-2-yl)benzoic Acid

Current Status: Active Role: Senior Application Scientist Topic: Purification & Isolation Protocols Audience: Medicinal Chemists, Process Development Scientists Introduction 2-Ethoxy-5-(thiophen-2-yl)benzoic acid is a cr...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Active Role: Senior Application Scientist Topic: Purification & Isolation Protocols Audience: Medicinal Chemists, Process Development Scientists

Introduction

2-Ethoxy-5-(thiophen-2-yl)benzoic acid is a critical biaryl intermediate, often synthesized via Suzuki-Miyaura cross-coupling. While the synthesis is chemically straightforward, the purification is frequently complicated by the physicochemical properties of the thiophene moiety (catalyst poisoning, oxidative sensitivity) and the ortho-ethoxy benzoic acid motif (propensity for oiling out, pH-dependent solubility).

This guide addresses the three most common failure modes reported by researchers:

  • Persistent Palladium Contamination (Grey/Black product).[1]

  • Co-elution of Neutral Impurities (Protodeboronation byproducts).

  • Crystallization Failures (Oiling out or amorphous precipitation).

Part 1: The "Black Product" Phenomenon (Palladium Removal)[1]

Q: My isolated solid is grey or turns black upon standing. Standard Celite filtration didn't work. Why?

A: This is a classic issue with sulfur-containing heterocycles like thiophene. The sulfur atom acts as a "soft" donor, coordinating strongly to Palladium (Pd) species, forming soluble Pd-thiophene complexes that pass through standard Celite pads.

The Fix: The "Basic Carbon" Protocol

Do not attempt to remove Pd from the final acidic solid. You must remove it while the product is dissolved as a carboxylate salt.

Protocol:

  • Dissolution: Dissolve the crude reaction mixture in 1M NaOH (or Na₂CO₃). The product forms the water-soluble sodium benzoate salt.

  • Filtration 1 (De-bulking): Filter this aqueous solution through a pad of Celite to remove bulk insoluble Pd black.

  • Scavenging: Add Activated Carbon (Darco KB) or a thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol) to the basic aqueous solution.

    • Load: 10-20 wt% relative to theoretical yield.

    • Time: Stir at 50°C for 30-60 minutes.

  • Filtration 2 (Polishing): Filter again through a tight Celite pad or a 0.45 µm membrane. The filtrate should be clear/colorless.

  • Precipitation: Slowly acidify the filtrate with 2M HCl to pH 2-3 to precipitate the white product.

Mechanism: In the basic phase, the product is ionic and highly water-soluble, while the Pd-ligand complexes often remain lipophilic or adsorb effectively onto carbon. Acidifying first traps the Pd within the precipitating crystal lattice of the free acid.

Part 2: Separation of Impurities (Acid-Base Extraction)

Q: I see a persistent impurity just above my product spot on TLC. It won't separate by column chromatography.

A: You are likely seeing 2,2'-bithiophene (from boronic acid homocoupling) or thiophene (from protodeboronation). These are neutral, non-polar impurities. Because your product is an acid, column chromatography is often unnecessary and inefficient due to "streaking."

The Fix: Rigorous Acid-Base Extraction

Leverage the pKa difference between the benzoic acid (~4.2) and the neutral impurities.

Step-by-Step Workflow:

purification_flow Start Crude Reaction Mixture Base_Add Add 1M NaOH (aq) + EtOAc Start->Base_Add Phase_Sep Phase Separation Base_Add->Phase_Sep Org_Layer Organic Layer (Contains Bithiophene, Ligands, Catalyst) Phase_Sep->Org_Layer Discard Aq_Layer Aqueous Layer (Contains Product as Benzoate) Phase_Sep->Aq_Layer Keep Wash Wash Aqueous with fresh EtOAc (x2) Aq_Layer->Wash Acidify Acidify Aqueous with HCl to pH 2 Wash->Acidify Filter Filter Precipitate Acidify->Filter

Figure 1: Acid-Base Extraction Workflow for isolating 2-Ethoxy-5-(thiophen-2-yl)benzoic acid.

Critical Checkpoint: Ensure the pH of the aqueous layer is >10 during the washes. If the pH drops, the product partially protonates and extracts into the organic layer, leading to yield loss.

Part 3: Crystallization & Oiling Out

Q: Upon acidification, the product comes out as a sticky oil/gum instead of a solid. How do I fix this?

A: "Oiling out" occurs when the product precipitates as a supercooled liquid because the crystallization rate is slower than the precipitation rate, often due to impurities lowering the melting point.

Troubleshooting Table: Crystallization Solvents
Solvent SystemSuitabilityNotes
Ethanol/Water ⭐⭐⭐ (Best)Dissolve in hot EtOH, add warm water until turbid, then cool slowly. Excellent for removing inorganic salts.
Acetonitrile (ACN) ⭐⭐Good for recrystallization if the product is dry. High solubility at boil, low at 0°C.
EtOAc/Hexane Risky. Often leads to oiling out if the ratio isn't perfect.
Acetic Acid (Glacial) ⭐⭐Good for very stubborn cases. Dissolve hot, cool to RT.
The "Seeding" Protocol for Oiled Products:
  • Re-dissolve the oil in the minimum amount of hot Ethanol.

  • Add water dropwise until the solution is faintly cloudy.

  • Scratch the inner wall of the flask with a glass rod (induces nucleation).

  • Add a seed crystal (if available from a previous small-scale batch).

  • Let it cool to Room Temperature undisturbed for 2 hours before moving to an ice bath. Rapid cooling locks in impurities and causes oiling.

Part 4: Analytical Data & Impurity Profiling

Expected Impurity Profile:

Impurity TypeOriginDetection (TLC/HPLC)Removal Strategy
2,2'-Bithiophene Homocoupling of boronic acidNon-polar (High Rf)Wash basic aqueous layer with EtOAc.
De-brominated SM Reduction of Ar-BrAcidic (Co-elutes w/ product)Hard to remove. Requires recrystallization from ACN.
Protodeboronated Thiophene Hydrolysis of boronic acidVolatile / Non-polarRemoved during workup/drying.
Palladium Black Catalyst decompositionVisual (Grey color)Basic Carbon treatment (see Part 1).

References

  • BenchChem . Suzuki Coupling Reactions Using 3-Bromobenzo[b]thiophene-2-carbaldehyde. Retrieved from

  • MDPI . Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water. Retrieved from

  • BenchChem . Technical Support Center: Palladium Catalyst Removal in 4'-Bromobiphenyl-2-carboxylic acid Synthesis. Retrieved from

  • ChemicalBook . Synthesis and process for 2-ethoxybenzoic acid. Retrieved from

  • Organic Syntheses . Salicyl-o-toluide (Purification of Salicylic Acid Derivatives). Retrieved from

Sources

Optimization

Solving solubility issues of 2-Ethoxy-5-thiophen-2-ylbenzoic acid in water

Welcome to the technical support resource for 2-Ethoxy-5-thiophen-2-ylbenzoic acid. This guide is designed for researchers, chemists, and formulation scientists to navigate and overcome the inherent aqueous solubility ch...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for 2-Ethoxy-5-thiophen-2-ylbenzoic acid. This guide is designed for researchers, chemists, and formulation scientists to navigate and overcome the inherent aqueous solubility challenges of this compound. We will explore the root causes of its poor solubility and provide a series of systematic, evidence-based strategies for its effective solubilization.

Part 1: Frequently Asked Questions (FAQs) & Fundamental Properties

This section addresses the most common initial questions regarding the solubility behavior of 2-Ethoxy-5-thiophen-2-ylbenzoic acid, grounding the discussion in its core physicochemical properties.

Q1: Why is 2-Ethoxy-5-thiophen-2-ylbenzoic acid poorly soluble in neutral aqueous solutions?

A1: The low water solubility of this compound stems directly from its molecular structure, which features a combination of hydrophobic (lipophilic) and ionizable moieties.

  • Hydrophobic Character: The thiophene ring and the ethoxy-substituted benzene ring are both largely nonpolar and aromatic, leading to a "grease-ball" characteristic.[1] These parts of the molecule are not conducive to favorable interactions with polar water molecules.[2]

  • Ionizable Group: The molecule possesses a carboxylic acid group (-COOH). In neutral or acidic water (pH below its pKa), this group remains in its protonated, un-ionized form.[3] This neutral state is significantly less soluble in water compared to its ionized salt form.[4]

The combination of a large hydrophobic surface area and a weakly acidic functional group results in poor aqueous solubility at physiological pH.

Q2: What are the estimated physicochemical properties for this compound?

PropertyEstimated Value/RangeRationale & Significance
pKa ~ 4.0 - 4.5The carboxylic acid group is the primary determinant. This value is crucial as it indicates the pH at which the compound will be 50% ionized. Solubility dramatically increases at pH values 1-2 units above the pKa.[3][7]
LogP > 3.0The calculated XLogP3 for similar structures like 2-(thiophen-2-yl)benzoic acid is 2.8, and the addition of an ethoxy group will increase lipophilicity.[5] A high LogP confirms the compound's preference for a lipid environment over an aqueous one, predicting low water solubility.
Molecular Weight ~262.3 g/mol A moderate molecular weight. While not excessively large, the molecule's rigidity and nonpolar nature are the primary drivers of insolubility.
BCS Class Likely Class II or IVGiven its predicted low solubility and likely good permeability (due to its lipophilicity), it would be classified as a Biopharmaceutics Classification System (BCS) Class II or IV compound, posing significant formulation challenges.[8][9]
Part 2: Troubleshooting Guide & Experimental Protocols

This section provides a logical, step-by-step approach to systematically address and solve solubility issues.

Logical Troubleshooting Workflow

This workflow diagram outlines the decision-making process for selecting a solubilization strategy.

G start Start: Compound is Insoluble in Aqueous Buffer (e.g., PBS pH 7.4) ph_check Is the compound acidic? (Contains -COOH group) start->ph_check ph_adjust Strategy 1: pH Adjustment Increase pH > 6.0 ph_check->ph_adjust  Yes advanced_options Proceed to Advanced Strategies ph_check->advanced_options  No (unlikely) stability_check Is the compound stable at elevated pH? ph_adjust->stability_check ph_success Success: Compound Solubilized Proceed with experiment stability_check->ph_success  Yes stability_check->advanced_options  No cosolvent Strategy 2: Co-solvents (e.g., DMSO, Ethanol, PEG 400) advanced_options->cosolvent cyclodextrin Strategy 3: Complexation (e.g., HP-β-CD) advanced_options->cyclodextrin solid_dispersion Strategy 4: Formulation (e.g., Solid Dispersions) advanced_options->solid_dispersion G cluster_0 Low pH ( < pKa ) cluster_1 High pH ( > pKa ) Insoluble_Form R-COOH (Protonated, Neutral) Poorly Water Soluble Soluble_Form R-COO⁻ + H⁺ (Deprotonated, Anionic Salt) Highly Water Soluble Insoluble_Form->Soluble_Form + OH⁻ Soluble_Form->Insoluble_Form + H⁺ G cluster_1 Inclusion Complex (Soluble) Drug Drug Molecule (Hydrophobic Core) Plus + CD Cyclodextrin (Hydrophilic Exterior, Lipophilic Cavity) Complex Encapsulated Drug CD->Complex Complexation in Water

Caption: Encapsulation of a drug by a cyclodextrin molecule.

  • Molar Ratio Calculation: Determine the desired molar ratio of Drug:HP-β-CD (start with 1:1 and 1:2).

  • Cyclodextrin Solution: Dissolve the calculated amount of HP-β-CD in your aqueous buffer. Warming slightly may aid dissolution. Cool to room temperature.

  • Complexation: Add an excess of the solid 2-Ethoxy-5-thiophen-2-ylbenzoic acid to the cyclodextrin solution.

  • Equilibration: Seal the vial and stir or shake vigorously at a constant temperature (e.g., 25°C) for 24-48 hours to allow the system to reach equilibrium.

  • Separation: Filter the suspension through a 0.22 µm syringe filter to remove the undissolved, excess solid.

  • Quantification: Analyze the concentration of the dissolved drug in the clear filtrate using a validated analytical method (e.g., HPLC-UV) to determine the solubility enhancement.

Strategy 4: Solid Dispersions (A Formulation Approach)

Q6: For in vivo studies or solid dosage form development, how can I fundamentally improve the dissolution rate?

A6: Creating a solid dispersion is a highly effective formulation strategy. T[8]his involves dispersing the drug in an inert, hydrophilic carrier matrix at a solid state. T[10][11]he goal is to reduce the drug's particle size down to the molecular level and convert it from a crystalline to a more soluble amorphous state. U[12]pon contact with water, the carrier dissolves rapidly, releasing the drug as very fine, high-surface-area particles, which enhances the dissolution rate and bioavailability.

[13]Common Carriers:

  • Polyvinylpyrrolidone (PVP)

  • Polyethylene Glycols (PEG)

  • Hydroxypropyl Methylcellulose (HPMC)

  • Co-dissolution: Dissolve both 2-Ethoxy-5-thiophen-2-ylbenzoic acid and a hydrophilic carrier (e.g., PVP K30) in a common volatile organic solvent (e.g., ethanol or methanol). A typical drug-to-carrier ratio might range from 1:1 to 1:10 by weight.

  • Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. This will form a thin film on the flask wall.

  • Drying: Further dry the solid mass in a vacuum oven to remove any residual solvent.

  • Processing: Scrape the solid dispersion from the flask, then pulverize it into a fine powder using a mortar and pestle.

  • Characterization: The resulting powder can be characterized for dissolution enhancement compared to the pure drug. This powder is suitable for filling into capsules for preclinical studies.

References
  • Solid Dispersion: Solubility Enhancement Technique for poorly w
  • Solid dispersion technique for improving solubility of some poorly soluble drugs - Scholars Research Library.
  • View of SOLID DISPERSION- STRATEGY TO ENHANCE SOLUBILITY AND DISSOLUTION OF POORLY WATER SOLUBLE DRUGS | Universal Journal of Pharmaceutical Research.
  • Cosolvent - Wikipedia. [Link]

  • A Review on Solid Dispersion and Carriers Used Therein for Solubility Enhancement of Poorly Water Soluble Drugs - PMC. [Link]

  • Solid Dispersion Techniques for Solubility Enhancement: A Comprehensive Review - Jetir.Org. [Link]

  • Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. [Link]

  • 4.2.3: Structure and Properties of Carboxylic Acids - Chemistry LibreTexts. [Link]

  • Solubilization of 2-Acetoxy-Benzencarboxylic Acid Using Beta Cyclodextrins. [Link]

  • Binding of cyclodextrins to alicyclic and aromatic substrates: complex formation of alpha-, beta-, and gamma-cyclodextrins with substituted cyclohexanecarboxylic acids and phenylalkanoic acids - PubMed. [Link]

  • Can I use Cyclodextrin to improve the solubility of a compound? - ResearchGate. [Link]

  • Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? [Link]

  • 2-(Thiophen-2-yl)benzoic acid | C11H8O2S | CID 5105623 - PubChem. [Link]

  • Understanding the Effect of pH on Benzoic Acid Solubility - Physics Forums. [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC. [Link]

  • A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K) IN WATER- BENZENE SOLVENTS - IJSRP. [Link]

  • 2-Ethoxybenzoic acid | C9H10O3 | CID 67252 - PubChem. [Link]

Sources

Troubleshooting

Stability of 2-Ethoxy-5-thiophen-2-ylbenzoic acid under acidic conditions

Technical Support Center: Stability Protocol for 2-Ethoxy-5-(thiophen-2-yl)benzoic Acid Executive Summary You are working with 2-Ethoxy-5-(thiophen-2-yl)benzoic acid , a biaryl scaffold combining an electron-rich thiophe...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability Protocol for 2-Ethoxy-5-(thiophen-2-yl)benzoic Acid

Executive Summary

You are working with 2-Ethoxy-5-(thiophen-2-yl)benzoic acid , a biaryl scaffold combining an electron-rich thiophene ring with an ortho-ethoxy benzoic acid moiety.

In acidic media, this molecule presents a dual-risk profile :

  • Physical Instability (Precipitation): Driven by the carboxylic acid functionality (pKa ~4.2).

  • Chemical Instability (Polymerization): Driven by the acid-sensitivity of the thiophene ring.

This guide provides the mechanistic rationale and step-by-step protocols to distinguish between these two failure modes and ensure data integrity during your experiments.

Module 1: The "Phantom" Degradation (Solubility vs. Stability)

The Issue: Users often report "loss of compound" or "low recovery" in acidic aqueous buffers (pH < 4.0) without observing new degradation peaks on HPLC.

The Mechanism: The benzoic acid moiety acts as a pH-dependent switch.

  • pH > 5.0: The molecule exists as a carboxylate anion (highly soluble).

  • pH < 4.0: The molecule is protonated to its neutral free acid form. Due to the lipophilic ethoxy and thiophene groups, the free acid has negligible water solubility and precipitates or adsorbs to container walls.

Diagnostic Protocol: Before assuming chemical degradation, validate solubility using this decision flow.

SolubilityCheck Start Observation: Low Recovery in Acidic Media CheckAppearance Visual Inspection: Is the solution cloudy or are there particles? Start->CheckAppearance Centrifuge Action: Centrifuge sample at 13,000 rpm for 5 min CheckAppearance->Centrifuge Yes (Cloudy) Redissolve Action: Add 50% Acetonitrile or adjust pH to > 7.0 CheckAppearance->Redissolve No (Clear) Centrifuge->Redissolve Pellet found Reanalyze Re-analyze by HPLC Redissolve->Reanalyze Decision Is recovery restored? Reanalyze->Decision ResultPhys Diagnosis: Physical Precipitation (Not Degradation) Decision->ResultPhys Yes ResultChem Diagnosis: Chemical Degradation (Proceed to Module 2) Decision->ResultChem No

Figure 1: Diagnostic logic to distinguish solubility issues from chemical instability.

Module 2: Chemical Instability (Thiophene Reactivity)

The Issue: The sample turns yellow/brown, and HPLC shows broad, late-eluting peaks or a rising baseline.

The Mechanism: Thiophene is an electron-rich heterocycle.[1][2][3] In the presence of strong mineral acids (e.g., HCl, H₂SO₄), the thiophene ring undergoes acid-catalyzed electrophilic aromatic substitution (EAS) with itself.

  • Protonation: The acid protonates the thiophene ring (usually at C2 or C5).

  • Electrophilic Attack: The protonated species acts as an electrophile, attacking a neutral thiophene molecule.

  • Oligomerization: This chain reaction forms dimers, trimers, and polymers (often colored).

Note on Ether Stability: The ortho-ethoxy group is generally stable in dilute acids (e.g., 1N HCl). Cleavage of the ethyl ether to a phenol usually requires harsh conditions (e.g., HBr, HI, or high temperatures) and is a secondary concern compared to thiophene polymerization.

Stability Data Summary:

ConditionAcid TypeStability PredictionPrimary Risk
pH 1.2 (SGF) 0.1N HClStable (Short term)Precipitation (Physical)
Mobile Phase 0.1% Formic/TFAStable None
Stress Test 1N HCl, 60°CUnstable Thiophene Oligomerization
Stress Test 1N H₂SO₄, 60°CHighly Unstable Sulfonation / Polymerization

Module 3: Forced Degradation Protocol (Acid Hydrolysis)

To rigorously define the stability limits, follow this ICH Q1A-aligned protocol. This distinguishes between the stability of the ether linkage and the thiophene ring .[4]

Reagents Required:

  • 1.0 N Hydrochloric Acid (HCl)

  • 1.0 N Sodium Hydroxide (NaOH) (for neutralization)

  • Acetonitrile (ACN)

  • HPLC Vials

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mg of 2-Ethoxy-5-(thiophen-2-yl)benzoic acid in 2 mL of ACN (Co-solvent is mandatory to prevent precipitation).

  • Acid Stress: Add 2 mL of 1.0 N HCl.

    • Final Concentration: ~2.5 mg/mL compound in 0.5 N HCl / 50% ACN.

  • Incubation:

    • Sample A: Room Temperature (25°C) for 24 hours.

    • Sample B: Heat at 60°C for 4 hours.

  • Quenching (Critical):

    • Allow samples to cool.

    • Neutralize exactly with 2 mL of 1.0 N NaOH. Do not inject acidic stress samples directly onto the column if the column is sensitive to pH extremes.

  • Analysis: Dilute to analytical concentration (e.g., 0.1 mg/mL) and analyze via HPLC-UV/PDA (254 nm).

Interpretation:

  • Loss < 5%: Molecule is acid-stable.

  • New Peak (RRT ~0.8): Likely hydrolysis of the ethoxy group (formation of salicylic acid derivative). Rare in HCl.

  • New Broad Peaks (RRT > 1.2): Thiophene polymerization. Common in high heat/strong acid.

Module 4: Analytical Troubleshooting (FAQ)

Q1: My HPLC peaks are splitting in acidic mobile phases. Is the compound degrading? A: Likely not. This is an analytical artifact.

  • Cause: The pKa is ~4.2. If your mobile phase pH is near 4.0 (e.g., Ammonium Acetate buffer), the molecule splits between ionized and non-ionized forms, causing peak splitting.

  • Fix: Ensure mobile phase pH is at least 2 units away from the pKa. Use 0.1% TFA (pH ~2) to keep it fully protonated, or 10 mM Ammonium Bicarbonate (pH ~8) to keep it fully ionized.

Q2: Can I use DMSO to dissolve the sample for acid stability studies? A: Avoid if possible.

  • Reason: DMSO can act as an oxidizing agent in acidic media (Pfitzner-Moffatt type conditions), potentially oxidizing the thiophene sulfur to a sulfoxide or sulfone. Use Acetonitrile or Methanol as the co-solvent.

Q3: How should I store the solid reference standard? A: Store at -20°C protected from light.

  • Thiophenes can be photosensitive (singlet oxygen sensitization). While the benzoic acid moiety adds stability, long-term exposure to ambient light and air can induce slow oxidation of the thiophene ring [1].

References

  • ICH Harmonised Tripartite Guideline. Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation (ICH).[5]

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Refer to Chapter on Thiophene reactivity and electrophilic substitution).

  • Larsson, M., et al. (2020). Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms.[6] ACS Sustainable Chemistry & Engineering. (Mechanistic insights on aryl ether stability).

Sources

Optimization

Overcoming steric hindrance in 2-ethoxy-5-substituted benzoic acid synthesis

Welcome to the technical support center for the synthesis of 2-ethoxy-5-substituted benzoic acids. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-ethoxy-5-substituted benzoic acids. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these valuable compounds. The inherent steric hindrance posed by the ortho-ethoxy group can present significant challenges. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome these synthetic hurdles and achieve your target molecules efficiently and with high purity.

Understanding the Challenge: The "Ortho Effect" and Steric Hindrance

The primary difficulty in synthesizing 2-ethoxy-5-substituted benzoic acids lies in the steric bulk of the ethoxy group at the C2 position. This "ortho effect" can influence the reactivity of the aromatic ring and the carboxyl group, often leading to low yields, incomplete reactions, or undesired side products. This guide will address these issues within the context of common synthetic strategies.

Synthetic Strategies and Troubleshooting

There are several viable synthetic routes to 2-ethoxy-5-substituted benzoic acids. The optimal choice depends on the nature of the desired substituent at the C5 position and the available starting materials. Below, we break down the most common pathways, their associated challenges, and troubleshooting solutions.

DOT Script for Synthetic Pathways Diagram

cluster_0 Route A: Williamson Ether Synthesis & Functionalization cluster_1 Route B: Functionalization of 2-Ethoxybenzoic Acid Precursor cluster_2 Route C: Kolbe-Schmitt Carboxylation A1 Start: Substituted Phenol A2 Williamson Ether Synthesis (Ethylation) A1->A2 A3 Intermediate: 2-Ethoxy-5-Substituted Benzene A2->A3 A4 Carboxylation or Side-Chain Oxidation A3->A4 A5 Target Molecule A4->A5 B1 Start: 2-Ethoxybenzoic Acid or Ester B2 Electrophilic Aromatic Substitution or Directed Ortho-Metalation B1->B2 B3 Target Molecule B2->B3 C1 Start: 4-Substituted-2-ethoxyphenol C2 Kolbe-Schmitt Reaction C1->C2 C3 Target Molecule C2->C3

Caption: Overview of primary synthetic routes to 2-ethoxy-5-substituted benzoic acids.

Route A: Williamson Ether Synthesis and Subsequent Functionalization

This common approach involves first synthesizing the 2-ethoxy ether and then introducing the carboxylic acid functionality.

Troubleshooting Guide: Route A

Question: My Williamson ether synthesis of the 2-ethoxyphenol derivative is giving a low yield. What are the common causes and solutions?

Answer: Low yields in this step are frequently due to competing elimination reactions or suboptimal reaction conditions. Here’s a breakdown of potential issues and how to address them:

  • Competing E2 Elimination: The alkoxide formed is not only a nucleophile but also a base. With certain substrates, it can promote an E2 elimination side reaction instead of the desired SN2 substitution.

    • Solution: Lowering the reaction temperature generally favors substitution over elimination. Elimination reactions often have a higher activation energy.

  • Base Strength and Concentration: An insufficiently strong base will not fully deprotonate the phenol, leading to incomplete reaction. Conversely, a very high concentration of a strong base can promote side reactions.

    • Solution: Sodium hydride (NaH) is an effective non-nucleophilic base for deprotonating phenols. Ensure anhydrous conditions, as NaH reacts violently with water.

  • Solvent Choice: The use of a protic or nucleophilic solvent (e.g., ethanol, water) can lead to the solvent participating in the SN2 reaction, consuming your alkyl halide.

    • Solution: Employ a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile. These solvents effectively solvate the cation of the alkoxide without interfering with the nucleophile.[1]

  • Leaving Group: The nature of the leaving group on your ethylating agent is crucial.

    • Solution: Ethyl iodide is generally more reactive than ethyl bromide, which is more reactive than ethyl chloride. Using a more reactive leaving group can improve reaction rates and yields.

Question: I have successfully synthesized my 2-ethoxy-5-substituted benzene intermediate. What is the best way to introduce the carboxylic acid group?

Answer: The method of carboxylation will depend on the nature of the existing C5 substituent.

  • For Electron-Donating or Halogen Substituents:

    • Directed Ortho-Metalation (DoM): This is a powerful technique for regioselective carboxylation. The ethoxy group can act as a directing group, facilitating lithiation at the ortho position (the C6 position). Subsequent quenching with CO2 will yield the desired benzoic acid. However, the carboxylate itself can also direct metalation. Studies on 2-methoxybenzoic acid have shown that treatment with s-BuLi/TMEDA at -78°C leads to deprotonation exclusively at the position ortho to the carboxylate (the C3 position).[2][3] A reversal of regioselectivity is observed when using n-BuLi/t-BuOK.[2] Careful selection of the base is therefore critical.

  • For Substituents that can be Derived from an Aldehyde or a Methyl Group:

    • Oxidation: If your C5-substituted benzene can be formylated (e.g., via Vilsmeier-Haack reaction) or if it contains a methyl group, subsequent oxidation to the carboxylic acid is a viable route. Common oxidizing agents include potassium permanganate (KMnO4) or chromic acid.

Route B: Functionalization of a 2-Ethoxybenzoic Acid Precursor

This route starts with a pre-formed 2-ethoxybenzoic acid or its ester and then introduces the C5 substituent.

Troubleshooting Guide: Route B

Question: I am attempting a Friedel-Crafts acylation on ethyl 2-ethoxybenzoate, but the reaction is not proceeding as expected. Why?

Answer: The ethoxy and the ester groups are both ortho, para-directing. However, they are also deactivating due to their electron-withdrawing inductive effects, making Friedel-Crafts reactions challenging. Furthermore, the steric hindrance from the ortho-ethoxy group can significantly impede the approach of the electrophile to the C5 position.

  • Solutions:

    • Use a more potent Lewis acid: Stronger Lewis acids like AlCl3 might be necessary, but be cautious of potential side reactions.

    • Consider an alternative reaction: Nitration followed by reduction and further functionalization of the resulting amine is often a more reliable way to introduce substituents at the C5 position. For example, the synthesis of 4-amino-2-ethoxy-5-nitrobenzoic acid demonstrates the successful nitration of a 2-ethoxybenzoic acid derivative.[4]

Question: How can I achieve regioselective substitution at the C5 position on the 2-ethoxybenzoic acid scaffold?

Answer: As mentioned in Route A, Directed Ortho-Metalation (DoM) is a powerful tool for regioselectivity. The directing metalation group (DMG) interacts with an organolithium reagent, directing deprotonation to the ortho position.[5][6] In the case of 2-ethoxybenzoic acid, both the ethoxy and the carboxylate can act as DMGs. The outcome will depend on the base and reaction conditions used.[2]

DOT Script for Directed Ortho-Metalation

reactant 2-Ethoxybenzoic Acid Derivative intermediate Aryllithium Intermediate (Deprotonation at specific ortho position) reactant->intermediate Directed Deprotonation reagent Strong Base (e.g., s-BuLi/TMEDA) reagent->reactant product Regioselectively Substituted Product intermediate->product Quenching electrophile Electrophile (E+) electrophile->intermediate

Caption: Principle of Directed Ortho-Metalation for regioselective functionalization.

Route C: Kolbe-Schmitt Carboxylation

This method involves the direct carboxylation of a phenoxide ion with carbon dioxide.

Troubleshooting Guide: Route C

Question: I am trying to synthesize a 2-ethoxy-5-substituted benzoic acid via the Kolbe-Schmitt reaction, but I am getting a mixture of ortho and para isomers. How can I improve the regioselectivity?

Answer: The regioselectivity of the Kolbe-Schmitt reaction is highly dependent on the reaction conditions, particularly the counter-ion of the phenoxide.[7][8][9]

  • To favor the ortho-carboxylation (desired product):

    • Use sodium phenoxide.

    • Employ lower reaction temperatures (around 125°C).

  • To favor the para-carboxylation (undesired product):

    • Use potassium or cesium phenoxide.[10][11]

    • Employ higher reaction temperatures.

Question: The yields of my Kolbe-Schmitt reaction are consistently low. What can I do to improve them?

Answer: The Kolbe-Schmitt reaction is notoriously sensitive to reaction conditions.

  • Anhydrous Conditions: The presence of water can significantly decrease the yield. Ensure all reactants, solvents, and glassware are thoroughly dried.[9]

  • CO2 Pressure: The reaction typically requires high pressures of CO2 (often around 100 atm) to proceed efficiently.[7][10] Ensure your reaction setup can safely handle these pressures.

  • Homogeneous Conditions: A modified version of the Kolbe-Schmitt reaction carried out in aprotic polar solvents like DMSO can proceed under milder conditions and may offer improved yields.[10]

General Troubleshooting: The Final Hydrolysis Step

Many synthetic routes to 2-ethoxy-5-substituted benzoic acids will culminate in the hydrolysis of a methyl or ethyl ester. The steric hindrance from the ortho-ethoxy group can make this step particularly challenging.

Question: I am struggling to hydrolyze my sterically hindered ethyl 2-ethoxy-5-substituted-benzoate. Standard NaOH or KOH hydrolysis is very slow or incomplete. What are my options?

Answer: This is a very common problem. The steric bulk around the carbonyl group hinders the approach of the hydroxide nucleophile. Here are several strategies to overcome this:

  • Harsh Reaction Conditions:

    • High Temperatures and Pressures: Using a sealed tube or microwave reactor to increase the temperature and pressure can often drive the reaction to completion.

    • Stronger Base Concentration: Using a more concentrated solution of NaOH or KOH can increase the reaction rate. A protocol for the hydrolysis of methyl 4-amino-2-ethoxy-5-nitrobenzoate uses refluxing with aqueous NaOH for 30 minutes.[4] Another example involves refluxing methyl 2-ethoxy-5-(4-methylpiperazin-1-ylsulfonyl)benzoate with 3 mol/L aqueous NaOH for 1 hour.[12]

  • Alternative Reagents:

    • Lithium Hydroxide (LiOH): In a mixture of THF and water, LiOH is often more effective than NaOH or KOH for hydrolyzing hindered esters.

  • Change in Mechanism:

    • For extremely hindered esters, the reaction may proceed through a BAL2 mechanism (bimolecular alkyl-oxygen cleavage) rather than the usual BAC2 (bimolecular acyl-oxygen cleavage). This involves the nucleophilic attack at the alkyl group of the ester rather than the carbonyl carbon. This pathway is more likely with stronger nucleophiles and at higher temperatures.

DOT Script for Ester Hydrolysis Mechanisms

cluster_0 B_AC2 Mechanism (Common) cluster_1 B_AL2 Mechanism (Sterically Hindered) BAC2_1 Nucleophilic Attack on Carbonyl Carbon BAC2_2 Tetrahedral Intermediate BAC2_1->BAC2_2 BAC2_3 Elimination of Alkoxide BAC2_2->BAC2_3 BAL2_1 Nucleophilic Attack on Alkyl Group of Ester BAL2_2 SN2 Displacement of Carboxylate BAL2_1->BAL2_2

Caption: Comparison of BAC2 and BAL2 ester hydrolysis mechanisms.

Frequently Asked Questions (FAQs)

Q1: Can I use a protecting group strategy to avoid issues with steric hindrance?

A1: While possible, a protecting group strategy often adds steps to the synthesis, which can lower the overall yield. For example, using a less bulky ortho-substituent that can later be converted to an ethoxy group is a theoretical possibility, but it may be more efficient to optimize the reaction conditions to overcome the steric hindrance of the ethoxy group directly.

Q2: Are there any enzymatic methods for the synthesis of these compounds?

A2: Enzymatic reactions are gaining traction in organic synthesis due to their high selectivity. While specific enzymes for the synthesis of 2-ethoxy-5-substituted benzoic acids are not widely reported, enzymatic carboxylation of phenols has been demonstrated as a highly regioselective alternative to the Kolbe-Schmitt reaction. This could be a promising area for future development.

Q3: My final product is difficult to purify. Any suggestions?

A3: Benzoic acids can often be purified by recrystallization. A common solvent system is a mixture of ethanol and water. If your compound is still impure, column chromatography on silica gel may be necessary. A mobile phase of ethyl acetate and hexanes, often with a small amount of acetic acid to keep the carboxylic acid protonated, is a good starting point.

Q4: How does the C5 substituent affect the acidity of the final benzoic acid product?

A4: The electronic nature of the C5 substituent will influence the pKa of the benzoic acid. Electron-withdrawing groups (e.g., -NO2, -CN, -SO2R) will increase the acidity (lower the pKa) by stabilizing the conjugate base (the carboxylate). Conversely, electron-donating groups (e.g., -NH2, -OR) will decrease the acidity (raise the pKa).

Detailed Experimental Protocols

Protocol 1: Alkaline Hydrolysis of a Sterically Hindered Ethyl 2-Ethoxybenzoate Derivative

This protocol is a general guideline and may require optimization for your specific substrate.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the ethyl 2-ethoxy-5-substituted-benzoate (1.0 eq) in a 1:1 mixture of ethanol and 2 M aqueous sodium hydroxide (NaOH).

  • Reflux: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction may take several hours to overnight for complete consumption of the starting material.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

    • Cool the aqueous layer in an ice bath and acidify to a pH of ~2 with concentrated hydrochloric acid (HCl). A precipitate of the benzoic acid should form.

  • Purification:

    • Collect the solid product by vacuum filtration and wash with cold water.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Williamson Ether Synthesis of a 2-Ethoxyphenol Derivative

This protocol provides a general procedure for the ethylation of a phenol.

  • Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of the 5-substituted-2-hydroxyphenol (1.0 eq) in anhydrous DMF.

  • Deprotonation: Cool the solution to 0°C in an ice bath and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Stir the mixture at 0°C for 30 minutes, or until the evolution of hydrogen gas ceases.

  • Ethylation: Add ethyl iodide (1.2 eq) dropwise to the reaction mixture at 0°C. Allow the reaction to warm to room temperature and stir overnight.

  • Workup:

    • Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH4Cl).

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Quantitative Data Summary

Synthesis RouteKey ReagentsTypical ConditionsCommon Challenges
Williamson Ether Synthesis NaH, Ethyl Iodide, DMF0°C to RTCompeting E2 elimination, moisture sensitivity
Kolbe-Schmitt Reaction NaOH, CO2 (high pressure)125°C, 100 atmLow regioselectivity, low yields, requires high pressure
Directed Ortho-Metalation s-BuLi/TMEDA, THF-78°CRequires strictly anhydrous/anaerobic conditions, choice of base is critical for regioselectivity
Ester Hydrolysis NaOH or LiOH, EtOH/H2ORefluxSlow reaction rates due to steric hindrance

References

  • ChemTalk. (2022, October 23). Williamson Ether Synthesis. Available at: [Link]

  • Nguyen, T.-H., Castanet, A.-S., & Mortier, J. (2006). Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks. Organic Letters, 8(5), 765–768. Available at: [Link]

  • Wikipedia. (n.d.). Kolbe–Schmitt reaction. Available at: [Link]

  • Mortier, J. (n.d.). DIRECTED ORTHO METALATION. Unblog.fr. Available at: [Link]

  • ChemTalk. (2022, October 23). Williamson Ether Synthesis. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-amino-2-ethoxy-5-nitrobenzoic acid. Available at: [Link]

  • BYJU'S. (n.d.). Kolbe's Reaction Mechanism. Available at: [Link]

  • Vedantu. (n.d.). Kolbe's Reaction – Mechanism, Examples, Applications, Practice Problems and FAQ. Available at: [Link]

  • Mortier, J. (n.d.). 07- DIRECTED ORTHO METALATION. Unblog.fr. Available at: [Link]

  • Zhang, Y., et al. (2022). A Para‐Selective Kolbe–Schmitt Reaction. Angewandte Chemie International Edition, 61(3), e202113788. Available at: [Link]

  • Wikipedia. (n.d.). Directed ortho metalation. Available at: [Link]

  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Available at: [Link]

  • Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis. Available at: [Link]

  • J&K Scientific LLC. (2021, February 23). Kolbe-Schmitt Reaction. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Directed ortho Metalation (DOM). Available at: [Link]

  • Google Patents. (n.d.). Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound. JP2007031331A.
  • SSERC. (n.d.). Hydrolysis of ethyl benzoate – Teacher's guide. Available at: [Link]

  • ResearchGate. (1999, April). Preparation of 2-nitro-5-thiobenzoic acid using immobilized Tris(2-carboxyethyl)phosphine. Analytical Biochemistry, 268(2), 404-7. Available at: [Link]

  • Google Patents. (n.d.). Method for preparing 2-ethyoxyl-5-(4-methyl piperazine-1-sulfonyl) benzoic acid from methyl salicylate. CN105777669A.
  • Patsnap. (2012, January 25). Production process of 2-chloro-5-nitrobenzoic acid. Eureka. Available at: [Link]

  • Scribd. (n.d.). Chemistry Lab: Base Hydrolysis Experiment. Available at: [Link]

  • YouTube. (2021, January 22). The Hydrolysis of Ethyl Benzoate. SSERC Chemistry. Available at: [Link]

  • Journal of the Chemical Society (Resumed). (1955). The alkaline hydrolysis of substituted ethyl benzoates. The additive effects of substituents. (1), 2254-2259. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Controlling Regioselectivity in 2-Ethoxy-5-thiophen-2-ylbenzoic acid Synthesis

Welcome to the technical support center for the synthesis of 2-Ethoxy-5-thiophen-2-ylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshootin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-Ethoxy-5-thiophen-2-ylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to overcome common challenges in achieving high regioselectivity.

Introduction

The synthesis of 2-Ethoxy-5-thiophen-2-ylbenzoic acid, a key intermediate in various pharmaceutical and materials science applications, often presents a significant challenge in controlling the regioselectivity of the thiophene substitution on the benzoic acid ring. The desired product is the 5-substituted isomer, but the formation of other regioisomers can complicate purification and reduce overall yield. This guide will explore the critical factors influencing this regioselectivity and provide actionable strategies to optimize your synthesis.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of 2-Ethoxy-5-thiophen-2-ylbenzoic acid, providing explanations and step-by-step solutions.

Issue 1: Poor Regioselectivity - Mixture of Isomers Observed

Question: My reaction is producing a mixture of regioisomers, with the thiophene group at different positions on the benzoic acid ring. How can I increase the selectivity for the desired 5-substituted product?

Root Cause Analysis: Poor regioselectivity in the synthesis of 2-Ethoxy-5-thiophen-2-ylbenzoic acid typically arises from two main synthetic routes: Suzuki-Miyaura coupling and Directed ortho-Metalation (DoM). The choice of starting materials and reaction conditions in each of these pathways dictates the final isomeric ratio.

  • Suzuki-Miyaura Coupling: When starting with a di-halogenated benzoic acid derivative, the relative reactivity of the halogen leaving groups and the directing effects of the ethoxy and carboxylic acid groups influence where the thiophene group will couple.

  • Directed ortho-Metalation (DoM): In this approach, a directing group on the benzoic acid ring guides a strong base to deprotonate a specific ortho position, creating a nucleophilic site for subsequent reaction with a thiophene electrophile. The choice of base and directing group is paramount for achieving high regioselectivity.[1]

Solutions & Experimental Protocols:

Strategy A: Optimizing Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds.[2][3] To favor the formation of the 5-substituted product, careful selection of a mono-halogenated starting material is crucial.

Recommended Starting Material: 5-Bromo-2-ethoxybenzoic acid or 5-Iodo-2-ethoxybenzoic acid. The ethoxy group at the 2-position and the carboxylic acid at the 1-position will direct the coupling to the 5-position.

Experimental Protocol: Suzuki-Miyaura Coupling

  • Reactant Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 5-bromo-2-ethoxybenzoic acid (1.0 eq), 2-thiopheneboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or a more active pre-catalyst system.

  • Solvent and Base Addition: Add a degassed solvent mixture, typically 1,4-dioxane/water (4:1) or DME/water.[3] Add a base such as K₂CO₃ (2.0 eq) or K₃PO₄ (2.0 eq).

  • Reaction Execution: Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer, concentrate, and purify the crude product by column chromatography or recrystallization.[4]

Table 1: Effect of Leaving Group and Catalyst on Regioselectivity

Starting MaterialCatalystRegioisomeric Ratio (5-substituted : other)
5-Bromo-2-ethoxybenzoic acidPd(PPh₃)₄>95 : 5
5-Iodo-2-ethoxybenzoic acidPd(dppf)Cl₂>98 : 2
2,5-Dibromobenzoic acidPd(PPh₃)₄Variable, often poor selectivity

Note: Data is illustrative and actual results may vary based on specific reaction conditions.

Strategy B: Leveraging Directed ortho-Metalation (DoM)

DoM is an excellent strategy for achieving high regioselectivity by using a directing group to guide lithiation to a specific position.[1] In the case of 2-ethoxybenzoic acid, the carboxylate group can act as a directing group.[5][6]

Experimental Protocol: Directed ortho-Metalation

  • Substrate Preparation: In a flame-dried, three-necked flask under argon, dissolve 2-ethoxybenzoic acid (1.0 eq) in anhydrous THF.

  • Deprotonation: Cool the solution to -78 °C. Slowly add a strong lithium base such as s-BuLi (2.2 eq) in the presence of TMEDA (2.2 eq). The first equivalent of base deprotonates the carboxylic acid, and the second deprotonates the aromatic ring ortho to the carboxylate.[5][6]

  • Thienylation: After stirring at -78 °C for 1-2 hours, add a suitable thiophene electrophile, such as 2-bromothiophene, to introduce the thiophene moiety.

  • Quenching and Work-up: Allow the reaction to slowly warm to room temperature, then quench with a saturated aqueous solution of NH₄Cl. Acidify the aqueous layer with HCl and extract the product with an organic solvent.

  • Purification: Purify the crude product via column chromatography or recrystallization.

Issue 2: Protodeboronation of Thiophene Boronic Acid in Suzuki Coupling

Question: I am observing significant formation of thiophene as a byproduct in my Suzuki coupling reaction, leading to low yields of the desired product. What is causing this and how can I prevent it?

Root Cause Analysis: This is a classic sign of protodeboronation, where the carbon-boron bond of the thiophene boronic acid is cleaved and replaced by a proton from the reaction medium. Thiophene boronic acids are particularly susceptible to this side reaction. Factors that can exacerbate protodeboronation include:

  • Presence of excess water: While some water is often necessary for the Suzuki catalytic cycle, excessive amounts can promote protodeboronation.[7]

  • High temperatures: Elevated temperatures can increase the rate of this undesired side reaction.[7]

  • Strong bases: Certain strong bases can accelerate the decomposition of the boronic acid.

  • Inefficient catalyst system: A slow catalyst provides more time for the boronic acid to decompose.[7]

Solutions & Experimental Protocols:

  • Use a milder base: Consider switching from strong bases like NaOH or KOH to milder options such as K₃PO₄ or KF, which can suppress protodeboronation.[7]

  • Lower the reaction temperature: Operating in the 60-80 °C range can often slow the rate of protodeboronation while still allowing the Suzuki coupling to proceed effectively.[7]

  • Employ a highly active catalyst system: Modern palladium precatalysts paired with bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) can accelerate the cross-coupling, minimizing the time available for decomposition.[7]

  • Use a stabilized boronic acid surrogate: Pinacol esters (Bpin) or N-methyliminodiacetic acid (MIDA) boronates are more stable alternatives to free boronic acids and can release the boronic acid slowly under the reaction conditions, keeping its concentration low and minimizing decomposition.[7]

Issue 3: Difficulty in Separating Regioisomers

Question: I have a mixture of regioisomers of 2-Ethoxy-thiophen-ylbenzoic acid and I'm struggling to separate them by standard column chromatography. Are there alternative purification methods?

Root Cause Analysis: Positional isomers often have very similar physical properties, making their separation challenging. Subtle differences in polarity and crystal packing can sometimes be exploited for separation.

Solutions & Experimental Protocols:

  • High-Performance Liquid Chromatography (HPLC): Normal-phase HPLC using amine or beta-cyclodextrin bonded silica columns has been shown to be effective for separating positional isomers of substituted benzoic acids.[8]

  • Fractional Crystallization: If one isomer is significantly more abundant or has a tendency to crystallize more readily, fractional crystallization can be an effective purification technique. This involves carefully selecting a solvent system where the desired isomer has lower solubility than the others, particularly at lower temperatures.

  • Preparative TLC or SFC: For small-scale separations, preparative thin-layer chromatography (TLC) or supercritical fluid chromatography (SFC) can provide excellent resolution of isomers.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare the 2-Ethoxy-5-thiophen-2-ylbenzoic acid precursor, 2-ethoxybenzoic acid?

A1: 2-Ethoxybenzoic acid is typically synthesized from methyl salicylate. The synthesis involves the etherification of the hydroxyl group with diethyl sulfate in the presence of a base like potassium hydroxide, followed by the hydrolysis of the methyl ester to the carboxylic acid.[9]

Q2: How can I confirm the regiochemistry of my final product?

A2: Spectroscopic methods are essential for confirming the substitution pattern on the benzene ring.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is particularly useful. The coupling patterns of the aromatic protons can definitively establish the substitution pattern. For the desired 5-substituted product, you would expect to see three distinct aromatic protons with specific splitting patterns (a doublet, a doublet of doublets, and another doublet).

  • Infrared (IR) Spectroscopy: The position of C-H out-of-plane bending vibrations in the 900-650 cm⁻¹ region of the IR spectrum is diagnostic for the substitution pattern on a benzene ring.[10] For a 1,2,4-trisubstituted benzene ring (as in the desired product), characteristic absorption bands can be observed.[11][12]

Q3: Are there alternative, more modern methods for this synthesis?

A3: C-H activation is an emerging and powerful strategy for the synthesis of biaryl compounds.[13] This approach could potentially be used to directly couple a C-H bond on the 2-ethoxybenzoic acid with a suitable thiophene derivative, offering a more atom-economical route.[14] However, controlling regioselectivity in C-H activation can also be challenging and requires careful optimization of directing groups and catalysts.[15]

Visualizing the Synthetic Pathways

To better understand the strategies for controlling regioselectivity, the following diagrams illustrate the key synthetic routes.

Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow cluster_start Starting Materials cluster_reaction Reaction Conditions Start_Bromo 5-Bromo-2-ethoxybenzoic acid Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Start_Bromo->Catalyst Start_Thiophene 2-Thiopheneboronic acid Start_Thiophene->Catalyst Base Base (e.g., K2CO3) Catalyst->Base Solvent Solvent (e.g., Dioxane/H2O) Base->Solvent Product 2-Ethoxy-5-thiophen-2-ylbenzoic acid Solvent->Product Heat Purification Purification (Chromatography/Recrystallization) Product->Purification

Caption: Workflow for Suzuki-Miyaura coupling.

Directed ortho-Metalation (DoM) Pathway

DoM_Pathway Start 2-Ethoxybenzoic acid Deprotonation Deprotonation with s-BuLi/TMEDA (-78 °C) Start->Deprotonation Lithiation ortho-Lithiation Deprotonation->Lithiation Forms ortho-lithiated species Thienylation Addition of 2-Bromothiophene Lithiation->Thienylation Product 2-Ethoxy-5-thiophen-2-ylbenzoic acid Thienylation->Product

Caption: Key steps in the DoM synthesis.

References

  • Nguyen, T.-H., Castanet, A.-S., & Mortier, J. (2006). Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks. Organic Letters, 8(5), 765–768.
  • Nguyen, T.-H., Castanet, A.-S., & Mortier, J. (2005). Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3. The Journal of Organic Chemistry.
  • Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy, 31(5), 34-37.
  • J. (n.d.). Normal-phase high-performance liquid chromatographic separations of positional isomers of substituted benzoic acids with amine and beta-cyclodextrin bonded-phase columns. PubMed.
  • BenchChem. (2025). Strategies to avoid deborylation in Suzuki reactions with thiophene boronic acids. BenchChem.
  • Catalytic synthetic approaches to benzo-fused thiophenes via C–H activ
  • Wikipedia. (n.d.).
  • Caron, S., & Hawkins, J. M. (n.d.). Directed Ortho Metalation of Neopentyl Benzoates with LDA: Preparation of Arylboronic Acids. The Journal of Organic Chemistry.
  • Cross-Coupling Reactions Guide. (n.d.).
  • Interpreting the Spectra of Substituted Benzene Rings. (n.d.).
  • Determining benzene ring subs tu on pa erns
  • Bennetau, B., Mortier, J., & Guesnet, J. (1995). Directed lithiation of unprotected benzoic acids. Semantic Scholar.
  • Rizwan, K., et al. (2014). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. ScienceOpen.
  • Rizwan, K., et al. (2014). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. PMC.
  • Waters Corporation. (n.d.). Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns.
  • Smith, B. C. (2016). Distinguishing structural isomers: Mono- and disubstituted benzene rings.
  • BenchChem. (2025). A Comparative Guide to the Spectroscopic Properties of Dialkylbenzene Isomers. BenchChem.
  • Thiophene synthesis. (n.d.). Organic Chemistry Portal.
  • BenchChem. (2025). Common side reactions in the synthesis of substituted benzoic acids. BenchChem.
  • Rizwan, K., et al. (2015). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Universiti Putra Malaysia Institutional Repository.
  • MilliporeSigma. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
  • Rizwan, K., et al. (2015). (PDF) Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: As antithrombotic and haemolytically active molecules.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Dehalogenation in Cross-Coupling Reactions. BenchChem.
  • Benzothiophene synthesis. (n.d.). Organic Chemistry Portal.
  • Montgomery, J. (n.d.). Regioselective Reductive Cross-Coupling Reactions of Unsymmetrical Alkynes. PMC - NIH.
  • Hussain, F. H. S., et al. (2018). Why can't I achieve good yields for this Suzuki reaction?
  • How to separate these regioisomers? (2024, November 8). Reddit.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Li, G., & Wang, B. (n.d.). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. PMC.
  • Straightforward Synthesis of 2-Acetyl-Substituted Benzo[b]thiophenes. (2012, October 26).
  • Mori, A., & Sugie, A. (n.d.). CH Substitution Reaction Using Various Thiophene Derivatives.
  • Thomas, S. P., & Aggarwal, V. K. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 42(22), 9173-9184.
  • Galkina, O. S., et al. (2023). Effect of Alkoxy Substituents on the Regioselectivity of Catalytic C-H Activation in Benzoic Acids: Experimental and DFT Study. MDPI.
  • Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo [b] thiophen-2-yl)amino). (2022, February 4).
  • Predicting the Regioselectivity and Enantioselectivity of Palladium-Catalyzed Cross-Coupling Reactions through High-Level Computational Modeling. (2026, February 23).
  • Trincado, M., & D’Augustin, M. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4623–4637.
  • 2-Ethoxybenzoic acid synthesis. (n.d.). ChemicalBook.
  • Synthesis of Benzoic Acids from Electrochemically Reduced CO2 Using Heterogeneous C
  • Synthesis of 4-amino-2-ethoxy-5-nitrobenzoic acid. (n.d.). PrepChem.com.
  • Synthesis of 5-(1-Diazo-2-ethoxy-2-oxoethyl)
  • Synthesis of 2-Hydroxy-5-(1-(2-(pyrazine-2-carbonyl) hydrazono)hexyl) Benzoic Acid, A Pyrazinamide Analog of Salicylic Acid | Request PDF. (2025, August 10).
  • ChemInform Abstract: The Synthesis of 5-Alkoxy and 5-Amino Substituted Thiophenes. (n.d.).
  • Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid. (n.d.).
  • A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug das
  • Synthesis of 2-alkyl-5-nitrobenzofurans via 2-(2-formyl-4-nitrophenoxy) alkanoic acids | Request PDF. (n.d.).

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Reference Data & Comparative Studies

Validation

Advanced HPLC Method for Purity Analysis of 2-Ethoxy-5-(thiophen-2-yl)benzoic Acid

Topic: HPLC Method for 2-Ethoxy-5-(thiophen-2-yl)benzoic Acid Purity Analysis Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1] [1] Executive Summary: The Separat...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: HPLC Method for 2-Ethoxy-5-(thiophen-2-yl)benzoic Acid Purity Analysis Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

[1]

Executive Summary: The Separation Challenge

2-Ethoxy-5-(thiophen-2-yl)benzoic acid is a critical biaryl intermediate, typically synthesized via Suzuki-Miyaura cross-coupling.[1] Its structural duality—combining a polar, ionizable carboxylic acid tail with a lipophilic thiophene-ethoxy core—presents a unique chromatographic challenge.[1]

Standard "generic" HPLC methods often fail here. They struggle with peak tailing (due to the carboxylic acid interacting with silanols) and selectivity (inability to resolve the target from des-bromo precursors or protodeboronated by-products).

This guide compares a Generic Isocratic C18 Method against an Optimized Gradient Core-Shell Method , demonstrating why the latter is the superior choice for high-fidelity purity analysis in a drug development context.

Mechanistic Insight & Impurity Profiling

To design a robust method, we must first understand the "Enemy"—the impurity profile.[1] In the synthesis of this compound, three specific impurities dictate the separation requirements:

  • Precursor A (5-Bromo-2-ethoxybenzoic acid): The unreacted starting material. High similarity to the product but less lipophilic.

  • Precursor B (2-Thiopheneboronic acid): Highly polar, elutes near the void volume.

  • By-Product C (2-Ethoxybenzoic acid): Result of hydrodebromination. Critical impurity that co-elutes in low-resolution systems.

Visualizing the Impurity Landscape

ImpurityPathways SM1 5-Bromo-2-ethoxybenzoic acid (Lipophilic Precursor) Cat Pd Catalyst SM1->Cat SM2 2-Thiopheneboronic acid (Polar Precursor) SM2->Cat Impurity2 Impurity B: Homocoupling Dimers SM2->Impurity2 Oxidative Coupling Product TARGET: 2-Ethoxy-5-(thiophen-2-yl)benzoic acid Cat->Product Suzuki Coupling Impurity1 Impurity A: Des-bromo analog (2-Ethoxybenzoic acid) Cat->Impurity1 Hydrodebromination (Side Rxn)

Figure 1: Synthetic pathway highlighting critical impurities that the HPLC method must resolve.

Comparative Analysis: Generic vs. Optimized Method

We compared a standard industry "starting point" method against our optimized protocol.

Method A: The "Generic" Approach (Alternative)
  • Column: Standard Porous C18 (5 µm, 4.6 x 250 mm).[1]

  • Mobile Phase: Isocratic 50:50 Acetonitrile:Water (0.1% H3PO4).

  • Flow Rate: 1.0 mL/min.[2]

Method B: The "Optimized" Approach (Recommended)
  • Column: Core-Shell C18 (2.7 µm, 4.6 x 100 mm) – Provides higher efficiency at lower backpressure.[1]

  • Mobile Phase: Gradient Elution with pH 2.5 Phosphate Buffer.

  • Rationale: The acidic pH suppresses ionization of the benzoic acid moiety (pKa ~4.2), forcing it into a neutral state for sharper peak shape and consistent retention.[1]

Performance Data Summary
MetricMethod A (Generic)Method B (Optimized)Verdict
Resolution (Target vs. Impurity A) 1.8 (Marginal)4.5 (Robust) Method B prevents co-elution risks.
Tailing Factor (Tf) 1.6 (Tailing)1.1 (Symmetric) Method B's pH control & core-shell particles eliminate tailing.
Run Time 25.0 min12.0 min Method B increases throughput by ~50%.
LOD (Limit of Detection) 0.5 µg/mL0.05 µg/mL Sharper peaks in Method B yield 10x higher sensitivity.
Detailed Experimental Protocol (Method B)

This protocol is designed to be self-validating . If the System Suitability Test (SST) fails, the results are automatically invalid.[1]

4.1 Reagents & Materials
  • Acetonitrile (ACN): HPLC Grade.[3][4]

  • Potassium Dihydrogen Phosphate (

    
    ):  AR Grade.[3]
    
  • Phosphoric Acid (85%): For pH adjustment.

  • Water: Milli-Q or equivalent (18.2 MΩ).

4.2 Chromatographic Conditions
  • Instrument: HPLC/UHPLC equipped with PDA/UV detector.

  • Column: Agilent Poroshell 120 EC-C18, 4.6 × 100 mm, 2.7 µm (or equivalent Kinetex C18).[1]

  • Column Temperature: 40°C (Critical for mass transfer kinetics).

  • Detection: UV at 285 nm (Max absorption for thiophene-benzoate conjugation).

  • Flow Rate: 1.2 mL/min.[5]

  • Injection Volume: 5 µL.

4.3 Mobile Phase Preparation
  • Mobile Phase A (Buffer): Dissolve 1.36 g

    
     in 1000 mL water. Adjust pH to 2.5 ± 0.05  with dilute phosphoric acid. Filter through 0.22 µm membrane.
    
    • Why pH 2.5? It is >1.5 units below the pKa of the acid, ensuring 99%+ protonation.[1]

  • Mobile Phase B: 100% Acetonitrile.[2]

4.4 Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.08515Initial Equilibration
8.02080Elution of Lipophilics
9.02080Wash
9.18515Return to Initial
12.08515Re-equilibration
Workflow & Decision Logic

Use this decision tree to troubleshoot or adapt the method for LC-MS applications.

MethodLogic Start Start Method Development CheckpH Check Mobile Phase pH Is pH < 3.0? Start->CheckpH PeakShape Evaluate Peak Shape (Tailing Factor) CheckpH->PeakShape Yes Fix1 Action: Increase Buffer Conc. or Lower pH CheckpH->Fix1 No GoodShape Tf < 1.2 Proceed to Validation PeakShape->GoodShape Pass BadShape Tf > 1.5 Silanol Interaction? PeakShape->BadShape Fail Fix2 Action: Switch to End-capped Column BadShape->Fix2 Fix1->PeakShape Fix2->PeakShape

Figure 2: Troubleshooting logic for optimizing peak symmetry of acidic analytes.

System Suitability & Validation Criteria

To ensure Trustworthiness , every run must include a System Suitability Solution (SSS) containing the target and at least one impurity (e.g., 5-Bromo-2-ethoxybenzoic acid).[1]

Acceptance Criteria:

  • Resolution (

    
    ):  > 2.0 between Target and Impurity A.
    
  • Tailing Factor (

    
    ):  NMT (Not More Than) 1.5.
    
  • Precision (RSD): NMT 2.0% for 5 replicate injections of the standard.

  • Signal-to-Noise (S/N): > 10 for the LOQ solution.

References
  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).[1] Introduction to Modern Liquid Chromatography. Wiley. (Foundational text on Gradient Elution and pH control).

  • BenchChem. (2025).[2][3][4] HPLC Analysis of Benzoic Acid Derivatives. Retrieved from .

  • Vertex AI Search. (2025). Synthesis and impurity profiling of thiophene-benzoic acid derivatives.
  • PubChem. (2025).[6] 2-(Thiophen-2-yl)benzoic acid Compound Summary. Retrieved from .

  • Pharmacopeial Forum. (USP). General Chapter <621> Chromatography. (Standard for System Suitability parameters).

Sources

Comparative

Bioisosteric Replacement in Drug Design: Comparing Thiophene vs. Phenyl Benzoic Acid Analogs

Introduction: The Rationale for Bioisosterism In medicinal chemistry, the optimization of a lead compound often hinges on fine-tuning its physicochemical properties without drastically altering its core geometry. The rep...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for Bioisosterism

In medicinal chemistry, the optimization of a lead compound often hinges on fine-tuning its physicochemical properties without drastically altering its core geometry. The replacement of a phenyl ring with a thiophene ring on a benzoic acid scaffold is a classic example of bioisosterism .

While both rings are aromatic, their structural and electronic profiles differ significantly. Benzene is a 6-membered ring with 120° C-C-C bond angles, whereas thiophene is a 5-membered heterocycle containing a sulfur atom, resulting in a tighter internal C-S-C angle of approximately 92°. This geometric shift slightly alters the exit vectors of attached substituents, which can dramatically impact how a ligand navigates the steric constraints of a protein's binding pocket. Furthermore, the polarizable sulfur atom in thiophene can act as a weak hydrogen bond acceptor and engage in unique orthogonal multipolar interactions (such as chalcogen bonding) that are entirely inaccessible to the purely hydrocarbon phenyl ring.

This guide objectively compares the biological activity of phenyl versus thiophene benzoic acid analogs across two distinct therapeutic contexts: anti-apoptotic protein inhibition (cancer) and voltage-gated potassium channel modulation (immunology/oncology).

Comparative Biological Activity: Case Studies

Case Study A: Mcl-1/Bfl-1 Dual Inhibitors

Mcl-1 and Bfl-1 are anti-apoptotic proteins overexpressed in various malignancies. They function by sequestering pro-apoptotic proteins (like Bax and Bak) via their hydrophobic BH3-binding grooves. Targeting these protein-protein interactions (PPIs) requires highly lipophilic benzoic acid derivatives.

In a study developing dual inhibitors, researchers evaluated the bioisosteric replacement of a phenyl group with a thiophene moiety at the sulfonamide linker of a benzoic acid scaffold 1[1]. The data revealed that the thiophene analog (Compound 13) maintained equipotent binding affinity to Mcl-1 compared to its phenyl counterpart, but exhibited a 2-fold decrease in Bfl-1 binding. This demonstrates how the subtle geometric differences of thiophene can be leveraged to tune target selectivity between highly homologous protein pockets.

Table 1: Binding Affinities of Benzoic Acid Analogs to Anti-Apoptotic Proteins

ScaffoldCompoundR-Group at SulfonamideMcl-1

(µM)
Bfl-1

(µM)
Selectivity Shift
Phenyl Benzoic AcidParentPhenyl~0.10~0.15Baseline
Thiophene Benzoic Acid132-Thiophene~0.10~0.302-fold decrease for Bfl-1

Data summarized from structural activity relationship (SAR) studies on Mcl-1/Bfl-1 inhibitors.[1]

Mcl1_Pathway Apoptotic_Stimulus Apoptotic Stimulus BH3_Only BH3-Only Proteins (Bim, Puma, Noxa) Apoptotic_Stimulus->BH3_Only Mcl1 Mcl-1 / Bfl-1 (Anti-apoptotic) BH3_Only->Mcl1 Inhibits Bax_Bak Bax / Bak (Pro-apoptotic) BH3_Only->Bax_Bak Activates Mcl1->Bax_Bak Sequesters MOMP Mitochondrial Outer Membrane Permeabilization Bax_Bak->MOMP Apoptosis Apoptosis MOMP->Apoptosis Inhibitor Thiophene Benzoic Acid Analog Inhibitor->Mcl1 Binds BH3 Groove

Caption: Mechanism of apoptosis regulation showing thiophene analogs antagonizing Mcl-1/Bfl-1.

Case Study B: KV1.3 Potassium Channel Inhibitors

The voltage-gated potassium channel KV1.3 is a critical target for immunomodulation and cancer therapy. In the optimization of a benzamide-based hit compound, researchers systematically replaced the central benzene ring with thiophene bioisosteres2[2].

The original phenyl-based compound exhibited poor potency. However, replacing the benzene ring with a 2-thiophene (Compound 43) or a 3-thiophene (Compound 44) moiety drastically improved the biological activity. The 3-thiophene analog emerged as the superior bioisostere, yielding an


 of 0.47 µM. The distinct geometry of the 3-thiophene linkage likely positions the terminal functional groups more optimally within the channel's pore domain compared to the rigid 1,4-phenylene linkage.

Table 2: Inhibition Potency Against KV1.3 Channels

ScaffoldCompoundCore Ring ReplacementKV1.3

(µM)
Phenyl Benzamide5 (Hit)Benzene> 5.00
Thiophene Benzamide432-Thiophene0.59 ± 0.15
Thiophene Benzamide443-Thiophene0.47 ± 0.02

Data highlighting the superior potency of the 3-thiophene bioisostere against KV1.3.[2]

Experimental Methodologies & Validation Protocols

To accurately compare these analogs, the experimental protocols must be robust and self-validating. Below are the standard methodologies used to generate the pharmacokinetic and pharmacodynamic data discussed above.

Protocol 1: Biolayer Interferometry (BLI) for Target Binding Affinity ( )

Causality: BLI is utilized because it provides real-time, label-free quantification of binding kinetics (


 and 

). Understanding whether the thiophene modification alters the residence time (dissociation rate) or the initial recognition (association rate) is critical for SAR optimization. Self-Validation: The system validates itself by running a parallel reference biosensor (loaded with an irrelevant protein) to subtract non-specific background binding, and by testing a known reference inhibitor to confirm assay dynamic range.
  • Biosensor Hydration: Hydrate Streptavidin (SA) biosensors in assay buffer (PBS, 0.05% Tween-20, 1% DMSO) for 10 minutes to establish a stable optical baseline.

  • Ligand Immobilization: Load biotinylated target protein (e.g., MBP-Mcl-1) onto the SA biosensors until a precise threshold shift (e.g., 1.0 nm) is achieved.

  • Quenching: Block unoccupied streptavidin sites by incubating sensors in biocytin (10 µg/mL) for 2 minutes. This prevents the small-molecule analogs from binding non-specifically to the sensor matrix.

  • Association Phase: Transfer the sensors to wells containing serial dilutions of the benzoic acid analogs (ranging from 0.156 µM to 2.5 µM). Monitor the optical shift for 300 seconds.

  • Dissociation Phase: Transfer the sensors back to the compound-free assay buffer. Monitor the dissociation curve for 300 seconds.

  • Data Analysis: Process the sensorgrams by subtracting the reference sensor data. Fit the curves using a 1:1 binding model via steady-state analysis to calculate the dissociation constant (

    
    ) and inhibitory constant (
    
    
    
    ).
Protocol 2: Whole-Cell Patch-Clamp for Functional Inhibition ( )

Causality: While BLI proves target engagement, patch-clamp electrophysiology is required to prove functional antagonism. By measuring ionic currents across the membrane of a live cell, we determine if the thiophene bioisostere effectively blocks the ion channel pore in a physiological lipid environment. Self-Validation: The assay utilizes PAP-1, a highly potent and selective KV1.3 inhibitor, as a positive control to ensure the cell expression system and recording rig are functioning optimally[2].

  • Cell Preparation: Culture mammalian cells stably expressing the target channel (e.g., Ltk- cells for KV1.3). Seed the cells onto glass coverslips 24 hours prior to recording.

  • Pipette Fabrication: Pull borosilicate glass capillaries to a tip resistance of 2-4 MΩ when filled with an intracellular solution (e.g., KF-based buffer).

  • Seal Formation: Press the pipette against the cell membrane to form a gigaseal (>1 GΩ). Apply brief negative pressure (suction) to rupture the membrane patch, achieving the whole-cell configuration.

  • Baseline Recording: Apply depolarizing voltage steps (e.g., from -80 mV holding potential to +40 mV) to elicit outward

    
     currents. Record until the peak current amplitude stabilizes (usually 3-5 minutes).
    
  • Compound Application: Perfuse the extracellular bath with the thiophene or phenyl benzoic acid analog at increasing concentrations. Allow 2-3 minutes per concentration to reach a steady-state block.

  • Data Analysis: Plot the normalized peak current against the log of the compound concentration. Fit the data to a Hill equation to determine the

    
     value.
    

Exp_Workflow Design Bioisosteric Design Synthesis Chemical Synthesis Design->Synthesis BLI Biolayer Interferometry (Target Binding) Synthesis->BLI PatchClamp Patch Clamp (Functional Assay) BLI->PatchClamp SAR SAR Analysis & Optimization PatchClamp->SAR SAR->Design

Caption: Iterative high-throughput screening workflow for bioisostere evaluation and optimization.

References

  • Discovery and Characterization of 2,5-Substituted Benzoic Acid Dual Inhibitors of the Anti-Apoptotic Mcl-1 and Bfl-1 Proteins, N
  • Design of New Potent and Selective Thiophene-Based KV1.

Sources

Validation

Structural Validation of 2-Ethoxy-5-thiophen-2-ylbenzoic Acid: A Comparative IR Analysis Guide

Topic: IR Spectrum Interpretation for 2-Ethoxy-5-thiophen-2-ylbenzoic Acid Content Type: Publish Comparison Guide Executive Summary & Application Context In the development of biaryl ether scaffolds for medicinal chemist...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: IR Spectrum Interpretation for 2-Ethoxy-5-thiophen-2-ylbenzoic Acid Content Type: Publish Comparison Guide

Executive Summary & Application Context

In the development of biaryl ether scaffolds for medicinal chemistry, 2-Ethoxy-5-thiophen-2-ylbenzoic acid represents a critical intermediate.[1][2] Its structure combines three distinct IR-active domains: a hydrogen-bonded carboxylic acid, an electron-rich ethoxy ether, and a heterocyclic thiophene ring.[1][2]

For researchers and drug development professionals, the challenge lies not just in acquiring a spectrum, but in validating the Suzuki-Miyaura coupling efficiency (attachment of the thiophene at C5) and ensuring the integrity of the carboxylic acid moiety.

This guide compares the Experimental ATR-FTIR method against DFT (Density Functional Theory) Predictions and Precursor Analysis . We prioritize ATR (Attenuated Total Reflectance) as the field-standard for solid-state analysis due to its minimal sample preparation, though we highlight where computational models are necessary to deconvolve overlapping signals in the fingerprint region.

Methodology Comparison: ATR-FTIR vs. DFT vs. Precursor Analysis[1][2]

To objectively evaluate the product, we compare three analytical approaches.

FeatureMethod A: Experimental ATR-FTIR (Recommended)Method B: DFT Calculation (B3LYP/6-31G)*Method C: Precursor Comparison (Difference Spectrum)
Primary Utility Rapid QC, Polymorph ID, Solid-state H-bonding analysis.[1][2]Assigning ambiguous peaks (e.g., Thiophene vs. Benzene C=C).Confirming reaction completion (Suzuki coupling).
Sample State Solid (Powder/Crystal).[1][2][3]Gas Phase or Implicit Solvent Model.[1][2][3]Solid vs. Solid comparison.
Key Limitation Peak broadening due to H-bonding (dimers).[1][2][3]Often overestimates frequencies (requires scaling factor ~0.96).Requires high-purity precursors for accurate subtraction.[1][2][3]
Resolution 4 cm⁻¹ (Standard).[1][2][3]Infinite (Theoretical).[1][2][3]Dependent on instrument SNR.[1][2][3]

Expert Insight: While DFT provides "clean" spectra, it fails to predict the broad O-H Fermi resonance characteristic of carboxylic acid dimers found in the solid state. Therefore, Method A (ATR) is the primary validation tool, using Method B only for fingerprint region assignment.[2]

Detailed Spectral Interpretation Guide

The spectrum of 2-Ethoxy-5-thiophen-2-ylbenzoic acid is defined by four critical zones.

Zone 1: The Hydrogen Bonding Network (3300 – 2500 cm⁻¹)[4]
  • Signal: Broad, jagged envelope.[1][2][3]

  • Assignment: O-H Stretching (

    
    O-H) of the carboxylic acid dimer.
    
  • Mechanism: In the solid state, this molecule forms centrosymmetric dimers.[2][3] The O-H stretch couples with O-H...O bending modes, creating "Fermi resonance" bands.[3]

  • Differentiation:

    • vs. Precursor (2-Ethoxybenzoic acid): Both show this band.[1][2][3][4] It confirms the acid is intact.[3]

    • vs. Water Contamination: Water appears as a smoother, rounded hump >3400 cm⁻¹.[1][2][3] A jagged "beard" below 3000 cm⁻¹ indicates pure acid.[2][3]

Zone 2: The Carbonyl & Ether Region (1750 – 1200 cm⁻¹)
  • 1720 – 1680 cm⁻¹ (Strong): ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    C=O[1][2] (Carboxylic Acid).[1][2][3][5][6][7][8]
    
    • Shift Note: Conjugation with the benzene ring and the electron-donating ethoxy group (ortho position) typically lowers this frequency compared to aliphatic acids.[2] Expect ~1690 cm⁻¹.[1][3]

  • 1260 – 1230 cm⁻¹ (Strong):

    
    C-O (Aryl Ether).[1][2][3]
    
    • Specific Marker: The ethoxy group attached to the benzene ring shows a distinct asymmetric stretch here.[3] This confirms the 2-ethoxy substitution is retained.[1][3]

Zone 3: The Biaryl Fingerprint (1600 – 1400 cm⁻¹)

This is the most complex region where the benzene and thiophene rings overlap.[3]

  • 1520 – 1500 cm⁻¹: Thiophene ring stretching (

    
    C=C).
    
    • Validation: This band is absent in the 2-ethoxybenzoic acid starting material.[1][2][3] Its appearance is the primary confirmation of successful thiophene coupling.[3]

  • 1600 & 1450 cm⁻¹: Benzene ring skeletal vibrations.[1][2][3]

Zone 4: The Heteroatom & Substitution Zone (1000 – 600 cm⁻¹)
  • 850 – 700 cm⁻¹: C-S Stretching (

    
    C-S) & C-H Out-of-Plane (oop).
    
    • Thiophene Marker: A strong band ~700 cm⁻¹ is characteristic of the C-S-C ring deformation.[3]

    • Substitution Pattern: The 1,2,5-trisubstituted benzene ring (1-COOH, 2-OEt, 5-Thiophene) will show specific C-H oop bends, typically two bands in the 800-900 cm⁻¹ range (corresponding to the isolated H at pos 6 and adjacent H's at 3,4).[1][2]

Experimental Data: Predicted vs. Observed Assignments

The following table synthesizes data from structural analogs (2-ethoxybenzoic acid and 2-substituted thiophenes) to provide a reference for validation.

Frequency (cm⁻¹)IntensityFunctional GroupVibrational ModeDiagnostic Value
3300-2500 Medium, BroadCarboxylic Acid

O-H (H-bonded dimer)
Confirms Acid functionality.
3100 Weak, ShoulderThiophene/Benzene

C-H (Aromatic)
Distinguishes from aliphatic only.[1][2]
2980, 2930 WeakEthoxy Group

C-H (Aliphatic

)
Confirms Ethoxy chain.[2]
1685 ± 10 Very StrongCarboxylic Acid

C=O[1][2][3] (Carbonyl)
Critical QC Check.
1515 ± 10 MediumThiophene Ring

C=C (Asymmetric)
Success Marker: Confirms coupling.
1245 ± 10 StrongAryl Ether

C-O-C (Asymmetric)
Confirms 2-Ethoxy group.[1][2]
1050 ± 10 MediumEthoxy Group

C-O (Aliphatic side)
Secondary ether confirmation.[1][2][3]
710 ± 15 StrongThiopheneC-S-C Ring DeformationSpecific to Thiophene.

Experimental Protocol: Self-Validating ATR Workflow

To ensure high "Trustworthiness" (Part 2 of requirements), follow this protocol which includes built-in quality checks.

Equipment: FT-IR Spectrometer with Diamond/ZnSe ATR Accessory. Parameters: 4 cm⁻¹ resolution, 32 scans.[1][2][3]

  • Background Check: Clean crystal with isopropanol.[1][2][3] Collect background.[1][2][3][7] Validation: Ensure no peaks >0.005 Absorbance in the 3000-2800 cm⁻¹ region (hydrocarbon contamination).[1][2]

  • Sample Loading: Place ~5 mg of 2-Ethoxy-5-thiophen-2-ylbenzoic acid powder on the crystal.

  • Pressure Application: Apply high pressure using the anvil.[2][3]

    • Why? Solid acids are hard crystals.[1][2][3] Poor contact yields noisy, low-intensity spectra.[1][2][3]

    • Target: Absorbance of the C=O peak (1690 cm⁻¹) should be between 0.5 and 1.0 A.[3]

  • Acquisition: Scan sample.

  • Post-Run Validation (The "Logic Check"):

    • Does the spectrum show a "beard" at 3000 cm⁻¹? (Yes = Acid present).[1][2][3][9]

    • Is there a sharp peak at ~1515 cm⁻¹? (Yes = Thiophene present).[1][2][3]

    • Is the baseline flat at 4000 cm⁻¹? (Yes = Good contact/scatter correction).

Visualization: Logic & Workflows

Diagram 1: Reaction Monitoring Logic (Suzuki Coupling)

This diagram illustrates how to use IR to distinguish the product from its precursors (2-Ethoxy-5-bromobenzoic acid and Thiophene-2-boronic acid).[1][2]

ReactionMonitoring Start Reaction Mixture Precursor1 Precursor A: 2-Ethoxy-5-bromobenzoic acid Start->Precursor1 Precursor2 Precursor B: Thiophene-2-boronic acid Start->Precursor2 Feat1 C-Br Stretch (600-500 cm⁻¹) Precursor1->Feat1 Has Feat2 B-O / O-H Stretch (3200 cm⁻¹ sharp) Precursor2->Feat2 Has Feat3 Thiophene C=C (~1515 cm⁻¹) Precursor2->Feat3 Transfers Product Product: 2-Ethoxy-5-thiophen-2-ylbenzoic acid Feat1->Product Disappears Feat2->Product Disappears Feat3->Product Appears Feat4 Thiophene C-S (~710 cm⁻¹) Feat4->Product Appears

Caption: Logic flow for monitoring the Suzuki coupling via IR. Red arrows indicate disappearance of precursor signals; Green arrows indicate appearance of product-specific thiophene bands.[1][2]

Diagram 2: Spectral Assignment Decision Tree

A flowchart for assigning peaks in the complex fingerprint region.[3]

AssignmentTree Start Unknown Peak in Fingerprint Region (1600-600) CheckFreq Check Frequency Start->CheckFreq High 1600 - 1680 cm⁻¹ CheckFreq->High Mid 1500 - 1550 cm⁻¹ CheckFreq->Mid Low 700 - 850 cm⁻¹ CheckFreq->Low Benzene Benzene Ring C=C (Skeletal) High->Benzene Sharp Thiophene Thiophene Ring C=C (Asymmetric) Mid->Thiophene Medium/Sharp CS C-S Stretch / Ring Def (Thiophene Specific) Low->CS ~710 cm⁻¹ CH_OOP C-H Out-of-Plane (Benzene 1,2,5-subst) Low->CH_OOP 800-900 cm⁻¹

Caption: Decision tree for distinguishing overlapping aromatic signals of the benzene and thiophene moieties.

References

  • NIST Mass Spectrometry Data Center. (2023).[1][3] Benzoic acid, 2-ethoxy- Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[1][3] Available at: [Link][2]

  • Coats, A. M., et al. (2011).[3] Vibrational Spectra (FT-IR, FT-Raman) of 2-Thiophene Carboxylic Acid. IOSR Journal of Applied Physics. (Cited for Thiophene C-S and C=C assignments).[2][3][10][11]

  • Spectroscopy Online. (2018).[1][3] The C=O[12][4][9][13] Bond, Part III: Carboxylic Acids.[1][2][3][4] Available at: [Link]

  • PubChem. (2024).[1][3] 2-(Thiophen-2-yl)benzoic acid Compound Summary. National Library of Medicine.[1][3] Available at: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Structural Confirmation of 5-Thienyl-2-Ethoxybenzoic Acid Isomers

Introduction: The Imperative of Isomeric Purity In the landscape of pharmaceutical development and materials science, the precise molecular architecture of a compound is not a trivial detail; it is the very foundation of...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Isomeric Purity

In the landscape of pharmaceutical development and materials science, the precise molecular architecture of a compound is not a trivial detail; it is the very foundation of its function, efficacy, and safety. 5-Thienyl-2-ethoxybenzoic acid, a substituted aromatic carboxylic acid, presents a compelling case study in the challenges and necessities of structural confirmation. Due to the multiple substitution possibilities on both the benzoic acid and thiophene rings, a synthetic route may yield a mixture of positional isomers. Each isomer, while sharing the same molecular formula and weight, can exhibit vastly different physicochemical properties and biological activities.[1][2]

This guide provides an in-depth, experience-driven comparison of the essential analytical techniques required to separate and definitively confirm the structure of 5-thienyl-2-ethoxybenzoic acid isomers. We will move beyond a simple listing of methods to explore the causality behind experimental choices, establishing a self-validating workflow that ensures the highest degree of scientific integrity. For researchers, this guide serves as a practical framework for tackling the common yet critical challenge of isomer differentiation.

Part 1: The First Challenge - Chromatographic Separation of Positional Isomers

Before any structural elucidation can be undertaken with confidence, the isomeric mixture must be resolved into its individual components. Positional isomers often possess minute differences in their physical properties, making their separation a significant hurdle.[3] The choice of chromatographic technique is therefore the first critical decision in the analytical workflow.

Comparative Analysis of Separation Techniques
TechniquePrincipleAdvantages for Isomer SeparationDisadvantages & Considerations
High-Performance Liquid Chromatography (HPLC) Differential partitioning between a liquid mobile phase and a solid stationary phase.Highly versatile. Reversed-phase (C18) is a good starting point, while phenyl-based columns can offer alternative selectivity for aromatic compounds.[4] Normal-phase chromatography can also be effective.[5][6]Method development can be time-consuming. Requires careful optimization of mobile phase composition and gradient.
Gas Chromatography (GC) Partitioning between a gaseous mobile phase and a liquid or solid stationary phase based on volatility.High resolution for volatile compounds.Requires derivatization (e.g., silylation) of the acidic proton to increase volatility, adding an extra, potentially complex, step.[7] Not suitable for thermally unstable compounds.
Ultra-Performance Convergence Chromatography (UPC²) Utilizes supercritical fluid (e.g., CO₂) as the primary mobile phase, offering properties of both gas and liquid.Excellent for separating isomers without derivatization.[3] Fast separation times and reduced solvent consumption.Requires specialized instrumentation that may not be universally available.

Expert Recommendation: For this application, Reversed-Phase HPLC offers the best balance of accessibility, versatility, and resolving power. The polarity differences between isomers, though subtle, can be exploited with careful method development.

Experimental Protocol: HPLC-UV Separation

This protocol provides a robust starting point for separating positional isomers of thienyl-ethoxybenzoic acid.

  • Instrumentation: HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is a standard choice. For challenging separations, consider a phenyl-hexyl phase.[4]

  • Sample Preparation: Dissolve the isomeric mixture in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 0.1 mg/mL. Filter through a 0.22 µm syringe filter.[8]

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 35 °C

    • Detection Wavelength: 254 nm (or scan with PDA for optimal wavelength)

    • Gradient Program: Start with a low percentage of Mobile Phase B (e.g., 30%) and run a linear gradient to a high percentage (e.g., 90%) over 15-20 minutes. This gradient must be optimized to achieve baseline separation.

  • Analysis: The separated isomers will elute as distinct peaks at different retention times (tR). The integration of these peaks provides the relative abundance of each isomer in the mixture.

Workflow for Isomer Separation

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_result Outcome prep Dissolve Isomer Mixture (e.g., 0.1 mg/mL in MeOH) filter Filter Sample (0.22 µm) prep->filter hplc Inject onto HPLC System (C18 Column) filter->hplc gradient Apply Gradient Elution (H₂O/ACN + 0.1% HCOOH) hplc->gradient uv UV Detection (254 nm) gradient->uv chrom Chromatogram with Separated Isomer Peaks uv->chrom collect Fraction Collection (for further analysis) chrom->collect

Caption: Workflow for the chromatographic separation of isomers.

Part 2: Mass Spectrometry - Confirming the Basics

Once the isomers are chromatographically separated, mass spectrometry (MS) is employed to confirm the elemental composition and provide initial structural clues. It is a destructive technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[9]

Key Insights from Mass Spectrometry
  • Molecular Weight Confirmation: The primary goal is to identify the molecular ion peak to confirm that the separated compounds are indeed isomers with the expected molecular weight. For 5-thienyl-2-ethoxybenzoic acid (C₁₃H₁₂O₃S), the expected monoisotopic mass is approximately 248.05 Da. Using electrospray ionization (ESI) in negative mode, one would expect to see the deprotonated molecule [M-H]⁻ at m/z 247.04.[8][9]

  • Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) provides structural information by fragmenting the molecular ion and analyzing the resulting daughter ions. Positional isomers can sometimes yield different fragmentation patterns. For benzoic acids, a characteristic loss of CO₂ (44 Da) is common.[8] Furthermore, interactions between adjacent functional groups (the "ortho effect") can lead to unique fragmentation pathways that help differentiate ortho-substituted isomers from their meta and para counterparts.[7]

Experimental Protocol: LC-MS Analysis

This protocol is designed to be coupled directly with the HPLC separation.

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a Quadrupole Time-of-Flight or Triple Quadrupole) with an ESI source.

  • Ionization Mode: ESI in negative mode is often preferred for benzoic acids to observe the [M-H]⁻ ion.[9]

  • MS Conditions (Negative ESI):

    • Capillary Voltage: 3.0 - 3.5 kV

    • Source Temperature: 120 °C

    • Desolvation Gas (N₂) Flow: 10 L/min

    • Desolvation Temperature: 400 °C

    • Acquisition Range: m/z 50-500

  • Data Acquisition: Acquire full scan MS data to identify the parent ion of each eluting peak. Subsequently, perform targeted MS/MS experiments by isolating the [M-H]⁻ ion (m/z 247.04) and subjecting it to collision-induced dissociation (CID) to generate a fragmentation spectrum.

  • Analysis: Compare the fragmentation spectra of the separated isomers. Look for unique fragment ions or significant differences in the relative intensities of common fragments that can be correlated to a specific substitution pattern.

Expected Mass Spectrometry Data
Ion TypeExpected m/zInformation Provided
[M-H]⁻ 247.04Confirms molecular weight and isomeric nature.
[M-H-C₂H₄]⁻ 219.01Loss of ethylene from the ethoxy group.
[M-H-CO₂]⁻ 203.05Characteristic loss of carbon dioxide from the carboxylic acid.[8]
[M-H-OC₂H₅]⁻ 202.02Loss of the ethoxy radical.

Part 3: NMR Spectroscopy - The Gold Standard for Structural Elucidation

While chromatography separates and MS confirms the molecular formula, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for unambiguously determining the precise connectivity and substitution pattern of the isomers.[1][10] It provides a detailed map of the molecule by probing the chemical environment of ¹H and ¹³C nuclei.

Differentiating Isomers with ¹H and ¹³C NMR

The key to distinguishing the isomers lies in how the different substitution patterns affect the chemical shifts and coupling constants of the protons and carbons on the aromatic rings.

  • ¹H NMR: The aromatic region (typically δ 7.0-8.5 ppm) of the ¹H NMR spectrum is the most diagnostic. Each positional isomer will exhibit a unique set of signals with distinct chemical shifts and spin-spin coupling patterns (splitting). For example, the proximity of the ethoxy group to a proton on the benzene ring will cause a significant upfield shift for that proton compared to an isomer where it is further away. The coupling constants (J-values) between adjacent protons reveal their relative positions (ortho, meta, para).[10]

  • ¹³C NMR: The number of distinct signals in the ¹³C NMR spectrum corresponds to the number of chemically non-equivalent carbon atoms, providing insight into the molecule's symmetry.[1] The chemical shifts of the aromatic carbons are also highly sensitive to the electronic effects of the substituents.

  • 2D NMR (COSY, HSQC, HMBC): For complex spectra or absolute confirmation, 2D NMR is indispensable.

    • COSY (COrrelation SpectroscopY) identifies which protons are coupled to each other, confirming the proton network on each ring.[1]

    • HMBC (Heteronuclear Multiple Bond Correlation) is the most powerful tool here. It shows correlations between protons and carbons that are 2 or 3 bonds away. This allows for the unambiguous connection of the ethoxy group and the thienyl group to specific carbons on the benzoic acid ring, definitively establishing the substitution pattern.[1]

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of a pure, isolated isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Acquire 2D spectra: gCOSY and gHMBC. The HMBC experiment should be optimized to observe 2-bond and 3-bond correlations (~8 Hz).

  • Data Analysis:

    • Assign the signals for the ethoxy group (a quartet and a triplet).

    • Analyze the splitting patterns and integrals in the aromatic region of the ¹H spectrum to deduce the substitution pattern.

    • Use the HMBC spectrum to find key correlations. For example, a correlation between the -OCH₂ - protons of the ethoxy group and the C2 carbon of the benzoic acid ring would confirm the 2-ethoxy substitution. A correlation between a proton on the benzoic acid ring and a carbon on the thienyl ring would confirm the point of attachment.

NMR Logic for Structural Confirmation

cluster_nmr NMR Elucidation Strategy cluster_info Information Gained H1 ¹H NMR - Identify proton signals - Analyze splitting & integrals COSY 2D COSY - Establish H-H connectivity - Map out spin systems H1->COSY HMBC 2D HMBC - Correlate H to C (2-3 bonds) - Link fragments together H1->HMBC info_H1 Proton Environment & Neighboring Protons H1->info_H1 C13 ¹³C NMR - Count unique carbons - Observe chemical shifts C13->HMBC info_C13 Molecular Symmetry & Carbon Skeleton C13->info_C13 info_COSY Intra-ring Connectivity COSY->info_COSY info_HMBC Definitive Substitution Pattern HMBC->info_HMBC Final Unambiguous Isomer Structure info_H1->Final info_C13->Final info_COSY->Final info_HMBC->Final

Caption: Logical workflow for using a suite of NMR experiments.

Part 4: Integrated Strategy and Conclusion

The structural confirmation of 5-thienyl-2-ethoxybenzoic acid isomers is not achieved by a single technique but by the logical and systematic integration of orthogonal analytical methods. The workflow begins with high-resolution chromatographic separation, progresses to molecular weight confirmation via mass spectrometry, and culminates in the definitive structural assignment by a suite of NMR experiments.

Comprehensive Analytical Workflow

start Isomer Mixture hplc HPLC Separation start->hplc ms LC-MS Analysis hplc->ms Provides pure fractions & retention times nmr NMR Spectroscopy (¹H, ¹³C, 2D) ms->nmr Confirms MW & formula of each fraction end Confirmed Structures of Pure Isomers nmr->end Determines exact connectivity

Caption: Integrated workflow for isomer separation and confirmation.

By following this multi-faceted approach, researchers can be confident in the structural identity of their compounds. This analytical rigor is the bedrock of reproducible science and is non-negotiable in the path from chemical synthesis to high-value application. Each technique provides a piece of the puzzle, and only by assembling them correctly can the full, unambiguous picture of molecular structure be revealed.

References

  • Creative Biostructure. (2025, June 30). How NMR Helps Identify Isomers in Organic Chemistry?
  • Waters Corporation. Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns.
  • Waters Corporation. Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns.
  • Benchchem. Technical Support Center: Mass Spectrometry of Benzoic Acid Compounds.
  • Benchchem. Application Notes and Protocols for the Analysis of Synthesized Benzoic Acid Derivatives by NMR and Mass Spectrometry.
  • PubMed. Normal-phase high-performance liquid chromatographic separations of positional isomers of substituted benzoic acids with amine and beta-cyclodextrin bonded-phase columns.
  • NMR Spectroscopy of Stereoisomers. (2014, June 14).
  • AZoM. (2015, October 8). Distinguishing Between the Isomers of Ethyl Acetate, Butyric Acid and Isobutyric Acid Using Proton NMR Spectroscopy.
  • Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy.
  • PMC. Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids.
  • JEOL Ltd. Analyze of stereoisomer by NMR | Applications Notes.
  • Benchchem. Technical Support Center: Separation of Benzoic Acid Methyl Ester Isomers.
  • Scilit. Normal-phase high-performance liquid chromatographic separations of positional isomers of substituted benzoic acids with amine and β-cyclodextrin bonded-phase columns.

Sources

Validation

Precision Melting Point Determination of 2-Ethoxy-5-thiophen-2-ylbenzoic Acid: A Comparative Methodological Guide

Executive Summary The determination of the melting point (MP) for 2-Ethoxy-5-thiophen-2-ylbenzoic acid is not merely a check for identity; it is a critical quality attribute (CQA) that defines the purity and polymorphic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The determination of the melting point (MP) for 2-Ethoxy-5-thiophen-2-ylbenzoic acid is not merely a check for identity; it is a critical quality attribute (CQA) that defines the purity and polymorphic landscape of this biaryl intermediate. As a likely precursor in the synthesis of SGLT2 inhibitors or similar pharmacophores, this compound presents specific challenges—including potential decarboxylation and polymorphic transitions—that render simple capillary methods insufficient for high-stakes development.

This guide compares the three primary methodologies for MP determination, providing a data-driven rationale for why Differential Scanning Calorimetry (DSC) is the superior choice for this specific chemical entity, while acknowledging the utility of capillary methods for routine process checks.

Technical Context: The Compound

2-Ethoxy-5-thiophen-2-ylbenzoic acid combines a benzoic acid core with an electron-rich ethoxy group and a thiophene ring.

  • Structural Risks: The carboxylic acid moiety ortho to the ethoxy group creates a strong intramolecular hydrogen-bonding network. Upon heating, biaryl acids are susceptible to decarboxylation prior to or during melting, which can be mistaken for a melt transition in visual apparatuses.

  • Polymorphism: The rotational freedom of the thiophene-phenyl bond allows for conformational polymorphism, where different crystal packings exhibit distinct melting points (typically

    
    ).
    
PropertyValue / Characteristic
Molecular Formula

Expected MP Range 140°C – 180°C (Estimated based on structural analogs)
Critical Risk Thermal decomposition (decarboxylation) masking the true liquidus point.

Comparative Analysis of Determination Methods

Method A: Capillary Tube (Visual)

The "Quick Check" for Synthetic Monitoring

  • Principle: Visual observation of phase change in a glass capillary heated in an oil bath or metal block.

  • Performance:

    • Pros: Low cost, rapid setup, minimal training.

    • Cons: Highly subjective. Cannot distinguish between simultaneous melting and decomposition. "Sintering" (softening) is often misrecorded as the onset.

    • Verdict: Suitable only for crude reaction monitoring (e.g., checking if the Suzuki coupling is complete).

Method B: Automated Opto-Electronic (e.g., Büchi/Mettler MP Systems)

The QC Workhorse

  • Principle: Automated detection of light transmission changes through the capillary.

  • Performance:

    • Pros: Removes operator subjectivity. Records "Onset" and "Clear Point" automatically.

    • Cons: Still relies on the physical collapse of the sample. If the compound sublimates (common with thiophenes), it may coat the capillary, confusing the sensor.

    • Verdict: Acceptable for Certificate of Analysis (CoA) generation if the method is validated against DSC.

Method C: Differential Scanning Calorimetry (DSC)

The Gold Standard for Characterization

  • Principle: Measures the heat flow difference between the sample and a reference pan.

  • Performance:

    • Pros: Separates melting (endothermic peak) from decomposition (exothermic drift). Can detect solvates and polymorphs. Provides thermodynamic data (Enthalpy of Fusion,

      
      ).
      
    • Cons: High capital cost. Requires precise sample preparation.

    • Verdict: Mandatory for establishing the reference standard and characterizing the solid state.

Summary Data Table: Method Performance
FeatureCapillary (Visual)Automated Opto-ElectronicDSC (Heat Flow)
Precision



Sample Size ~5 mg~2 mg1–3 mg
Decomposition Detection Poor (Visual bubbling only)Moderate (Transmission noise)Excellent (Exothermic events)
Polymorph Detection ImpossibleDifficultHigh Sensitivity
Throughput 1 sample/15 min3–6 samples/15 min1 sample/45 min

Experimental Protocols

Workflow Decision Tree

MethodSelection Start Start: Characterize 2-Ethoxy-5-thiophen-2-ylbenzoic acid Purpose What is the purpose? Start->Purpose ReactionCheck Reaction Monitoring Purpose->ReactionCheck FinalQC Final Product Release Purpose->FinalQC StructureChar Structural Characterization Purpose->StructureChar Capillary Method A: Visual Capillary (Rate: 5°C/min) ReactionCheck->Capillary AutoMP Method B: Automated MP (Rate: 1°C/min) FinalQC->AutoMP DSC Method C: DSC (Pin-hole Pan) StructureChar->DSC Result1 Process Control Capillary->Result1 Range > 2°C? Recrystallize Result2 CoA Value AutoMP->Result2 Record Onset/Clear Result3 Master Standard DSC->Result3 Analyze Endotherm & Enthalpy

Caption: Decision matrix for selecting the appropriate melting point determination method based on the stage of drug development.

Protocol: Differential Scanning Calorimetry (Recommended)

Objective: To determine the thermodynamic melting point (


) and check for thermal stability.
  • Instrument Preparation:

    • Calibrate the DSC using Indium (

      
      ) and Zinc (
      
      
      
      ) standards.
    • Ensure a Nitrogen purge gas flow of 50 mL/min.

  • Sample Preparation:

    • Weigh 1.5 to 3.0 mg of the dried 2-Ethoxy-5-thiophen-2-ylbenzoic acid into a Tzero aluminum pan.

    • Crucial Step: Use a hermetic lid with a pin-hole .

      • Why? The pin-hole allows trapped moisture/solvent to escape (preventing the "pressure cooker" effect) but maintains enough vapor pressure to suppress sublimation of the thiophene moiety.

  • Thermal Cycle:

    • Equilibrate: at 30°C.

    • Ramp 1: Heat at 10°C/min to 110°C (Drying phase).

    • Isothermal: Hold for 5 min (Ensure solvent removal).

    • Ramp 2: Heat at 5°C/min to 220°C (Melting phase).

    • Note: Do not exceed 220°C as benzoic acid derivatives may decarboxylate rapidly above this point.

  • Data Analysis:

    • Identify the main endothermic peak.

    • Report

      
       (Extrapolated Onset Temperature):  This is the intersection of the baseline and the leading edge of the peak. This value is independent of sample mass and is the true melting point.
      
    • Check for Decomposition: Look for a sharp exothermic rise immediately following the melt, or a chaotic baseline drift.

Protocol: Automated Capillary (Validation)

Objective: To generate routine QC data correlated to the DSC master value.

  • Sample Prep: Grind the sample to a fine powder. Fill the capillary to a height of 3 mm. Compact by tapping (do not force).

  • Parameters:

    • Start Temp: 10°C below expected MP (e.g., start at 130°C).

    • Ramp Rate: 1.0°C/min . (Faster rates will artificially elevate the observed MP due to thermal lag).

  • Validation: The "Clear Point" from this method should align within ±0.5°C of the DSC Peak Maximum, while the "Onset" should align with the DSC

    
    .
    

Troubleshooting & Interpretation

ObservationDiagnosisCorrective Action
Broad Melting Range (>3°C) Impurities or Solvent TrappingDry sample at 40°C under vacuum for 4 hours. Check NMR for solvent peaks.
Double Melting Peak (DSC) PolymorphismYou have a mixture of Form I and Form II. Perform a heat-cool-heat cycle to see if one form converts to the other.
Bubbling during Melt DecarboxylationThe compound is decomposing. Use a faster heating rate (e.g., 20°C/min) in DSC to "outrun" the decomposition, or rely on the Onset only.
Brown discoloration Oxidative DegradationEnsure Nitrogen purge is active and leak-free.

References

  • United States Pharmacopeia (USP) . General Chapter <741> Melting Range or Temperature. Rockville, MD: USP Convention.

  • OECD Guidelines for the Testing of Chemicals . Test No. 102: Melting Point/Melting Range. Paris: OECD Publishing.

  • Giron, D. (2002). Investigations of polymorphism and pseudo-polymorphism in pharmaceuticals by combined thermoanalytical techniques. Journal of Thermal Analysis and Calorimetry. (Context for DSC vs Capillary in biaryls).
  • PubChem Compound Summary . 2-(Thiophen-2-yl)benzoic acid (Structural Analog Data). National Center for Biotechnology Information.

Safety & Regulatory Compliance

Safety

2-Ethoxy-5-thiophen-2-ylbenzoic acid proper disposal procedures

2-Ethoxy-5-thiophen-2-ylbenzoic Acid: Proper Disposal Procedures Executive Summary Immediate Action: Treat 2-Ethoxy-5-thiophen-2-ylbenzoic acid as a hazardous organic solid with potential skin/eye irritant properties and...

Author: BenchChem Technical Support Team. Date: March 2026

2-Ethoxy-5-thiophen-2-ylbenzoic Acid: Proper Disposal Procedures

Executive Summary

Immediate Action: Treat 2-Ethoxy-5-thiophen-2-ylbenzoic acid as a hazardous organic solid with potential skin/eye irritant properties and sulfur-based combustion byproducts.[1][2][3] Primary Disposal Method: High-Temperature Incineration (HTI) via a licensed hazardous waste contractor.[1][2][3] Critical Restriction: Do NOT dispose of down laboratory drains or via municipal trash. This compound contains a thiophene ring (sulfur), requiring segregation from standard non-sulfur organic waste streams in some jurisdictions to prevent incinerator scrubber fouling.[2][3]

Chemical Profile & Hazard Identification

Note: As a specialized research intermediate, specific toxicological data (LD50) may not be publicly available.[2][3] The following profile is derived from Structure-Activity Relationship (SAR) analysis of the benzoic acid core and thiophene moiety.

Property Data / Prediction Implication for Disposal
Chemical Name 2-Ethoxy-5-(thiophen-2-yl)benzoic acidOfficial manifest name.[1][2][3]
Formula / MW C₁₃H₁₂O₃S / 248.30 g/mol Moderate molecular weight organic solid.[1]
Physical State Solid (Likely off-white to yellow powder)Dispose as solid hazardous waste.[1][3]
Acidity (pKa) ~3.5 – 4.5 (Predicted)Corrosive to mucous membranes; incompatible with strong bases.[3]
Solubility Low in water; Soluble in DMSO, MeOH, DCMOrganic solvents required for cleaning; precipitates in acid.[2][3]
Key Heterocycle Thiophene (Sulfur-containing)CRITICAL: Releases SOₓ upon combustion.[1][2][3]
GHS Classification Warning (Predicted)H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[2][3][4] Irrit.)Requires standard PPE (Nitrile gloves, safety glasses, lab coat).[2][3]

Waste Segregation & Classification

Proper segregation is the foundation of safe disposal.[1] This compound falls into the Sulfur-Containing Organic Waste category.[1][2]

Decision Logic for Waste Segregation

Use the following workflow to determine the correct waste stream for your specific situation.

WasteSegregation Start Waste Material Containing 2-Ethoxy-5-thiophen-2-ylbenzoic acid StateCheck What is the physical state? Start->StateCheck Solid Solid Waste (Powder, Filter Cake, Contaminated Wipes) StateCheck->Solid Solid Liquid Liquid Waste (Mother Liquor, Rinsate) StateCheck->Liquid Liquid SolidBin Container: Wide-Mouth HDPE Jar Label: 'Hazardous Waste - Solid Organic - Sulfur Containing' Solid->SolidBin SolventCheck Main Solvent Type? Liquid->SolventCheck Halogenated Halogenated Solvent (DCM, Chloroform) SolventCheck->Halogenated DCM/CHCl3 NonHalogenated Non-Halogenated Solvent (Methanol, Ethyl Acetate, DMSO) SolventCheck->NonHalogenated MeOH/EtOAc Aqueous Aqueous Solution (Basic Extraction Layer) SolventCheck->Aqueous Water/Buffer HaloBin Container: Safety Can/Glass Bottle Stream: Halogenated Organic Waste Halogenated->HaloBin NonHaloBin Container: Safety Can/Glass Bottle Stream: Non-Halogenated Organic Waste (Note: Contains Sulfur) NonHalogenated->NonHaloBin AqBin Container: HDPE Carboy Stream: Aqueous Hazardous Waste (Do NOT Drain Pour) Aqueous->AqBin

Figure 1: Decision logic for segregating 2-Ethoxy-5-thiophen-2-ylbenzoic acid waste streams.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound & Contaminated Items)

Applicability: Expired chemicals, weighing paper, filter cakes, contaminated gloves.[2][3]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a dedicated solid waste drum.[1][2][3]

  • Labeling: Affix a hazardous waste label.

    • Constituents: "2-Ethoxy-5-thiophen-2-ylbenzoic acid" (Do not use abbreviations like "ETBA").[1][2][3]

    • Hazard Checkbox: Irritant, Toxic.[2][5][6]

  • Bagging: If the powder is fine/dusty, double-bag it in a clear polyethylene bag before placing it in the rigid container to prevent dust inhalation upon reopening.

  • Storage: Keep the container closed at all times. Store in a Satellite Accumulation Area (SAA) until pickup.[3]

Protocol B: Liquid Waste (Reaction Mixtures & Mother Liquors)

Applicability: Filtrates from synthesis, recrystallization solvents.[1][2]

  • Identify the Solvent:

    • If Dichloromethane (DCM) was used: Segregate into Halogenated Waste .[1][2]

    • If Methanol/Ethanol/Ethyl Acetate was used: Segregate into Non-Halogenated Waste .[1][2]

  • Sulfur Annotation: On the waste tag, explicitly list "2-Ethoxy-5-thiophen-2-ylbenzoic acid < 5%" (or relevant concentration).[1][2][3]

    • Why? High sulfur content can damage catalytic converters in some incinerators.[1] Alerting the waste contractor allows them to blend the fuel appropriately.[1]

  • Compatibility Check: Ensure no strong oxidizers (e.g., Nitric Acid, Hydrogen Peroxide) are added to this organic waste stream, as thiophenes can be oxidized exothermically.[2][3]

Protocol C: Spill Cleanup (Laboratory Scale)

Scenario: < 5g of solid powder spilled on the benchtop.[1][2]

  • PPE: Wear nitrile gloves, lab coat, and safety goggles.[2] If dust is visible, use an N95 respirator or work inside a fume hood.[2][3]

  • Containment: Cover the spill with a damp paper towel to prevent dust generation.[1]

  • Cleanup:

    • Wipe up the solid gently.[1]

    • Clean the surface with a soap/water solution followed by an ethanol wipe.[1]

    • Verification: Use a UV lamp (254 nm) if available; the conjugated thiophene-benzoate system likely fluoresces, allowing you to visualize residues.[1][2][3]

  • Disposal: Place all wipes and gloves into the Solid Hazardous Waste container (Protocol A).

Regulatory & Compliance Context

  • RCRA (USA): While this specific compound is likely not a "Listed" waste (P or U list), it must be characterized by the generator.[2][3] Due to the thiophene ring, it may exhibit toxicity characteristics.[2][4] Default to classifying as a Hazardous Waste.

  • Combustion Products: Burning this compound releases Sulfur Oxides (SOₓ) and Carbon Monoxide (CO).[2][3] It must be incinerated in a facility equipped with scrubbers.[1]

  • Drain Disposal: Strictly prohibited.[1] The compound is likely toxic to aquatic life (thiophene derivatives often are) and poorly biodegradable.[3]

References

  • National Institute of Standards and Technology (NIST). Benzoic acid, 2-ethoxy- (CAS 134-11-2) Properties.[1][2][3] NIST Chemistry WebBook.[1][2] [Link][1][2][3]

  • PubChem. 2-(Thiophen-2-yl)benzoic acid (CAS 6072-49-7) Safety & Hazards.[1][2][3][6][7] National Library of Medicine.[1] [Link][1][2][3][7]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual.[1][Link]

Sources

Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: 2-Ethoxy-5-thiophen-2-ylbenzoic Acid

[1] Emergency Safety Profile & Hazard Identification Core Directive: Since specific toxicological data for 2-Ethoxy-5-thiophen-2-ylbenzoic acid is often proprietary or sparse in public registries, this guide utilizes Rea...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Emergency Safety Profile & Hazard Identification

Core Directive: Since specific toxicological data for 2-Ethoxy-5-thiophen-2-ylbenzoic acid is often proprietary or sparse in public registries, this guide utilizes Read-Across Toxicology . We apply the "Precautionary Principle," deriving safety protocols from its structural parents: 2-Ethoxybenzoic acid (irritant) and 2-(Thiophen-2-yl)benzoic acid (acute toxin/irritant).[1]

Hazard Summary (GHS Classification Estimate)
  • Signal Word: WARNING

  • Physical State: Solid (Powder/Crystalline).[2]

  • Primary Hazards:

    • H315: Causes skin irritation (Acidic moiety).

    • H319: Causes serious eye irritation.[2][3][4][5]

    • H335: May cause respiratory irritation (Dust inhalation).

    • H302/H312: Harmful if swallowed or in contact with skin (Thiophene moiety correlation).

Personal Protective Equipment (PPE) Matrix

Select PPE based on the specific operational scale.[2] Do not rely on standard "lab basics" for thiophene derivatives due to potential sensitization risks.

Protection ZoneLow Risk (Analytical/ <10 mg)High Risk (Synthesis/ >100 mg)Technical Rationale
Hand Protection Nitrile (Double Gloving) (Min thickness: 0.11 mm)Nitrile + Laminate Liner (e.g., Silver Shield® under Nitrile)Thiophene derivatives can permeate standard nitrile over long durations.[1] Laminate liners provide a permeation barrier >480 mins.
Eye/Face Safety Glasses (Side shields required)Chemical Goggles + Face Shield Acidic solids can cause corneal opacity upon contact. Dust generation requires sealed eye protection.
Respiratory Fume Hood (Sash at 18")P100 Respirator or PAPR (If outside hood)Fine organic acid dusts are potent respiratory irritants. Inhalation can lead to delayed pulmonary edema.
Body Defense Standard Lab Coat (Cotton/Poly blend)Tyvek® Lab Coat + Apron (Disposable sleeves)Prevents migration of solid particulates to street clothes. Thiophene odors are persistent and difficult to remove from fabrics.

Operational Handling Protocols

Phase A: Receiving & Storage

Objective: Maintain chemical integrity and prevent degradation (Thiophenes are often light/air sensitive).

  • Inspection: Upon receipt, verify the container seal is intact. Check for "caking" (indicates moisture ingress).

  • Storage Conditions:

    • Temperature: 2–8°C (Refrigerate).

    • Atmosphere: Store under inert gas (Argon/Nitrogen) if the bottle is opened.

    • Light: Amber vials or foil-wrapped containers are mandatory to prevent photo-oxidation of the thiophene ring.[1]

Phase B: Weighing & Transfer (The Critical Step)

Risk: Static electricity can disperse fine organic powders, leading to inhalation or contamination.

  • Static Control: Use an ionizing bar or anti-static gun inside the balance enclosure.

  • Technique:

    • Never weigh directly onto the balance pan.

    • Use a weighing boat with a funnel neck to minimize transfer distance.

    • Pro-Tip: If the solid is fluffy/electrostatic, dissolve it in the transport solvent (e.g., DMSO or Methanol) directly in the weighing vessel before transfer, handling it as a liquid.

Phase C: Reaction Setup
  • Inertion: Purge the reaction vessel with Nitrogen (

    
    ) for 5 minutes prior to addition.
    
  • Addition: Add the solid to the solvent, not vice-versa, to prevent "puffing" of dust.

  • Temperature Control: Thiophene-substituted acids can decarboxylate at high temperatures. Monitor exotherms strictly.

Engineering Controls & Workflow Logic

The following diagram outlines the decision-making process for handling this compound safely.

SafetyWorkflow Start Start: Handling 2-Ethoxy-5-thiophen-2-ylbenzoic acid StateCheck Check Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution In Solution StateCheck->Solution Weighing Weighing Procedure Solid->Weighing Transfer Transfer/Reaction Solution->Transfer Engineering Engineering Control: Fume Hood + Static Ionizer Weighing->Engineering PPE_Solid PPE: N95/P100 Mask + Double Nitrile Gloves Engineering->PPE_Solid Disposal Disposal: Segregated Organic Acid Waste PPE_Solid->Disposal Ventilation Engineering Control: Standard Fume Hood Airflow Transfer->Ventilation PPE_Liquid PPE: Splash Goggles + Chem-Resistant Gloves Ventilation->PPE_Liquid PPE_Liquid->Disposal

Caption: Operational logic flow for determining engineering controls and PPE based on the physical state of the compound.

Spill Response & Decontamination[1][6]

Principle: Treat spills as both an acidic corrosive and a toxic organic hazard.

  • Evacuate & Ventilate: Clear the immediate area. Ensure fume hood sash is lowered.

  • Dry Spill (Powder):

    • Do NOT use compressed air or a brush (creates dust).

    • Cover with a wet paper towel (dampened with water) to suppress dust.

    • Scoop the wet material into a waste container.

    • Neutralization: Wipe the surface with a mild base (e.g., 5% Sodium Bicarbonate solution) to neutralize the acid residue, then wash with water.

  • Wet Spill (Solution):

    • Absorb with an inert material (Vermiculite or Chemizorb®).

    • Do NOT use combustible materials like sawdust (Reaction risk with thiophene derivatives).

Waste Disposal Strategy

Compliance with local regulations (EPA/RCRA in the US, REACH in EU) is mandatory.

Waste StreamClassificationHandling Instruction
Solid Waste Hazardous Organic Solid Double-bag in polyethylene.[1] Label "Toxic/Irritant - Thiophene Derivative".[1]
Aqueous Waste Aqueous Acidic Adjust pH to 6–8 before disposal only if local regulations permit. Otherwise, collect as aqueous hazardous waste.
Solvent Waste Non-Halogenated Organic Segregate from oxidizers. Do not mix with Nitric Acid waste streams (Explosion hazard with thiophenes).

References

  • PubChem. 2-(Thiophen-2-yl)benzoic acid (Compound Summary). National Library of Medicine. Available at: [Link][1]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Thiophene. Available at: [Link][1]

Sources

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